Fusicoccin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H56O12 |
|---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
[(2S)-2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4R,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate |
InChI |
InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/b25-14-/t18-,19-,22-,23+,26-,27+,29-,30-,31-,32-,33-,34-,36+/m1/s1 |
InChI Key |
KXTYBXCEQOANSX-PUESDPPPSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)[C@H](C)COC(=O)C)O)C)COC |
Canonical SMILES |
CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Origin of Fusicoccin A: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fusicoccin A is a potent phytotoxic diterpenoid glycoside produced by the fungus Phomopsis amygdali. Since its discovery in 1964, it has become an invaluable tool in plant physiology for its profound effect on stomatal regulation and ion transport. This technical guide provides an in-depth exploration of the discovery, origin, and biochemical characteristics of this compound. It details the experimental protocols for the cultivation of the producing organism, extraction, purification, and biological evaluation of the toxin. Furthermore, this document elucidates the molecular mechanism of action, focusing on the stabilization of the 14-3-3 protein and plasma membrane H+-ATPase complex, a critical interaction in plant cellular signaling. All quantitative data are presented in structured tables, and key experimental and signaling pathways are visualized through diagrams to facilitate a comprehensive understanding.
Introduction
This compound is the most prominent member of the fusicoccanes, a class of diterpenoid glycosides. It was first isolated from the culture filtrates of the phytopathogenic fungus Phomopsis amygdali (formerly classified as Fusicoccum amygdali), the causative agent of canker disease in almond (Prunus amygdalus) and peach (Prunus persica) trees. The disease is characterized by the formation of cankers on branches and the wilting of leaves, a symptom directly attributable to the action of this compound. The toxin induces irreversible stomatal opening in a wide range of higher plants, leading to uncontrolled water loss and wilting. This potent biological activity has made this compound a crucial molecular probe for dissecting the mechanisms of stomatal regulation, ion transport, and cell growth in plants.
Discovery and Origin
The history of this compound began with the investigation of the wilting disease affecting almond and peach trees. In 1964, a team of Italian scientists led by A. Ballio reported the isolation of a new wilting toxin from the culture filtrates of Fusicoccum amygdali. They named this primary phytotoxic component "this compound". Their initial studies demonstrated that this compound could reproduce the wilting symptoms observed in infected plants at very low concentrations.
The producing organism, Phomopsis amygdali, is a filamentous fungus belonging to the Ascomycota phylum. The reclassification from Fusicoccum amygdali to Phomopsis amygdali reflects a more accurate taxonomic placement based on morphological and molecular data.
Physicochemical and Spectroscopic Data
The definitive structure of this compound was elucidated in 1968 by the same research group through chemical degradation and spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₆H₅₆O₁₂ |
| Molecular Weight | 680.8 g/mol |
| Appearance | White, crystalline solid |
| Melting Point | 150-152 °C |
| Solubility | Soluble in alcohols, ether, chloroform (B151607), benzene; Insoluble in hexane; Sparingly soluble in water |
Table 2: Key Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Signals |
| Infrared (IR) | Characteristic absorptions for hydroxyl, ester, and ether functional groups. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the chemical formula. |
| ¹H NMR | Complex spectrum revealing the presence of multiple methyl, methylene, and methine protons, as well as signals corresponding to the glucose and diterpene moieties. |
| ¹³C NMR | Signals confirming the presence of 36 carbon atoms and providing detailed information about the carbon skeleton. |
Experimental Protocols
Fungal Fermentation for this compound Production
This protocol is based on the methods originally described for the production of fusicoccins by Phomopsis amygdali.
Materials:
-
Culture of Phomopsis amygdali
-
Modified Czapek-Dox medium
-
Sterile fermentation flasks (e.g., 2 L Erlenmeyer flasks)
-
Shaker incubator
Procedure:
-
Medium Preparation (Modified Czapek-Dox):
-
Glucose: 30 g/L
-
NaNO₃: 3 g/L
-
K₂HPO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
KCl: 0.5 g/L
-
FeSO₄·7H₂O: 0.01 g/L
-
Adjust pH to 5.5.
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
-
Inoculation: Inoculate the sterile medium with a fresh culture of P. amygdali.
-
Incubation: Incubate the flasks at 24°C for 3-4 days with shaking (e.g., 150 rpm). Maximum production of this compound is typically observed during the stationary phase of fungal growth.
Extraction and Purification of this compound
The following protocol outlines the general steps for isolating and purifying this compound from the culture filtrate.
Materials:
-
Culture filtrate from P. amygdali fermentation
-
Ethyl acetate (B1210297)
-
Chloroform
-
Silica (B1680970) gel or Florisil for column chromatography
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Silica Gel/Florisil Column Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform containing 3% acetone.
-
Apply the dissolved extract to a silica gel or Florisil column pre-equilibrated with the same solvent.
-
Wash the column with the same solvent to remove non-polar impurities.
-
Elute this compound using a stepwise gradient of increasing acetone concentration in chloroform (e.g., 6-10% acetone).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Crystallization:
-
Combine the fractions containing this compound and evaporate the solvent.
-
Crystallize the residue from ethyl acetate to obtain pure this compound.
-
Quantitative Data
Table 3: Biological Activity and Binding Affinity of this compound
| Parameter | Value | Assay/Method |
| Wilting Activity (Tomato Plant) | 0.1-0.2 µg/mL | Bioassay |
| Plant Growth Enhancement (Arabidopsis) | ~30 µM | In vivo treatment |
| H+-ATPase Km for ATP (Spinach) | Decreases from 0.22 to 0.10 mM | Enzyme kinetics |
| Binding Affinity (Kd) of Fusicoccin-like compound to 14-3-3 protein | ~100 nM | Isothermal Titration Calorimetry |
Signaling Pathway and Mechanism of Action
This compound exerts its potent biological effects by targeting a key regulatory complex in plant cells: the interaction between the plasma membrane H+-ATPase and 14-3-3 proteins.
The plasma membrane H+-ATPase is a primary active transporter that pumps protons out of the cell, creating an electrochemical gradient that drives the uptake of nutrients and regulates cell turgor and expansion. The activity of the H+-ATPase is autoinhibited by its C-terminal domain. This inhibition is relieved by the binding of a 14-3-3 protein to a phosphorylated threonine residue at the C-terminus of the H+-ATPase.
This compound acts as a "molecular glue," stabilizing the complex between the phosphorylated H+-ATPase and the 14-3-3 protein. This stabilization locks the H+-ATPase in a constitutively active state, leading to hyperpolarization of the plasma membrane, increased proton extrusion, and consequently, uncontrolled stomatal opening.
Caption: Signaling pathway of this compound action.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: Workflow for this compound isolation.
Conclusion
This compound, since its discovery as a phytotoxin from Phomopsis amygdali, has evolved into a fundamental tool for plant biologists. Its unique ability to stabilize the 14-3-3 protein and H+-ATPase complex provides a powerful means to investigate the intricate regulation of ion transport, stomatal function, and cell growth. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their studies and for professionals in drug development exploring the modulation of protein-protein interactions. The continued study of this compound and its mechanism of action promises to yield further insights into fundamental biological processes.
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Fusicoccin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusicoccin A (FC-A) is a diterpene glycoside of fungal origin, produced by Phomopsis amygdali (previously Fusicoccum amygdali), the causal agent of almond and peach canker.[1] Initially identified as a phytotoxin due to its ability to induce irreversible stomatal opening and subsequent wilting in plants, FC-A has emerged as a valuable tool in cell biology and a potential therapeutic agent.[1][2] Its unique mechanism of action, the stabilization of protein-protein interactions (PPIs) involving the 14-3-3 family of regulatory proteins, has garnered significant interest for its potential applications in oncology and neurobiology.[3][4] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental investigation of this compound.
Chemical Structure and Properties
This compound is a complex diterpenoid glycoside characterized by a unique 5-8-5 carbotricyclic ring system, known as a fusicoccane skeleton.[5][6] The aglycone core is glycosidically linked to a substituted glucose molecule.
IUPAC Name: (2S)-2-[(1S,4R,5R,6R,6aS,9S,9aE,10aR)-4-{[3-O-Acetyl-6-O-(2-methyl-3-buten-2-yl)-α-D-glucopyranosyl]oxy}-1,5-dihydroxy-9-(methoxymethyl)-6,10a-dimethyl-1,2,4,5,6,6a,7,8,9,10a-decahydrodicyclopenta[a,d][6]annulen-3-yl]propyl acetate[5]
Chemical Formula: C₃₆H₅₆O₁₂[5]
Molar Mass: 680.832 g·mol⁻¹[5]
The intricate stereochemistry and functional group arrangement of this compound are crucial for its biological activity. The diterpene core provides a rigid scaffold that interacts with a hydrophobic pocket formed at the interface of the 14-3-3 protein and its client protein, while the glucose moiety is typically solvent-exposed.[6]
Mechanism of Action: Stabilization of 14-3-3 Protein-Protein Interactions
The primary mechanism of action of this compound is the stabilization of the interaction between 14-3-3 proteins and their phosphorylated client proteins.[7] 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory proteins in eukaryotes that bind to phosphorylated serine or threonine motifs on a multitude of client proteins, thereby modulating their function.[8]
This compound acts as a "molecular glue," fitting into a cavity at the interface of the 14-3-3 protein and its client, thereby increasing the binding affinity and stabilizing the complex.[2] This stabilization can lead to prolonged activation or inhibition of the client protein's function.
The Prototypical Example: Activation of the Plant Plasma Membrane H⁺-ATPase
The most well-characterized effect of this compound is the irreversible activation of the plant plasma membrane H⁺-ATPase.[7] The C-terminus of the H⁺-ATPase contains a regulatory domain that, when phosphorylated, creates a binding site for 14-3-3 proteins. The binding of a 14-3-3 protein displaces this autoinhibitory domain, leading to the activation of the proton pump. This compound significantly enhances and stabilizes this interaction, resulting in sustained H⁺ extrusion, hyperpolarization of the plasma membrane, and ultimately, the opening of stomata.[7]
Signaling Pathways Modulated by this compound
The ability of this compound to stabilize 14-3-3 interactions extends to a wide range of client proteins, implicating it in numerous signaling pathways in both plants and animals.
Plant Signaling
In plants, beyond the H⁺-ATPase, this compound has been shown to affect potassium channels, such as KAT1, through a similar mechanism of stabilizing their interaction with 14-3-3 proteins.[9][10] This dual regulation of ion transport contributes to its profound effects on plant physiology.
Mammalian Signaling: Implications for Cancer and Neurobiology
In mammalian cells, this compound has been shown to modulate the interaction of 14-3-3 proteins with a variety of client proteins involved in critical cellular processes, including cell cycle control, apoptosis, and signal transduction.[11]
-
Cancer: this compound has demonstrated anti-cancer properties by targeting key signaling molecules. For instance, it can stabilize the interaction between 14-3-3 and Estrogen Receptor α (ERα), leading to reduced transcriptional activity of ERα and inhibition of breast cancer cell proliferation.[12][13] It has also been shown to inhibit the activity of several kinases, including Focal Adhesion Kinase (FAK), which is implicated in glioblastoma cell proliferation and migration.[3]
-
Neurobiology: this compound has shown neuroprotective effects. It can stabilize the complex between 14-3-3 and the stress response regulator GCN1, inducing its turnover and promoting neurite outgrowth.[7] This suggests its potential for stimulating axon regeneration after injury.
Quantitative Data
The following tables summarize the quantitative data on the biological activity of this compound.
Table 1: Binding Affinities and Stabilization of 14-3-3 Protein-Protein Interactions by this compound
| 14-3-3 Isoform | Client Phosphopeptide | Method | Apparent Kd (μM) without FC-A | Apparent Kd (μM) with FC-A | Fold-Stabilization |
| Tobacco 14-3-3c | H⁺-ATPase C-terminal phosphopeptide | ITC | ~63 | 0.7 | ~90 |
| Human 14-3-3σ | ERα C-terminal phosphopeptide | ITC | 0.75 ± 0.14 | 0.02 ± 0.05 | ~40 |
| Human 14-3-3σ | ERα C-terminal phosphopeptide | FP | 3.61 ± 0.41 | 0.05 ± 0.02 | ~70 |
| Human 14-3-3β | ERα C-terminal phosphopeptide | FP | 0.72 ± 0.1 | 0.05 ± 0.001 | 14 |
| Human 14-3-3ε | TASK3 C-terminal phosphopeptide | FP | 6.0 ± 0.4 | 0.16 ± 0.020 | 38 |
| Human 14-3-3ζ | TASK3 C-terminal phosphopeptide | FP | 1.3 ± 0.1 | 0.08 ± 0.005 | 16 |
| Human 14-3-3σ | GPIbα C-terminal phosphopeptide | FP | 6.6 ± 0.6 | - | - |
Data compiled from multiple sources.[1][5][14][15] Values are approximate and can vary depending on experimental conditions.
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Value |
| U373-MG (Glioblastoma) | Growth Inhibition | IC₅₀ | 92 μM |
| Hs683 (Glioblastoma) | Growth Inhibition | IC₅₀ | 83 μM |
| Rat Cortical Neurons | Neurite Outgrowth | EC₅₀ | 29 nM |
Data from MedChemExpress.[16]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol is for determining the thermodynamic parameters of this compound binding to a 14-3-3/phosphopeptide complex.
Materials:
-
Isothermal Titration Calorimeter
-
Purified recombinant 14-3-3 protein
-
Synthetic client phosphopeptide
-
This compound
-
ITC Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Prepare a solution of the 14-3-3 protein (e.g., 20 µM) and the phosphopeptide (e.g., 25 µM) in ITC buffer to form the binary complex.
-
Prepare a solution of this compound (e.g., 200 µM) in the same ITC buffer.
-
Degas all solutions thoroughly.
-
Load the 14-3-3/phosphopeptide complex into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 300 rpm).
-
Perform a series of injections (e.g., 10-20 injections of 2-10 µL each) with sufficient spacing between injections to allow for thermal equilibration.
-
Integrate the heat change peaks for each injection and plot against the molar ratio of this compound to the 14-3-3/peptide complex.
-
Fit the resulting isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17]
In Vitro H⁺-ATPase Activity Assay
This colorimetric assay measures the effect of this compound on H⁺-ATPase activity by quantifying the release of inorganic phosphate (B84403) (Pi).
Materials:
-
Purified plant plasma membrane H⁺-ATPase
-
Recombinant 14-3-3 protein
-
This compound
-
Assay Buffer (e.g., 25 mM HEPES-KOH pH 6.5, 5 mM MgCl₂, 50 mM KCl)
-
ATP solution (100 mM)
-
Malachite Green reagent
-
96-well microplate and plate reader
Procedure:
-
In a 96-well plate, add the assay buffer, purified H⁺-ATPase (e.g., 1-5 µg), and recombinant 14-3-3 protein (e.g., 5-10 µg).
-
Add this compound at various concentrations (e.g., 0, 0.1, 1, 10, 100 µM) or a vehicle control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes for color development.
-
Measure the absorbance at approximately 650 nm.[12]
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., U373-MG glioblastoma cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate and plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC₅₀ value.[15]
Conclusion and Future Perspectives
This compound stands as a remarkable natural product with a well-defined and unique mechanism of action. Its ability to selectively stabilize 14-3-3 protein-protein interactions has made it an indispensable tool for dissecting complex signaling networks. The growing understanding of its effects on various client proteins in mammalian cells has opened exciting avenues for therapeutic development, particularly in the fields of oncology and neurodegenerative diseases. Future research will likely focus on the development of synthetic analogs of this compound with improved specificity and pharmacokinetic properties, further unlocking the therapeutic potential of modulating 14-3-3 protein-protein interactions.
References
- 1. Analysis of Interactions Stabilized by this compound Reveals an Expanded Suite of Potential 14–3–3 Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a Phytotoxic Carbotricyclic Diterpene Glucoside of Fungal Origin, Reduces Proliferation and Invasion of Glioblastoma Cells by Targeting Multiple Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.origene.com [cdn.origene.com]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
- 7. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug | MDPI [mdpi.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 10. Fusicoccin Activates KAT1 Channels by Stabilizing Their Interaction with 14-3-3 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Interactions Stabilized by this compound Reveals an Expanded Suite of Potential 14-3-3 Binding Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interaction of 14-3-3 proteins with the Estrogen Receptor Alpha F domain provides a drug target interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing the 14-3-3 Isoform-Specificity Profile of Protein–Protein Interactions Stabilized by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. GraphViz Examples and Tutorial [graphs.grevian.org]
- 17. Characterization and small-molecule stabilization of the multisite tandem binding between 14-3-3 and the R domain of CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Assembly Line of a Potent Phytotoxin: A Technical Guide to the Biosynthesis of Fusicoccin A in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusicoccin (B1218859) A, a diterpenoid glycoside produced by the phytopathogenic fungus Phomopsis amygdali (also known as Fusicoccum amygdali), is a molecule of significant interest due to its potent biological activity as a stabilizer of 14-3-3 protein interactions.[1][2][3][4] This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of Fusicoccin A, detailing the enzymatic machinery, genetic organization, and chemical transformations that lead to the formation of this complex natural product. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and plant biology, offering insights into the fungal production of this powerful phytotoxin and potential avenues for its biotechnological application.
Introduction
Phomopsis amygdali is a fungal pathogen responsible for canker disease in almond and peach trees.[2][5] The fungus secretes a family of phytotoxins known as fusicoccins, with this compound being the most abundant and well-studied member.[2][3] These molecules induce wilting in a broad range of plants by irreversibly activating the plasma membrane H+-ATPase, leading to uncontrolled stomatal opening and water loss.[2][5] The molecular basis of this activity lies in the ability of fusicoccins to stabilize the interaction between the H+-ATPase and 14-3-3 regulatory proteins.[3][6] This unique mode of action has made this compound a valuable tool in plant physiology and a lead compound for the development of modulators of 14-3-3 protein interactions in other biological systems, including mammalian cells, where these interactions are implicated in diseases such as cancer.[3] A thorough understanding of the this compound biosynthetic pathway is crucial for harnessing its potential through synthetic biology and chemoenzymatic approaches.
The this compound Biosynthetic Pathway: A Multi-Step Enzymatic Cascade
The biosynthesis of this compound is a complex process that begins with universal isoprenoid precursors and involves a dedicated gene cluster encoding a suite of specialized enzymes. The pathway can be conceptually divided into three main stages: construction of the characteristic 5-8-5 tricyclic diterpene core, functionalization of this core through a series of oxidative reactions, and finally, glycosylation and acylation to yield the mature this compound molecule.
Stage 1: Formation of the Fusicoccadiene Backbone
The initial steps of this compound biosynthesis are catalyzed by a remarkable chimeric enzyme, Fusicoccadiene Synthase (PaFS) .[1][7][8] This bifunctional enzyme is a central player in the pathway and carries out two distinct catalytic activities:
-
Prenyltransferase Activity: The C-terminal domain of PaFS functions as a geranylgeranyl diphosphate (B83284) (GGDP) synthase. It catalyzes the sequential condensation of three molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP), the universal C5 isoprenoid building blocks, to form the C20 precursor, GGDP.[1][7][9]
-
Terpene Cyclase Activity: The N-terminal domain of PaFS then takes the newly synthesized GGDP and catalyzes a complex cyclization reaction to form the tricyclic diterpene hydrocarbon, (+)-fusicocca-2,10(14)-diene.[1][7][8] This reaction establishes the signature 5-8-5 ring system that defines the fusicoccane skeleton.[9]
The fusion of these two activities into a single polypeptide chain is thought to enhance the efficiency of fusicoccadiene production by channeling the GGDP substrate directly from the prenyltransferase to the terpene cyclase domain.[7]
Stage 2: Oxidative Functionalization of the Diterpene Core
Following the formation of the fusicoccadiene backbone, a series of oxidative modifications are introduced by enzymes encoded within the fusicoccin biosynthetic gene cluster. These modifications are primarily catalyzed by cytochrome P450 monooxygenases and dioxygenases .[10][11] These enzymes introduce hydroxyl groups at specific positions on the fusicoccane skeleton, leading to the formation of various hydroxylated intermediates. One of the key early intermediates is fusicocca-2,10(14)-diene-8β,16-diol.[10] Further oxidations and reductions, catalyzed by enzymes such as short-chain dehydrogenases/reductases , continue to modify the core structure.[10][11]
Stage 3: Glycosylation and Acylation
The final steps in the biosynthesis of this compound involve the attachment of a glucose moiety and subsequent acylation events. A glycosyltransferase attaches a glucose molecule to the hydroxylated diterpene aglycone. Isotopic labeling studies have identified Fusicoccin H (16-O-demethyl-19-deoxy-de-t-pentenyldideacetylFC) as a key biosynthetic precursor to this compound.[2][11][12] The conversion of Fusicoccin H to this compound involves a series of enzymatic reactions that add functional groups to both the fusicoccane core and the glucose moiety, including acetylation and prenylation.[9][12]
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis and activity of this compound and its precursors.
Table 1: Enzyme Kinetic Parameters for Fusicoccadiene Synthase (PaFS)
| Substrate(s) | Catalytic Domain | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Hill Coefficient (n) | Reference |
| DMAPP and IPP | Prenyltransferase | 1.01 ± 0.09 x 10⁻³ | 139 ± 16 | 7.3 ± 1.5 | 2.0 ± 0.3 | [13] |
| GGDP | Terpene Cyclase | 0.059 ± 0.004 | 6.4 ± 0.4 | 9300 ± 1100 | 3.0 ± 0.4 | [13] |
Table 2: Comparative Biological Activity of this compound and Fusicoccin H
| Compound | Target/Assay | Concentration | Effect | Reference |
| This compound | Plant Growth (Arabidopsis thaliana) | 30 µM | ~30% enhancement in plant growth | [14] |
| Fusicoccin H | Plant Growth (Arabidopsis thaliana) | 30 µM | No effect on plant growth | [14] |
| This compound | Stomatal Opening (Arabidopsis thaliana) | Not specified | Promotes stomatal opening | [14] |
| Fusicoccin H | Stomatal Opening (Arabidopsis thaliana) | Not specified | No significant effect | [14] |
| This compound | 14-3-3/H+-ATPase complex stabilization | Not specified | Significant stabilization | [14] |
| Fusicoccin H | 14-3-3/H+-ATPase complex stabilization | Not specified | No significant stabilization | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Cultivation of Phomopsis amygdali for Fusicoccin Production
This protocol describes a general procedure for the cultivation of P. amygdali to produce fusicoccins. Optimization may be required to maximize the yield of this compound.
Materials:
-
Culture of Phomopsis amygdali
-
Modified Czapek-Dox medium:
-
Sucrose: 30 g/L
-
Sodium Nitrate: 3 g/L
-
Dipotassium Phosphate: 1 g/L
-
Magnesium Sulfate (B86663) Heptahydrate: 0.5 g/L
-
Potassium Chloride: 0.5 g/L
-
Ferrous Sulfate Heptahydrate: 0.01 g/L
-
-
Erlenmeyer flasks
-
Autoclave
-
Shaking incubator
Procedure:
-
Prepare the modified Czapek-Dox medium and adjust the pH to 6.0-6.5.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculate the sterile medium with a mycelial plug of P. amygdali.
-
Incubate the flasks at 24-28°C with shaking (e.g., 150-200 rpm) for 21-28 days.[5] Production of secondary metabolites like fusicoccins typically occurs during the stationary phase of fungal growth.
Extraction and Purification of Fusicoccins
This protocol outlines a general procedure for the extraction and purification of fusicoccins from a liquid culture of P. amygdali.
Materials:
-
P. amygdali culture filtrate
-
Ethyl acetate (B1210297)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purify the crude extract using silica gel column chromatography with a gradient of hexane and ethyl acetate to isolate this compound. Monitor fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Heterologous Expression and Purification of Fusicoccadiene Synthase (PaFS)
This protocol describes the expression of PaFS in E. coli and its subsequent purification.
Materials:
-
pET vector containing the PaFS gene
-
E. coli BL21(DE3) expression host
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Buffers for lysis, washing, and elution
Procedure:
-
Transform the pET-PaFS plasmid into E. coli BL21(DE3) cells.
-
Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) overnight.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged PaFS protein with elution buffer containing imidazole.
-
Analyze the purified protein by SDS-PAGE.
In Vitro Assay for Fusicoccadiene Synthase Activity
This protocol allows for the determination of PaFS activity by detecting the product, fusicocca-2,10(14)-diene.
Materials:
-
Purified PaFS enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5% glycerol)
-
Geranylgeranyl diphosphate (GGDP)
-
Hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up the reaction mixture containing assay buffer, purified PaFS, and GGDP in a glass vial.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Extract the reaction mixture with hexane.
-
Analyze the hexane extract by GC-MS to detect and quantify the production of fusicocca-2,10(14)-diene. Compare the retention time and mass spectrum with an authentic standard.[7]
Conclusion
The biosynthesis of this compound is a testament to the complex and efficient metabolic capabilities of fungi. The discovery of the bifunctional Fusicoccadiene Synthase and the elucidation of the biosynthetic gene cluster have provided a solid foundation for understanding how this potent phytotoxin is assembled. This knowledge opens up exciting possibilities for the heterologous production of this compound and its analogs, which could facilitate further research into their therapeutic potential as modulators of 14-3-3 protein interactions. The detailed protocols and data presented in this guide are intended to empower researchers to delve deeper into the fascinating world of fusicoccin biosynthesis and to explore its applications in medicine and agriculture.
References
- 1. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of gene clusters associated with fusaric acid, fusarin, and perithecial pigment production in Fusarium verticillioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. BJOC - Heterologous biosynthesis of cotylenol and concise synthesis of fusicoccane diterpenoids [beilstein-journals.org]
- 9. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Molecular Glue Mechanism of Fusicoccin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusicoccin (B1218859) A (FC-A) is a diterpenoid glucoside phytotoxin produced by the fungus Phomopsis amygdali. It is a potent wilt-inducing agent in a wide range of higher plants.[1] The profound physiological effects of FC-A stem from its unique molecular mechanism of action, which involves the stabilization of a protein-protein interaction central to plant cell regulation. This technical guide provides a comprehensive overview of the mechanism of action of Fusicoccin A, with a focus on its molecular targets, the associated signaling pathways, and the experimental methodologies used to elucidate these processes.
Core Mechanism: A Molecular Glue for 14-3-3 Proteins and the Plasma Membrane H⁺-ATPase
The primary molecular target of this compound is the plasma membrane (PM) H⁺-ATPase, a crucial enzyme that establishes and maintains the electrochemical proton gradient across the cell membrane.[2] This proton motive force is vital for nutrient uptake, cell turgor maintenance, and cell elongation.[2][3] FC-A does not act on the H⁺-ATPase directly. Instead, it functions as a "molecular glue," stabilizing the interaction between the C-terminus of the PM H⁺-ATPase and 14-3-3 proteins.[4][5]
14-3-3 proteins are a family of highly conserved regulatory proteins found in all eukaryotes. They typically bind to phosphorylated serine or threonine residues on their target proteins, modulating their activity, localization, or stability. The binding of a 14-3-3 protein to the phosphorylated C-terminal autoinhibitory domain of the PM H⁺-ATPase leads to the activation of the pump.[6] this compound binds to a pocket formed at the interface of the 14-3-3 protein and the C-terminal phosphopeptide of the H⁺-ATPase, effectively locking them together in an active conformation.[4] This stabilization is remarkably strong, making the activation of the H⁺-ATPase by the FC-A-14-3-3 complex essentially irreversible.[5]
Signaling Pathway
The binding of this compound triggers a cascade of events leading to significant physiological responses in the plant cell. The stabilization of the 14-3-3/H⁺-ATPase complex leads to a sustained activation of the proton pump. This results in hyperpolarization of the plasma membrane and acidification of the apoplast.[7] The altered electrochemical gradient drives the influx of ions, most notably K⁺, into the cell, leading to an increase in turgor pressure.
Quantitative Data
The interaction of this compound with its target proteins and its effect on H⁺-ATPase activity have been quantified in numerous studies. The following tables summarize key quantitative data.
| Parameter | Value | Plant/System | Reference |
| H⁺-ATPase Activity | |||
| ATP Hydrolytic Activity Increase | ~2-fold | Spinach leaves | [8] |
| H⁺ Pumping Increase | ~3-fold | Spinach leaves | [8] |
| Apparent Km for ATP (Control) | 0.22 mM | Spinach leaves | [8] |
| Apparent Km for ATP (FC-A treated) | 0.10 mM | Spinach leaves | [8] |
| Binding Affinities (Kd) | |||
| FC-A to 14-3-3/H⁺-ATPase C-terminal phosphopeptide complex | ~0.7 µM | In vitro (ITC) | [9] |
| 14-3-3 to H⁺-ATPase C-terminal phosphopeptide | ~2.5 mM | In vitro (ITC) | [4] |
| Complex Stabilization | |||
| Fold Stabilization of 14-3-3/H⁺-ATPase complex by FC-A | ~90-fold | In vitro | [5] |
| Physiological Effects | |||
| Stomatal Opening (0.1 µM FC-A, light) | Up to 12 µm | Commelina communis | [10] |
| Stomatal Opening (0.1 µM FC-A, dark) | < 5 µm | Commelina communis | [10] |
| Membrane Potential Hyperpolarization | ~25 mV more negative | Maize coleoptiles | [3] |
Experimental Protocols
Purification of Plasma Membrane H⁺-ATPase
This protocol is adapted from methods for purifying plasma membranes by two-phase partitioning, which separates membranes based on their surface properties.[1]
Materials:
-
Plant tissue (e.g., oat roots, spinach leaves)
-
Homogenization buffer (e.g., 0.25 M sucrose (B13894), 10% glycerol, 0.5% polyvinylpyrrolidone, 5 mM EDTA, 50 mM HEPES-KOH, pH 7.5, 5 mM DTT, 1 mM PMSF)
-
Two-phase system solutions: Dextran (B179266) T-500 and Polyethylene glycol 3350 (PEG) in a buffered sucrose solution.
-
Resuspension buffer (e.g., 0.33 M sucrose, 5 mM K-phosphate, pH 7.8, 0.1 mM EDTA, 1 mM DTT)
-
Ultracentrifuge and rotors
Procedure:
-
Homogenize fresh or frozen plant tissue in ice-cold homogenization buffer.
-
Filter the homogenate through layers of cheesecloth or Miracloth.
-
Perform a differential centrifugation to obtain a microsomal fraction (e.g., a low-speed spin to remove debris, followed by a high-speed spin to pellet membranes).
-
Resuspend the microsomal pellet in a buffered sucrose solution.
-
Add the resuspended microsomes to a two-phase system of dextran and PEG. Mix thoroughly by inverting the tubes.
-
Separate the phases by low-speed centrifugation. The plasma membranes will partition into the upper, PEG-rich phase.
-
Collect the upper phase and wash it with a fresh lower phase to increase purity.
-
Dilute the final upper phase with a resuspension buffer and pellet the plasma membrane vesicles by ultracentrifugation.
-
Resuspend the purified plasma membrane vesicles in a suitable buffer for storage at -80°C.
Expression and Purification of Recombinant 14-3-3 Proteins
This protocol describes the expression and purification of 14-3-3 proteins from E. coli.[11][12]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the 14-3-3 cDNA with an affinity tag (e.g., His-tag, GST-tag)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, lysozyme)
-
Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)
-
Wash buffer (lysis buffer with a slightly higher imidazole concentration)
-
Elution buffer (lysis buffer with a high concentration of imidazole)
Procedure:
-
Transform the expression vector into a suitable E. coli strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to the equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the 14-3-3 protein with elution buffer.
-
Analyze the purity of the eluted protein by SDS-PAGE.
-
Dialyze the purified protein against a suitable storage buffer and store at -80°C.
H⁺-ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the purified H⁺-ATPase.[13]
Materials:
-
Purified plasma membrane vesicles
-
Assay buffer (e.g., 25 mM HEPES-KOH, pH 6.5, 5 mM MgCl₂, 50 mM KCl)
-
ATP solution (e.g., 100 mM, pH 7.0)
-
This compound stock solution (in DMSO)
-
Malachite Green reagent for phosphate (B84403) detection
-
Phosphate standard solution
Procedure:
-
Set up reactions in a 96-well plate.
-
To each well, add assay buffer, purified H⁺-ATPase, and recombinant 14-3-3 protein.
-
Add different concentrations of this compound or a vehicle control (DMSO).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at ~650 nm after color development.
-
Calculate the amount of inorganic phosphate (Pi) released using a phosphate standard curve.
-
Determine the specific activity of the H⁺-ATPase (µmol Pi/mg protein/min) and plot the activity against the FC-A concentration to determine the EC₅₀.
Stomatal Opening Measurement
This protocol describes a method for quantifying the effect of this compound on stomatal aperture.
Materials:
-
Plant leaves (e.g., Arabidopsis thaliana, Vicia faba)
-
Blender or razor blades
-
Microscope slides and coverslips
-
Microscope with a calibrated eyepiece or imaging software
-
Incubation buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl)
-
This compound stock solution
Procedure:
-
Excise leaves from plants kept in the dark to ensure stomata are initially closed.
-
Prepare epidermal peels by carefully peeling the abaxial epidermis from the leaf. Alternatively, blend leaves in water to obtain epidermal fragments.
-
Float the epidermal peels or fragments on the incubation buffer in a petri dish.
-
Add this compound to the desired final concentration. Include a control with the vehicle (e.g., DMSO).
-
Incubate under light or dark conditions for a specific time (e.g., 2-3 hours).
-
Mount the epidermal peels on a microscope slide in the incubation solution.
-
Observe the stomata under the microscope and measure the width of the stomatal pore for a significant number of stomata (e.g., >50).
-
Calculate the average stomatal aperture and compare between treatments.
Patch-Clamp Analysis of Guard Cell Ion Channels
This protocol provides a general framework for investigating the electrophysiological effects of this compound on guard cell protoplasts.
Materials:
-
Guard cell protoplasts (prepared by enzymatic digestion of epidermal peels)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling micropipettes
-
Bath solution (extracellular solution, e.g., 10 mM MES-KOH, pH 6.1, 1 mM CaCl₂, 50 mM KCl)
-
Pipette solution (intracellular solution, e.g., 100 mM K-glutamate, 2 mM MgCl₂, 10 mM HEPES-KOH, pH 7.2, 2 mM EGTA, 2 mM Mg-ATP)
-
This compound stock solution
Procedure:
-
Prepare guard cell protoplasts and allow them to settle in a recording chamber containing the bath solution.
-
Pull micropipettes with a resistance of 5-10 MΩ when filled with the pipette solution.
-
Approach a protoplast with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the plasma membrane.
-
Establish the whole-cell configuration by applying a brief pulse of suction to rupture the membrane patch within the pipette.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage steps to elicit ion channel currents and record the baseline activity.
-
Perfuse the bath with a solution containing this compound.
-
Record the changes in membrane currents in response to FC-A application. Outward currents are indicative of H⁺-ATPase activity.[10]
Conclusion
This compound's mechanism of action serves as a paradigm for the chemical stabilization of protein-protein interactions. Its ability to act as a molecular glue between 14-3-3 proteins and the plasma membrane H⁺-ATPase provides a powerful tool for studying plant cell physiology, particularly the regulation of ion transport and cell growth. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and scientists in the fields of plant biology, biochemistry, and drug development, facilitating further investigation into this fascinating molecule and its broader implications. The unique mode of action of this compound also presents intriguing possibilities for the development of novel chemical probes and therapeutic agents that target protein-protein interactions in other biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Fusicoccin (FC)-Induced Rapid Growth, Proton Extrusion and Membrane Potential Changes in Maize (Zea mays L.) Coleoptile Cells: Comparison to Auxin Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fusicoccin (FC)-Induced Rapid Growth, Proton Extrusion and Membrane Potential Changes in Maize (Zea mays L.) Coleoptile Cells: Comparison to Auxin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusicoccin binding to its plasma membrane receptor and the activation of the plasma membrane H(+)-ATPase. IV. Fusicoccin induces the association between the plasma membrane H(+)-ATPase and the fusicoccin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patch Clamp Protocol [labome.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fusicoccin Activates the Plasma Membrane H+-ATPase by a Mechanism Involving the C-Terminal Inhibitory Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of the proton pumping ATPase from plant plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effect of light and fusicoccin on stomatal opening : epidermal peel and patch clamp experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Biological Activity of Fusicoccin A: A Technical Guide for Researchers
December 2025
Abstract
Fusicoccin (B1218859) A (FC-A), a diterpenoid glucoside produced by the fungus Phomopsis amygdali, has emerged as a powerful molecular probe and a potential therapeutic agent due to its unique biological activity.[1][2] Initially identified as a phytotoxin that causes irreversible stomatal opening and wilting in plants, FC-A is now understood to be a potent stabilizer of protein-protein interactions (PPIs) mediated by the 14-3-3 family of regulatory proteins.[1][3] This guide provides an in-depth technical overview of the biological activity of Fusicoccin A, its mechanism of action, and its effects on both plant and animal cells. It is intended for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this molecule. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways.
Mechanism of Action: Stabilization of 14-3-3 Protein-Protein Interactions
The primary mechanism of action of this compound is the stabilization of the complex formed between 14-3-3 proteins and their phosphorylated client proteins.[4] 14-3-3 proteins are a ubiquitous family of highly conserved, dimeric proteins in eukaryotes that play crucial roles in a multitude of cellular signaling pathways by binding to phosphorylated serine or threonine motifs on their target proteins.[3][5] FC-A binds to a hydrophobic pocket at the interface of the 14-3-3 protein and its client, acting as a "molecular glue" to lock the two proteins together.[3] This stabilization can significantly enhance the affinity between the 14-3-3 protein and its target, often by several orders of magnitude, thereby prolonging the downstream signaling effects.[5]
In Plants: Irreversible Activation of the Plasma Membrane H⁺-ATPase
In plants, a primary target of FC-A-mediated 14-3-3 stabilization is the plasma membrane H⁺-ATPase.[1] This proton pump is a master enzyme that regulates nutrient uptake, cell elongation, and stomatal opening by creating an electrochemical gradient across the plasma membrane.[6] The C-terminus of the H⁺-ATPase contains an autoinhibitory domain that, when phosphorylated on a penultimate threonine residue, creates a binding site for 14-3-3 proteins.[1][7] The binding of a 14-3-3 protein displaces the autoinhibitory domain, leading to the activation of the pump.[1] this compound strongly stabilizes this interaction, resulting in the irreversible activation of the H⁺-ATPase.[1] This sustained proton pumping leads to hyperpolarization of the plasma membrane, acidification of the apoplast, and ultimately, uncontrolled water loss through the stomata, causing the characteristic wilting of leaves.[6]
Caption: this compound-mediated activation of the plasma membrane H⁺-ATPase.
In Animal Cells: A Broad Range of Biological Effects
The stabilizing effect of this compound on 14-3-3 PPIs is not limited to plants and has significant implications for animal cell biology. 14-3-3 proteins regulate a vast number of client proteins involved in critical cellular processes. By stabilizing these interactions, FC-A can modulate various signaling pathways, leading to a range of biological effects. These include the induction of apoptosis in cancer cells, promotion of neurite outgrowth and axon regeneration, and potential neuroprotective effects.[2][8][9] For instance, FC-A has been shown to stabilize the interaction between 14-3-3 and proteins such as p53, ERα, and GCN1.[2][8]
Caption: General mechanism of this compound action.
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified in various experimental systems. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Binding Affinities and Stabilization
| 14-3-3 Isoform | Phospholigand | Apparent Kd (μM) without FC-A | Apparent Kd (μM) with FC-A | EC50 (μM) of FC-A | Fold-Stabilization |
| β | Phospholigand 1 | 0.72 ± 0.1 | - | - | - |
| β | Phospholigand 3 | 0.87 ± 0.2 | - | - | - |
| ε | Phospholigand 2 | 6.0 ± 0.4 | 0.16 ± 0.020 | 78 ± 1.1 | ~37.5 |
| ε | Phospholigand 3 | 1.7 ± 0.2 | - | - | - |
| ζ | Phospholigand 2 | 1.3 ± 0.1 | 0.08 ± 0.005 | - | ~16.3 |
| σ | Phospholigand 1 | 6.6 ± 0.6 | - | 3.6 ± 1.1 | - |
| σ | C-RAF (truncated) | - | 6.6 | - | - |
Data compiled from fluorescence polarization assays.[5][10][11] Note: "-" indicates data not reported in the cited sources.
Table 2: Effects on H⁺-ATPase Kinetics
| Plant Species | Treatment | Apparent Km for ATP (mM) | Vmax | Reference |
| Spinach | Control | 0.22 | - | [3][12] |
| Spinach | This compound | 0.10 | Increased | [3][12] |
| Oat | Control | No effect | - | [13][12] |
| Oat | This compound | No effect | Increased | [13][12] |
Table 3: Cellular Effects of this compound
| Cell Type/Organism | Effect | Quantitative Measure | Concentration | Reference |
| Human Glioblastoma (U373-MG) | Growth Inhibition | IC50 = 92 μM | 92 μM | [2][8] |
| Human Glioblastoma (Hs683) | Growth Inhibition | IC50 = 83 μM | 83 μM | [2][8] |
| Neurons | Neurite Outgrowth | EC50 = 29 μM | 29 μM | [2] |
| Maize Coleoptiles | Elongation Growth | Maximum at 10⁻⁶ M | 1 μM | [14] |
| Commelina communis | Stomatal Opening | 12 μm opening | 0.1 μM (with light) | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro H⁺-ATPase Activity Assay
This protocol describes a colorimetric assay to measure the ATP hydrolytic activity of the H⁺-ATPase in the presence of this compound.
Caption: Workflow for the in vitro H⁺-ATPase activity assay.
Materials:
-
Purified or enriched plasma membrane H⁺-ATPase
-
Recombinant 14-3-3 protein
-
This compound
-
Assay Buffer: 25 mM HEPES-KOH (pH 6.5), 5 mM MgCl₂, 50 mM KCl
-
ATP solution (100 mM stock)
-
Malachite Green reagent for phosphate (B84403) detection
-
Phosphate standard solution for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the following components in order: assay buffer, H⁺-ATPase, 14-3-3 protein, and varying concentrations of this compound (or DMSO as a vehicle control). Bring the final volume to 90 µL with deionized water.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding 10 µL of ATP solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Reaction Termination and Color Development: Stop the reaction by adding 50 µL of Malachite Green reagent. Incubate at room temperature for 15-20 minutes to allow for color development.[1]
-
Measurement: Measure the absorbance at approximately 650 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the phosphate standard. Calculate the amount of inorganic phosphate (Pi) released and determine the specific activity of the H⁺-ATPase. Plot the activity against the this compound concentration to determine the EC₅₀.
Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol details the use of fluorescence polarization to quantify the interaction between a 14-3-3 protein and a fluorescently labeled phosphopeptide in the presence and absence of this compound.
Materials:
-
Recombinant 14-3-3 protein isoform
-
Fluorescently labeled synthetic phosphopeptide corresponding to a 14-3-3 binding motif
-
This compound
-
Assay Buffer: 10 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM MgCl₂, 0.05% Tween-20
-
Black, non-binding 384-well microplate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Direct Binding (Kd determination):
-
To the wells of a microplate, add a constant concentration of the fluorescently labeled phosphopeptide (e.g., 100 nM).
-
Titrate increasing concentrations of the 14-3-3 isoform into the wells.
-
Incubate at room temperature for 30 minutes to reach equilibrium.
-
Measure fluorescence polarization.
-
To determine the effect of FC-A, repeat the titration in the presence of a saturating concentration of this compound (e.g., 80 µM).[10]
-
-
EC50 Determination for this compound:
-
To the wells, add a constant concentration of the fluorescently labeled phosphopeptide and a fixed concentration of the 14-3-3 isoform (typically at or below the Kd of the interaction).
-
Titrate increasing concentrations of this compound into the wells.
-
Incubate to allow for the formation of the ternary complex.
-
Measure fluorescence polarization.
-
-
Data Analysis: Fit the direct binding data to a saturation binding curve to determine the apparent Kd. Fit the FC-A titration data to a dose-response curve to determine the EC50.
Stomatal Aperture Measurement
This protocol describes a method for measuring the effect of this compound on stomatal opening in plant epidermal peels.
Materials:
-
Plant leaves (e.g., Commelina communis or Vicia faba)
-
Microscope slides and coverslips
-
Microscope with a calibrated eyepiece or imaging software
-
Incubation buffer (e.g., 10 mM MES-KOH pH 6.15, 50 mM KCl)
-
This compound
Procedure:
-
Epidermal Peels: Carefully peel the abaxial (lower) epidermis from the plant leaves.
-
Incubation: Float the epidermal peels in the incubation buffer in a petri dish.
-
Treatment: Add this compound to the desired final concentration. Include a control with the vehicle (e.g., DMSO).
-
Incubation Conditions: Incubate the peels under light for a specified period (e.g., 2-3 hours).
-
Microscopy: Mount an epidermal peel on a microscope slide in a drop of the incubation buffer and cover with a coverslip.
-
Measurement: Observe the stomata under the microscope and measure the width of the stomatal aperture for a significant number of stomata (e.g., >50) for each treatment.
-
Data Analysis: Calculate the average stomatal aperture for each treatment and compare the results statistically.
Conclusion
This compound is a remarkable natural product with a well-defined mechanism of action that has made it an invaluable tool in plant physiology and a promising lead compound in drug discovery. Its ability to specifically stabilize 14-3-3 protein-protein interactions provides a unique approach to modulating cellular signaling pathways. This technical guide has provided a comprehensive overview of the biological activity of this compound, including quantitative data on its effects and detailed protocols for its study. It is hoped that this information will facilitate further research into the diverse biological roles of this compound and its potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fusicoccin Activates the Plasma Membrane H+-ATPase by a Mechanism Involving the C-Terminal Inhibitory Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Modulation of H+-ATPase Activity by Fusicoccin in Plasma Membrane Vesicles from Oat (Avena sativa L.) Roots (A Comparison of Modulation by Fusicoccin, Trypsin, and Lysophosphatidylcholine) | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Fusicoccane Derivatives and Methods | FSU Office of Research [research.fsu.edu]
- 7. Analysis of the phosphorylation level in guard-cell plasma membrane H+-ATPase in response to fusicoccin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecule shown to repair damaged axons – Canadian Association for Neuroscience [can-acn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Modulation of H+-ATPase Activity by Fusicoccin in Plasma Membrane Vesicles from Oat (Avena sativa L.) Roots (A Comparison of Modulation by Fusicoccin, Trypsin, and Lysophosphatidylcholine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Fusicoccin (FC)-Induced Rapid Growth, Proton Extrusion and Membrane Potential Changes in Maize (Zea mays L.) Coleoptile Cells: Comparison to Auxin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.psu.edu [pure.psu.edu]
Fusicoccin A as a phytotoxin and its effects on stomata
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fusicoccin (B1218859) A (FC), a diterpenoid glucoside produced by the fungus Phomopsis amygdali, is a potent phytotoxin known for inducing wilting in plants.[1][2] Its primary mechanism of action involves the irreversible opening of stomata, leading to excessive water loss through transpiration. This guide provides a comprehensive overview of the molecular mechanisms underlying FC's effects on stomata, details experimental protocols for its study, and presents quantitative data on its physiological impact. The intricate signaling pathway, centered around the activation of the plasma membrane H⁺-ATPase, is elucidated through graphical representations. This document is intended to serve as a technical resource for researchers in plant physiology, pathology, and drug development exploring the unique properties of Fusicoccin A.
Introduction
This compound was first identified as the causative agent of almond and peach canker disease.[1] Its most striking physiological effect is the induction of rapid and irreversible stomatal opening, a process that overrides the plant's natural mechanisms for regulating gas exchange and water balance.[1] This potent activity has made FC a valuable tool for dissecting the molecular machinery of stomatal movement and ion transport in plant cells.[1] Understanding the mode of action of FC not only provides insights into plant-pathogen interactions but also offers potential avenues for the development of novel molecular probes and therapeutic agents targeting similar protein-protein interactions in other biological systems.[1][3]
Mechanism of Action: The Core Signaling Pathway
The primary target of this compound is the plasma membrane (PM) H⁺-ATPase, a crucial enzyme responsible for establishing the proton motive force across the cell membrane.[4][5][6] FC does not interact with the H⁺-ATPase directly. Instead, it acts as a molecular "glue," stabilizing the interaction between the H⁺-ATPase and a family of regulatory proteins known as 14-3-3 proteins.[1][4][7]
The signaling cascade can be summarized as follows:
-
Phosphorylation of the H⁺-ATPase: The C-terminal autoinhibitory domain of the PM H⁺-ATPase contains a penultimate threonine residue that, when phosphorylated, creates a binding site for 14-3-3 proteins.[8]
-
14-3-3 Protein Binding: A 14-3-3 protein binds to the phosphorylated C-terminus of the H⁺-ATPase. This interaction partially relieves the autoinhibition, leading to a basal level of enzyme activation.[8]
-
This compound Stabilization: this compound binds to a pocket at the interface of the H⁺-ATPase and the 14-3-3 protein, locking them together in a stable complex.[9][10] This stabilization prevents the dissociation of the 14-3-3 protein, leading to constitutive, irreversible activation of the H⁺-ATPase.[1][8]
-
Proton Pumping and Hyperpolarization: The activated H⁺-ATPase pumps protons (H⁺) out of the guard cell, causing hyperpolarization of the plasma membrane (a more negative electrical potential inside the cell).[4][8]
-
Ion Uptake and Stomatal Opening: The hyperpolarization of the membrane activates voltage-gated potassium (K⁺) channels, leading to a massive influx of K⁺ ions into the guard cells.[11] This influx of solutes decreases the water potential within the guard cells, driving the osmotic uptake of water. The resulting increase in turgor pressure causes the guard cells to swell and the stomatal pore to open.
This mechanism effectively bypasses the normal physiological signals that regulate stomatal closure, such as darkness, high CO₂ concentrations, and the plant stress hormone abscisic acid (ABA).[11]
Quantitative Effects of this compound
The application of this compound leads to measurable changes in various cellular and physiological parameters. The following tables summarize key quantitative data from published studies.
Table 1: Effect of this compound on Plasma Membrane H⁺-ATPase Activity
| Parameter | Control | This compound Treatment | Fold Change | Reference |
| ATP Hydrolytic Activity | - | - | ~2-fold increase | [5] |
| H⁺ Pumping Activity | - | - | ~3-fold increase | [5] |
| Apparent Kₘ for ATP | 0.22 mM | 0.10 mM | ~2.2-fold decrease | [5][6] |
| In vivo ATPase Activity (µmol·min⁻¹·mg⁻¹ protein) | 1.02 ± 0.029 | 2.65 ± 0.054 | ~2.6-fold increase | [12] |
Table 2: Effect of this compound on Stomatal Aperture
| Plant Species | FC Concentration | Condition | Stomatal Aperture (µm) | Reference |
| Commelina communis | 10 µM | Potassium-free medium | Wide opening | |
| Commelina communis | 0.1 µM | 1 mM KCl, Light | Up to 12 | [13] |
| Commelina communis | 0.1 µM | 1 mM KCl, Dark | < 5 | [13] |
| Vicia faba | 10 µM | Reversal of ABA-induced closure | Reopening | [14] |
| Arabidopsis thaliana | 10 µM | Reversal of microtubule inhibitor-induced closure | Opening | [15] |
Experimental Protocols
The study of this compound's effects on stomata involves a variety of techniques, from observing epidermal peels to sophisticated electrophysiological measurements.
Stomatal Aperture Measurement in Epidermal Peels
This is a fundamental technique to directly observe and quantify the response of stomata to FC.
Objective: To measure the changes in stomatal pore width and length in response to this compound treatment.
Materials:
-
Leaves from a well-watered plant (e.g., Vicia faba or Commelina communis)
-
Microscope slides and coverslips
-
Forceps and razor blades
-
Incubation buffer (e.g., MES/KCl buffer: 10 mM MES, 50 mM KCl, pH 6.15)
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Light microscope with a calibrated eyepiece or digital camera with measurement software (e.g., ImageJ)[16][17]
Procedure:
-
Epidermal Peel Preparation: Gently peel the abaxial (lower) epidermis from the leaf. This can be facilitated by making a small incision with a razor blade.
-
Incubation: Immediately float the epidermal peels in the incubation buffer in a petri dish. Allow them to equilibrate under light for a period (e.g., 2-3 hours) to induce initial stomatal opening.
-
Treatment: Add this compound to the incubation buffer to the desired final concentration (e.g., 10 µM). A control group with the corresponding concentration of the solvent (ethanol) should be run in parallel.
-
Incubation with FC: Incubate the peels for a specified time (e.g., 1-2 hours) under the same light conditions.
-
Microscopy: Mount a peel on a microscope slide with a drop of the incubation buffer and a coverslip.
-
Data Acquisition: Observe the stomata under the microscope. Capture images of multiple fields of view.
-
Measurement: Use calibrated software (e.g., ImageJ) to measure the width and length of the stomatal pores.[16] At least 30-50 stomata per replicate should be measured.
Patch-Clamp Analysis of Guard Cell Protoplasts
This electrophysiological technique allows for the direct measurement of ion channel activity and proton pump currents in the plasma membrane of guard cells.
Objective: To measure the effect of this compound on H⁺-ATPase activity and K⁺ channel currents in guard cell protoplasts.
Materials:
-
Guard cell protoplasts (enzymatically isolated from epidermal peels)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling micropipettes
-
Pipette solution (intracellular-like)
-
Bath solution (extracellular-like)
-
This compound
Procedure:
-
Protoplast Preparation: Isolate guard cell protoplasts from epidermal strips by enzymatic digestion.
-
Whole-Cell Configuration: Using a micropipette, form a high-resistance seal (giga-seal) with the plasma membrane of a single guard cell protoplast. Apply suction to rupture the membrane patch, achieving the whole-cell configuration. This allows control of the intracellular solution and measurement of whole-membrane currents.
-
Baseline Recording: Record baseline membrane currents at various holding potentials to characterize the activity of ion channels and pumps before treatment.
-
FC Application: Perfuse the bath solution with a solution containing this compound (e.g., 1-10 µM).
-
Data Recording: Record the changes in membrane current in response to FC. An outward current that is largely independent of voltage is indicative of H⁺-ATPase activation.[13] The activity of inward and outward rectifying K⁺ channels can also be assessed by applying appropriate voltage clamp protocols.
This compound and Abiotic/Biotic Stress Responses
This compound's ability to override stomatal closure mechanisms has implications for how plants respond to stress.
-
Drought Stress: By forcing stomata to remain open, FC exacerbates water loss, leading to rapid wilting, which is the primary symptom of the disease caused by Phomopsis amygdali.[11]
-
Abscisic Acid (ABA) Signaling: ABA is a key hormone that triggers stomatal closure in response to drought. FC can counteract the effects of ABA, preventing stomatal closure even in the presence of this stress signal.[11][14] The mechanism involves FC-induced cytosolic acidification, which promotes the removal of hydrogen peroxide (H₂O₂), a key second messenger in ABA signaling.[14][18]
-
Darkness and CO₂: FC can overcome the signals of darkness and high CO₂ concentrations that normally induce stomatal closure.
Conclusion and Future Perspectives
This compound remains a cornerstone tool in plant cell biology for its specific and potent effect on the PM H⁺-ATPase. The elucidation of its mechanism of action, involving the stabilization of a 14-3-3 protein-client complex, has had a significant impact beyond plant science. This mechanism of protein-protein interaction stabilization is now being explored in mammalian systems for therapeutic purposes, including cancer and neurobiology.[1][3][19] For plant scientists, FC continues to be invaluable for studies on ion transport, membrane polarization, and the intricate regulation of stomatal movements. Future research may focus on identifying other cellular targets of FC, understanding the evolution of FC resistance in plants, and leveraging its unique properties to develop new agrochemicals or pharmacological agents.
References
- 1. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of 14-3-3 protein-protein interactions with Fusicoccin-A decreases alpha-synuclein dependent cell-autonomous death in neuronal and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fusicoccin, 14-3-3 proteins, and defense responses in tomato plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fusicoccin Activates the Plasma Membrane H+-ATPase by a Mechanism Involving the C-Terminal Inhibitory Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The 14-3-3 proteins associate with the plant plasma membrane H(+)-ATPase to generate a fusicoccin binding complex and a fusicoccin responsive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural view of a fungal toxin acting on a 14-3-3 regulatory complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Studies of the mechanism of action of fusicoccin, the fungal toxin that induces wilting, and its interaction with abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pure.psu.edu [pure.psu.edu]
- 14. Inhibition of ABA-induced stomatal closure by fusicoccin is associated with cytosolic acidification-mediated hydrogen peroxide removal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Microtubules in Guard Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Rapid and Simple Method for Microscopy-Based Stomata Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of dark-induced stomatal closure by fusicoccin involves a removal of hydrogen peroxide in guard cells of Vicia faba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Fusicoccin A's Molecular Target: A Technical Guide to the Plasma Membrane H+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusicoccin A (FC-A), a diterpene glucoside produced by the fungus Phomopsis amygdali, has long been a subject of intense scientific scrutiny.[1] Initially identified as a phytotoxin responsible for wilting in plants, FC-A has evolved into an invaluable tool for plant physiologists and a molecule of interest in drug development due to its specific and potent mechanism of action.[1] This technical guide provides an in-depth exploration of the molecular interaction between this compound and its primary target, the plasma membrane H+-ATPase, a crucial enzyme in plant cells. We will delve into the quantitative aspects of this interaction, provide detailed experimental protocols for its study, and visualize the key pathways and workflows.
The plasma membrane H+-ATPase is a P-type ATPase that establishes and maintains the electrochemical proton gradient across the plasma membrane.[2] This gradient is vital for a multitude of cellular processes, including nutrient uptake, regulation of intracellular pH, and driving cell expansion.[2][3] this compound exerts its effects by irreversibly activating this proton pump, leading to a cascade of physiological responses.[1][3][4]
Mechanism of Action: A Ternary Complex
The activation of the plasma membrane H+-ATPase by this compound is not a direct interaction but is mediated by a family of regulatory proteins known as 14-3-3 proteins.[1][4][5] The currently accepted model involves the formation of a stable ternary complex between the C-terminal autoinhibitory domain of the H+-ATPase, a 14-3-3 protein, and this compound.[2][6]
Under normal physiological conditions, the C-terminal domain of the H+-ATPase acts as an autoinhibitor, keeping the enzyme in a relatively inactive state.[5][7] Activation of the H+-ATPase is achieved through the phosphorylation of a penultimate threonine residue within this C-terminal domain.[4][8] This phosphorylation event creates a binding site for 14-3-3 proteins. The binding of a 14-3-3 protein displaces the autoinhibitory C-terminal domain, leading to the activation of the proton pump.[5]
This compound's role is to stabilize this interaction between the phosphorylated H+-ATPase and the 14-3-3 protein.[3][6] It essentially acts as a "molecular glue," locking the complex in its active conformation and preventing the dephosphorylation and subsequent inactivation of the H+-ATPase.[4] This leads to a sustained and irreversible activation of the proton pump.[1]
Quantitative Data
The interaction between this compound, 14-3-3 proteins, and the H+-ATPase, as well as the resulting activation of the enzyme, has been quantified in numerous studies. The following tables summarize key kinetic and binding data.
| Parameter | Control | + this compound | Plant Species | Reference |
| Vmax (ATP hydrolysis) | Varies | ~2-fold increase | Spinach | [9] |
| Varies | Increased | Oat | [7] | |
| Apparent Km (ATP) | 0.22 mM | 0.10 mM | Spinach | [9] |
| No significant effect | No significant effect | Oat | [7] | |
| H+ Pumping | Varies | ~3-fold increase | Spinach | [9] |
| Optimal pH | ~6.5 | Shifted to more alkaline values | Oat | [7] |
Table 1: Kinetic Parameters of Plasma Membrane H+-ATPase in the Absence and Presence of this compound. This table illustrates the typical effects of this compound on the enzymatic activity of the H+-ATPase.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| 14-3-3 and phosphorylated H+-ATPase C-terminal peptide | Isothermal Titration Calorimetry (ITC) | 2.5 µM | [2] |
| 14-3-3/H+-ATPase peptide complex and this compound | Isothermal Titration Calorimetry (ITC) | ~0.7 µM (for FC-A to the binary complex) | [10] |
| 14-3-3σ / ERα C-terminal phosphopeptide and this compound | Fluorescence Polarization | Apparent Kd = 6.6 ± 0.6 µM (intrinsic) | [10] |
Table 2: Binding Affinities of the Components of the Ternary Complex. This table provides insights into the strength of the interactions between the H+-ATPase, 14-3-3 proteins, and this compound. Note that different 14-3-3 isoforms and target peptides can influence the binding affinity.
Experimental Protocols
Isolation of Plasma Membrane Vesicles from Plant Tissue
This protocol describes a common method for isolating plasma membrane vesicles using aqueous two-phase partitioning, which yields a highly purified plasma membrane fraction.
Materials:
-
Plant tissue (e.g., mung bean hypocotyls, oat roots)
-
Homogenization buffer: 100 mM HEPES-KOH (pH 7.5), 250 mM sucrose (B13894), 10% (w/v) glycerol, 5 mM EDTA, 5 mM ascorbic acid, 0.6% (w/v) PVP K-25, 5 mM DTT (freshly added), 1 mM PMSF (freshly added), protease inhibitor cocktail.
-
Resuspension buffer (Buffer R): Composition may vary, a common example is 10 mM K-phosphate buffer (pH 7.8), 0.25 M sucrose, 1 mM DTT.
-
Phase separation solution: Dextran T500 and Polyethylene glycol (PEG) 3350 in a buffered sucrose solution.
Procedure:
-
Homogenize the plant tissue in ice-cold homogenization buffer.
-
Filter the homogenate through cheesecloth or Miracloth and centrifuge at 10,000 x g for 15 minutes to pellet larger organelles and debris.
-
Collect the supernatant and centrifuge at 100,000 - 150,000 x g for 30 minutes to pellet the microsomal fraction.[4]
-
Resuspend the microsomal pellet in Buffer R.
-
Add the resuspended microsomes to the aqueous two-phase system (Dextran and PEG).
-
Mix thoroughly and centrifuge at a low speed (e.g., 1,500 - 4,500 x g) for 5-10 minutes to separate the phases.[4]
-
The plasma membrane vesicles will partition into the upper PEG phase.
-
Carefully collect the upper phase and dilute it with a suitable buffer.
-
Pellet the plasma membrane vesicles by ultracentrifugation at 100,000 x g for 1 hour.[6]
-
Resuspend the final pellet in a small volume of a suitable buffer for storage or immediate use.
In Vitro H+-ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the H+-ATPase.
Materials:
-
Isolated plasma membrane vesicles
-
Assay buffer: 25 mM MES-Tris (pH 6.5), 5 mM MgSO4, 50 mM KCl, 0.1 mM EDTA, 1 mM NaN3 (to inhibit mitochondrial ATPase), 0.02% (w/v) Brij 58 (to ensure vesicles are leaky to ATP).
-
ATP solution (e.g., 50 mM)
-
Malachite Green reagent: A solution containing malachite green, ammonium (B1175870) molybdate, and a stabilizer (e.g., polyvinyl alcohol) in an acidic solution.
-
Phosphate standard solution for generating a standard curve.
Procedure:
-
Prepare reaction mixtures in a 96-well plate containing the assay buffer and the isolated plasma membrane vesicles.
-
Add this compound (and 14-3-3 protein if required by the experimental design) to the desired final concentration.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding ATP to a final concentration of typically 1-5 mM.
-
Incubate for a specific period (e.g., 15-30 minutes) at the chosen temperature.
-
Stop the reaction by adding the Malachite Green reagent. This acidic reagent also allows for the colorimetric detection of the released phosphate.
-
After a short incubation period for color development (e.g., 15-20 minutes), measure the absorbance at approximately 620-650 nm using a microplate reader.[11]
-
Calculate the amount of released phosphate by comparing the absorbance values to a standard curve generated with known concentrations of phosphate.
-
Express the H+-ATPase activity as nmol Pi released per mg of protein per minute.
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a powerful technique to study the real-time kinetics of molecular interactions in a label-free manner.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine-HCl.
-
Ligand: Purified 14-3-3 protein.
-
Analyte 1: Phosphorylated C-terminal peptide of H+-ATPase.
-
Analyte 2: this compound.
-
Running buffer: A suitable buffer that minimizes non-specific binding, e.g., HBS-EP buffer (HEPES buffered saline with EDTA and P20 surfactant).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified 14-3-3 protein (ligand) over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.
-
-
Binding Analysis (Kinetic Titration):
-
To study the binary interaction, inject a series of concentrations of the phosphorylated H+-ATPase peptide (analyte 1) over the immobilized 14-3-3 surface and a reference flow cell.
-
To study the effect of this compound, pre-incubate the phosphorylated peptide with different concentrations of this compound before injecting the mixture over the sensor surface. Alternatively, co-inject the peptide and this compound.
-
The binding is monitored in real-time as a change in the resonance signal (measured in Resonance Units, RU).
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using the instrument's software.
-
By fitting the association and dissociation phases of the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding), the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) can be determined.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound-mediated H+-ATPase activation.
Caption: Experimental workflow for the in vitro H+-ATPase activity assay.
Caption: Logical relationship of the this compound/14-3-3/H+-ATPase complex.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agrisera.com [agrisera.com]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Isolation and Quantification of Plant Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of H+-ATPase Activity by Fusicoccin in Plasma Membrane Vesicles from Oat (Avena sativa L.) Roots (A Comparison of Modulation by Fusicoccin, Trypsin, and Lysophosphatidylcholine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. benchchem.com [benchchem.com]
- 11. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
The Role of Fusicoccin A in 14-3-3 Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fusicoccin A, a diterpene glycoside of fungal origin, has emerged as a powerful chemical tool and a potential therapeutic lead due to its unique ability to modulate the interactions of 14-3-3 proteins. These highly conserved adapter proteins are central to a vast number of signaling pathways, and their dysregulation is implicated in numerous diseases. This compound acts as a "molecular glue," stabilizing the complex between 14-3-3 proteins and their phosphorylated client proteins. This guide provides an in-depth technical overview of the mechanism of action of this compound, quantitative data on its binding affinities, detailed experimental protocols for studying its effects, and a discussion of the signaling pathways it influences.
Mechanism of Action: A Molecular Glue for 14-3-3 Interactions
This compound functions by binding to a pre-formed complex of a 14-3-3 protein and a phosphorylated client protein, effectively locking them together.[1] This stabilization is most pronounced for client proteins that interact with 14-3-3 via a C-terminal phosphoserine/threonine motif, known as a "mode III" binding motif.[1] The crystal structure of the ternary complex reveals that this compound nestles into a hydrophobic pocket at the interface of the 14-3-3 protein and the C-terminal region of the client phosphopeptide.[2] This interaction is cooperative; this compound has a low affinity for 14-3-3 proteins in the absence of the phosphopeptide, and similarly, the phosphopeptide's affinity is significantly enhanced in the presence of this compound.[2] This unique mode of action makes this compound a valuable tool for selectively enhancing specific 14-3-3 protein-protein interactions.
Caption: Mechanism of this compound as a molecular glue for 14-3-3 protein interactions.
Quantitative Analysis of Binding Affinities
The stabilizing effect of this compound on 14-3-3 protein-protein interactions has been quantified using various biophysical techniques. The following tables summarize key binding affinity data from the literature, primarily determined by Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) assays.
Table 1: Isothermal Titration Calorimetry Data for this compound-Mediated Stabilization
| 14-3-3 Isoform | Client Phosphopeptide | Kd (μM) without this compound | Kd (μM) with this compound | Fold Stabilization | Reference |
| 14-3-3σ | ERα-ctp | 0.75 ± 0.14 | 0.02 ± 0.05 | ~40 | [3] |
| Tobacco 14-3-3c | H+-ATPase (QSYpTV) | 2.5 | 0.028 | ~90 | [2] |
| Tobacco 14-3-3c | H+-ATPase (QSYpT) | 15 | - | - | [2] |
Table 2: Fluorescence Polarization Data for this compound-Mediated Stabilization
| 14-3-3 Isoform | Client Phosphopeptide | Apparent Kd (μM) without this compound | Apparent Kd (μM) with this compound | Fold Stabilization | EC50 of this compound (μM) | Reference |
| 14-3-3σ | N-FAM-ERα-ctp | 3.61 ± 0.41 | 0.05 ± 0.02 | ~70 | 3.16 ± 1.03 | [3] |
| 14-3-3β | Phospholigand 1 | 0.72 ± 0.1 | - | - | - | [4] |
| 14-3-3σ | Phospholigand 1 | 6.6 ± 0.6 | - | - | 3.6 ± 1.1 | [5] |
| 14-3-3ε | Phospholigand 2 | 6.0 ± 0.4 | 0.16 ± 0.020 | ~37.5 | 78 ± 1.1 | [5] |
| 14-3-3ζ | Phospholigand 2 | 1.3 ± 0.1 | 0.08 ± 0.005 | ~16 | - | [5] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Sample Preparation:
-
Recombinant 14-3-3 protein is dialyzed against the desired experimental buffer (e.g., 25 mM HEPES, 100 mM NaCl, pH 7.5).
-
The synthetic phosphopeptide and this compound are dissolved in the same dialysis buffer.
-
The concentrations of all components are accurately determined.
-
-
ITC Experiment:
-
The 14-3-3 protein solution is placed in the sample cell of the calorimeter.
-
The phosphopeptide solution (with or without a saturating concentration of this compound) is loaded into the injection syringe.
-
A series of small injections of the phosphopeptide solution into the sample cell are performed at a constant temperature.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The raw ITC data (heat change per injection) is integrated to obtain a binding isotherm.
-
The isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Caption: A generalized workflow for Isothermal Titration Calorimetry experiments.
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that is well-suited for high-throughput screening and quantitative analysis of binding interactions. It measures the change in the polarization of fluorescently labeled molecules upon binding to larger partners.
Methodology:
-
Reagent Preparation:
-
A fluorescently labeled phosphopeptide (e.g., with fluorescein) is synthesized.
-
Recombinant 14-3-3 protein and this compound are prepared in a suitable assay buffer.
-
-
FP Binding Assay (to determine Kd):
-
A fixed concentration of the fluorescently labeled phosphopeptide is incubated with increasing concentrations of the 14-3-3 protein in the presence or absence of a fixed concentration of this compound.
-
The fluorescence polarization of each sample is measured after an incubation period to reach equilibrium.
-
The data is plotted as fluorescence polarization versus the concentration of 14-3-3 protein and fitted to a sigmoidal dose-response curve to determine the apparent Kd.
-
-
FP Competition Assay (to determine EC50):
-
A pre-formed complex of the fluorescently labeled phosphopeptide and 14-3-3 protein is incubated with increasing concentrations of this compound.
-
The increase in fluorescence polarization is measured as this compound stabilizes the complex.
-
The data is plotted as the change in fluorescence polarization versus the concentration of this compound and fitted to a dose-response curve to determine the EC50.[3]
-
Impact on Signaling Pathways
This compound's ability to stabilize 14-3-3 interactions has profound effects on various signaling pathways in both plants and animals.
Plant Plasma Membrane H+-ATPase Regulation
The most well-characterized effect of this compound is the irreversible activation of the plant plasma membrane H+-ATPase.[2] This pump plays a crucial role in maintaining the electrochemical gradient across the plasma membrane, which is essential for nutrient uptake and cell turgor. The C-terminus of the H+-ATPase acts as an autoinhibitory domain.[1] Phosphorylation of a threonine residue in this domain creates a binding site for 14-3-3 proteins, which partially relieves the autoinhibition.[1] this compound then binds to this complex, locking the H+-ATPase in a permanently active state.[1] This leads to hyperpolarization of the plasma membrane, increased stomatal opening, and ultimately, wilting of the plant.[1][2]
Caption: Signaling pathway for the regulation of plant H+-ATPase by this compound.
Mammalian Signaling Pathways
In mammalian cells, this compound has been shown to impact a variety of signaling pathways by stabilizing the interactions of 14-3-3 with key regulatory proteins. These include:
-
Cancer Biology: this compound can stabilize the interaction between 14-3-3 and Estrogen Receptor α (ERα), suggesting a potential therapeutic avenue in breast cancer.[6] It has also been shown to induce apoptosis in some cancer cell lines.[7]
-
Neurobiology: this compound can promote neurite outgrowth and axon regeneration by stabilizing 14-3-3 interactions with proteins involved in cytoskeletal dynamics, such as spastin.[8][9]
-
Developmental Biology: this compound has been demonstrated to affect fundamental developmental processes, such as the establishment of left-right asymmetry in embryos, by modulating 14-3-3 signaling.[10][11]
Conclusion and Future Directions
This compound's unique mode of action as a stabilizer of 14-3-3 protein-protein interactions has established it as an invaluable tool for chemical biology and a promising starting point for the development of novel therapeutics. The ability to selectively enhance specific protein-protein interactions opens up new avenues for targeting disease pathways that have been challenging to address with traditional inhibitors. Future research will likely focus on the development of this compound analogs with improved isoform selectivity and client-specific targeting to translate the potential of this fascinating natural product into clinical applications. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to explore and exploit the therapeutic potential of modulating 14-3-3 protein interactions.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Structural view of a fungal toxin acting on a 14-3-3 regulatory complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Interactions Stabilized by this compound Reveals an Expanded Suite of Potential 14–3–3 Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The 14-3-3/spastin pathway coordinates neurite regeneration and recovery of spinal cord injury by targeting microtubule dynamics [elifesciences.org]
- 9. Fusicoccin Keeps Getting Stickier: Modulation of an Adaptor Protein Interactome with a Molecular Glue Leads to Neurite Outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fusicoccin signaling reveals 14-3-3 protein function as a novel step in left-right patterning during amphibian embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
The Molecular Glue of Life: An In-depth Technical Guide to the Structure-Activity Relationships of Fusicoccin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusicoccin (B1218859) A (FC-A), a diterpene glycoside produced by the fungus Phomopsis amygdali, has emerged from its origins as a plant wilting toxin to become a powerful molecular tool and a promising scaffold for drug discovery.[1][2][3] Its unique ability to stabilize protein-protein interactions (PPIs), particularly those mediated by the highly conserved 14-3-3 family of adapter proteins, has garnered significant interest.[4][5] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Fusicoccin A derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid researchers in this dynamic field.
This compound and its analogues act as "molecular glues," effectively locking 14-3-3 proteins onto their phosphorylated client proteins.[4] This stabilization can prolong downstream signaling cascades, making fusicoccins invaluable as chemical probes and potential therapeutic agents for a range of diseases, including cancer.[6][7] Understanding the intricate relationship between the chemical structure of fusicoccin derivatives and their biological activity is paramount for the rational design of novel modulators of 14-3-3 PPIs.
Core Mechanism of Action: Stabilizing 14-3-3 Protein-Protein Interactions
The primary mechanism of action for fusicoccins involves the stabilization of the complex formed between a 14-3-3 protein and a phosphorylated client protein.[4][8] 14-3-3 proteins are ubiquitous eukaryotic adapter proteins that recognize and bind to specific phosphoserine/phosphothreonine motifs on a multitude of partner proteins, thereby regulating their function.[4][9]
The key steps are:
-
Phosphorylation of Client Protein: A protein kinase phosphorylates a serine or threonine residue on the client protein. This often occurs within a specific consensus sequence.[4]
-
14-3-3 Protein Binding: The phosphomotif is recognized by the amphipathic groove of a 14-3-3 protein, leading to the formation of a binary complex. This interaction is typically transient and reversible.[4]
-
This compound Stabilization: this compound binds to a hydrophobic cavity created at the interface between the 14-3-3 protein and the client phosphopeptide.[4] This creates a stable ternary complex, effectively locking the 14-3-3 protein onto its client. The crystal structure of this ternary complex reveals that fusicoccin fills a cavity on the protein-phosphopeptide interaction surface without inducing major conformational changes.[1]
In plants, a well-characterized target is the plasma membrane H+-ATPase.[1][9] The C-terminus of the H+-ATPase acts as an autoinhibitor, and its phosphorylation allows for 14-3-3 protein binding, which relieves this inhibition.[1][9] this compound stabilizes this interaction, leading to the permanent activation of the proton pump.[1]
Caption: Generalized signaling pathway of this compound as a molecular glue.
Structure-Activity Relationship Data
The biological activity of this compound derivatives is highly dependent on their chemical structure. Modifications to both the fusicoccane diterpene core and the glucose moiety can significantly impact their ability to stabilize 14-3-3 PPIs. The following tables summarize key quantitative and qualitative SAR data from the literature.
Table 1: Quantitative Activity of this compound and its Derivatives
| Compound | Modification | Target/Assay | Activity (EC50/Kd) | Notes | Reference(s) |
| This compound | - | 14-3-3/H+-ATPase complex | ~1.3 x 10⁻⁸ M (Kd) | Potent stabilizer of the 14-3-3/H+-ATPase interaction and promotes plant growth. | [8] |
| Fusicoccin H | Biosynthetic precursor of FC-A | 14-3-3/H+-ATPase complex | No significant stabilization observed | Largely inactive; more hydrophilic than FC-A. | [8] |
| 6'-amino benzyl (B1604629) 21b | Amino group at the 6'-position of the glucoside moiety | - | Higher antiproliferative activity than previously developed FC agents. | Introduction of an amino group at the 6'-position of the glucoside improves stabilization. | [6][10] |
| 12-hydroxyl derivatives | Presence of a 12-hydroxyl group | 14-3-3 with mode 1 phospholigands | Inactive | The 12-hydroxyl group hampers binding to 14-3-3 with mode 1 phospholigands, likely due to steric repulsion. | [11] |
| Non-substituted FCs | Absence of a 12-hydroxyl group | - | Exhibit significant cytotoxicity. | Correlates with their ability to form ternary complexes with 14-3-3 and a mode 1 ligand. | [11] |
Table 2: Qualitative Structure-Activity Relationship Summary
| Modification Site | Effect on Activity | Rationale |
| Glucoside Moiety (6'-position) | Introduction of an amino group enhances activity. | Improves the stabilization of the ternary complex. |
| Fusicoccane Core (C-12) | Absence of a hydroxyl group is crucial for activity with mode 1 ligands. | The hydroxyl group causes steric hindrance, preventing effective binding. |
| Overall Hydrophilicity | Increased hydrophilicity (e.g., Fusicoccin H) reduces activity. | May affect the compound's ability to access the binding pocket. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound derivatives. The following are protocols for key experiments cited in the literature.
Fluorescence Polarization (FP) Assay for 14-3-3 Interaction Stabilization
This assay quantitatively measures the stabilizing effect of fusicoccin derivatives on the interaction between 14-3-3 proteins and a fluorescently labeled phosphopeptide.[5][8]
Objective: To determine the EC50 values for fusicoccin derivatives in stabilizing 14-3-3-phosphopeptide interactions.
Materials:
-
Filter-based microplate reader with fluorescence polarization capabilities.
-
Black, flat-bottom 96- or 384-well plates.
-
Fluorescein-labeled phosphopeptide (e.g., mimicking the C-terminus of a known 14-3-3 client protein).
-
Recombinant 14-3-3 protein.
-
This compound derivatives of interest.
-
Assay buffer (e.g., 10 mM HEPES (pH 6.5), 150 mM NaCl, 0.1% (v/v) Tween 20, and 0.1% BSA).[5]
Procedure:
-
Prepare a solution containing the fluorescently labeled phosphopeptide (e.g., 100 nM) and the 14-3-3 protein (e.g., 600 nM) in the assay buffer.[5]
-
Add varying concentrations of the this compound derivative to the wells of the microplate.
-
Add the phosphopeptide/14-3-3 protein mixture to the wells.
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes), protected from light.
-
Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths (e.g., λex = 485/20 nm, λem = 535/25 nm for fluorescein).[5][12]
-
Convert the measured polarization values to anisotropy.
-
Plot the anisotropy values against the logarithm of the fusicoccin derivative concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: A generalized workflow for a Fluorescence Polarization experiment.
Plant Growth Assay
This bioassay evaluates the effect of fusicoccin derivatives on plant growth, a physiological outcome of H+-ATPase activation.[8]
Objective: To assess the in-vivo activity of fusicoccin derivatives on plant growth.
Materials:
-
Arabidopsis thaliana seeds.
-
Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar.
-
This compound derivative stock solutions (in a suitable solvent like ethanol).
-
Growth chamber with controlled environmental conditions.
Procedure:
-
Surface-sterilize Arabidopsis seeds and sow them on MS plates.
-
Stratify the seeds at 4°C for 2 days in the dark.
-
Germinate and grow the seedlings under controlled light and temperature conditions.
-
After a set period of growth (e.g., 10 days), begin treatment by spraying the seedlings daily with a solution containing the fusicoccin derivative at a specific concentration (e.g., 30 µM) or a vehicle control.[8]
-
Continue the treatment for a specified duration (e.g., 14 days).
-
At the end of the treatment period, harvest the plants and measure relevant growth parameters, such as fresh and dry weight of the rosettes.
-
Statistically analyze the data to determine the significance of any observed differences in growth.
Conclusion
This compound and its derivatives represent a fascinating class of molecules with a unique mechanism of action. Their ability to function as "molecular glues" for 14-3-3 protein-protein interactions has opened up new avenues for both basic research and therapeutic development. The structure-activity relationships outlined in this guide highlight the critical structural features that govern the biological activity of these compounds. A deep understanding of these SARs, facilitated by robust experimental protocols, is essential for the design of next-generation fusicoccin derivatives with enhanced potency, selectivity, and drug-like properties. The continued exploration of this chemical space holds great promise for the development of novel chemical probes to unravel the complexities of the 14-3-3 interactome and for the creation of innovative therapeutics targeting a wide range of human diseases.
References
- 1. Structural view of a fungal toxin acting on a 14-3-3 regulatory complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity-relationship study of semi-synthetically modified fusicoccins on their stabilization effect for 14-3-3-phospholigand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Structure-activity-relationship study of semi-synthetically modified fusicoccins on their stabilization effect for 14-3-3-phospholigand interactions. | Semantic Scholar [semanticscholar.org]
- 11. Structural Effects of Fusicoccin upon Upregulation of 14-3-3-Phospholigand Interaction and Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing Fusicoccin A in Protein-Protein Interaction Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusicoccin A (FC-A) is a diterpene glycoside phytotoxin produced by the fungus Phomopsis amygdali.[1] It has emerged as a powerful chemical tool for the study of protein-protein interactions (PPIs), acting as a "molecular glue" to stabilize the interaction between 14-3-3 proteins and their phosphorylated partner proteins.[2][3] 14-3-3 proteins are a family of highly conserved regulatory proteins in all eukaryotic organisms that bind to phosphorylated serine or threonine motifs on a multitude of client proteins, influencing their activity, localization, and stability.[4] FC-A intercalates at the interface of the 14-3-3 protein and its client, locking them in a stable ternary complex.[5][6] This unique mode of action makes FC-A an invaluable tool for investigating 14-3-3-mediated signaling pathways and for the development of novel therapeutic strategies that rely on the stabilization, rather than inhibition, of PPIs.[3]
These application notes provide detailed protocols for using this compound to stabilize and study PPIs, along with quantitative data from relevant studies and visualizations of the underlying mechanisms and workflows.
Mechanism of Action
This compound stabilizes the interaction between a 14-3-3 protein and a phosphorylated client protein. The key steps are:
-
Phosphorylation of Client Protein: A protein kinase phosphorylates a serine or threonine residue on the target protein, often within a specific consensus sequence. A common recognition motif for 14-3-3 proteins that is sensitive to FC-A stabilization is a C-terminal "Mode III" binding motif.[2][4]
-
14-3-3 Protein Binding: The phosphomotif of the client protein is recognized by the amphipathic groove of a 14-3-3 protein, leading to the formation of a binary complex. This interaction is often transient and reversible.[2]
-
This compound Stabilization: this compound binds to a hydrophobic cavity formed at the interface between the 14-3-3 protein and the client phosphopeptide.[6][7] This binding event stabilizes the complex, prolonging the interaction and its downstream signaling consequences.
Caption: this compound signaling pathway.
Quantitative Data on this compound-Mediated PPI Stabilization
The following table summarizes key quantitative data from studies utilizing this compound to stabilize 14-3-3 protein interactions.
| 14-3-3 Isoform | Client Protein/Peptide | Assay Type | This compound Concentration | Measured Parameter | Value | Reference |
| 14-3-3β | ERα-ctp (phospholigand 1) | Fluorescence Polarization | 10 µM | Apparent Kd | 0.05 ± 0.001 µM | [7] |
| 14-3-3τ | ERα-ctp (phospholigand 1) | Fluorescence Polarization | 10 µM | Apparent Kd | 0.13 ± 0.004 µM | [7] |
| 14-3-3σ | GpIBα phospholigand (3) | Fluorescence Polarization | Variable | EC50 | 4.2 ± 1.1 µM | [7] |
| 14-3-3η | pCIP2A | HTRF | Variable | EC50 | 11.8 µM | [8] |
| 14-3-3η | pCIP2A | HTRF | Stabilized with FC-A | EC50 | 2.76 µM | [8] |
| 14-3-3σ | ERα-ctp | Isothermal Titration Calorimetry | 200 µM | Kd (innate) | 2.7 ± 0.3 µM | [9] |
| 14-3-3σ | ERα-ctp | Isothermal Titration Calorimetry | 200 µM | Kd (stabilized) | 0.03 ± 0.003 µM | [9] |
| - | U373-MG glioma cells | Cell Proliferation Assay | Variable | IC50 | 92 µM | [10] |
| - | Hs683 glioma cells | Cell Proliferation Assay | Variable | IC50 | 83 µM | [10] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the stabilization of PPIs by this compound.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate In Vivo PPI Stabilization
This protocol is designed to determine if this compound can stabilize the interaction between a 14-3-3 protein and a target client protein within a cellular context.
Materials:
-
Cells expressing the 14-3-3 and client proteins of interest
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the "bait" protein (either 14-3-3 or the client protein)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x SDS-PAGE sample buffer)
-
Equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 1-4 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cell lysates.
-
Incubate a sufficient amount of lysate (e.g., 500 µg - 1 mg) with the primary antibody against the bait protein for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in 2x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody against the suspected interacting protein ("prey"). An increase in the co-precipitated prey protein in the this compound-treated sample compared to the vehicle control indicates stabilization of the PPI.
-
Caption: Co-Immunoprecipitation workflow.
Protocol 2: Fluorescence Polarization (FP) Assay for In Vitro Quantification of PPI Stabilization
This biophysical assay measures the change in the polarization of fluorescent light emitted from a labeled molecule to determine binding events in solution. It is ideal for quantifying the affinity of a PPI and the effect of a stabilizer like this compound.
Materials:
-
Purified 14-3-3 protein
-
Fluorescently labeled synthetic phosphopeptide corresponding to the 14-3-3 binding motif of the client protein
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled 14-3-3 protein in the assay buffer.
-
Prepare two sets of these dilutions: one with a constant, saturating concentration of this compound and one with the vehicle (DMSO).
-
Add a constant, low concentration of the fluorescently labeled phosphopeptide to all wells of a microplate.
-
-
Binding Reaction:
-
Add the 14-3-3 protein dilutions (with and without this compound) to the wells containing the labeled peptide.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of the 14-3-3 protein.
-
Fit the data to a suitable binding isotherm (e.g., a sigmoidal dose-response curve) to determine the dissociation constant (Kd) for the interaction in the presence and absence of this compound. A decrease in the Kd value in the presence of this compound indicates stabilization of the PPI.
-
To determine the EC50 of this compound, use constant concentrations of the 14-3-3 protein and labeled peptide, and titrate in varying concentrations of this compound.
-
Caption: Fluorescence Polarization assay logic.
Concluding Remarks
This compound is a versatile and potent tool for the stabilization and study of 14-3-3 protein-protein interactions. The protocols and data presented here provide a foundation for researchers to utilize FC-A in their investigations of cellular signaling pathways and for the exploration of PPI stabilization as a therapeutic strategy. Careful experimental design, including appropriate controls, is crucial for the accurate interpretation of results. The unique mechanism of FC-A offers exciting opportunities to dissect the complex regulatory networks governed by 14-3-3 proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Structural view of a fungal toxin acting on a 14-3-3 regulatory complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fusicoccin-A Targets Cancerous Inhibitor of Protein Phosphatase 2A by Stabilizing a C-Terminal Interaction with 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Interactions Stabilized by this compound Reveals an Expanded Suite of Potential 14–3–3 Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application of Fusicoccin A in Cancer Cell Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusicoccin A, a diterpene glucoside of fungal origin, has emerged as a molecule of significant interest in cancer cell research. Initially identified as a phytotoxin from Fusicoccum amygdali, it is now recognized for its potent and specific activity as a stabilizer of 14-3-3 protein-protein interactions (PPIs).[1][2][3] This unique mechanism of action offers a novel therapeutic strategy against various cancers by modulating key cellular processes such as apoptosis, cell cycle progression, and signal transduction pathways. This document provides detailed application notes and experimental protocols for the utilization of this compound in a cancer research setting.
Mechanism of Action
The primary molecular function of this compound is to act as a "molecular glue," stabilizing the interaction between 14-3-3 proteins and their phosphorylated client proteins.[2][4][5] 14-3-3 proteins are a family of highly conserved regulatory molecules that bind to a multitude of phosphorylated proteins, thereby influencing their activity, localization, and stability. This compound binds at the interface of the 14-3-3 protein and its partner, locking them in a stable complex. This stabilization can either enhance or inhibit the downstream signaling pathways, depending on the specific 14-3-3 client protein involved.
One of the key targets of this compound in cancer cells is the interaction between 14-3-3 and the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A).[6][7] CIP2A is an oncoprotein overexpressed in many cancers that stabilizes the proto-oncogene c-Myc.[6] this compound stabilizes the 14-3-3/CIP2A complex, leading to enhanced phosphorylation of CIP2A and increased association with 14-3-3.[6][7] This interaction is a novel target for modulating CIP2A's oncogenic activity.
This compound has also been shown to stabilize the interaction between 14-3-3 and other important cancer-related proteins such as the estrogen receptor alpha (ERα) and the tumor suppressor p53.[2][8][9]
Applications in Cancer Cell Research
The unique mode of action of this compound lends itself to several applications in the study of cancer biology and the development of novel therapeutics:
-
Induction of Apoptosis: this compound can induce apoptosis in cancer cells, particularly when used in combination with other agents like interferon-alpha (IFN-α).[1][10] This synergistic effect suggests that this compound can prime cancer cells to undergo programmed cell death.
-
Cytostatic Effects: Research has demonstrated that this compound can inhibit cancer cell proliferation by inducing cell cycle arrest and increasing the duration of cell division.[1][11][12] This makes it a valuable tool for studying cell cycle regulation.
-
Inhibition of Metastasis: this compound has been shown to decrease the migration and invasion of cancer cells, such as glioblastoma, by affecting the actin cytoskeleton and inhibiting kinases like Focal Adhesion Kinase (FAK).[1][12]
-
Modulation of Signaling Pathways: As a stabilizer of 14-3-3 PPIs, this compound can be used to investigate the roles of these interactions in various signaling pathways implicated in cancer, including those involving YAP, p53, and oncogenic kinases.[1][2][13]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Glioma Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U373-MG | Glioblastoma | 92 | [2][11] |
| Hs683 | Oligodendroglioma | 83 | [2][11] |
| B16F10 | Mouse Melanoma | ~70 | [1][11] |
Table 2: EC50 Values for this compound-Mediated PPI Stabilization
| Interacting Proteins | Method | EC50 (µM) | Reference |
| 14-3-3η / pCIP2A | In vitro binding assay | 11.8 | [6] |
| 14-3-3 / GCN1 | Neurite outgrowth assay | 29 | [2] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic and cytostatic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 1 µM to 200 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (and/or IFN-α) for the specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound stabilizes the interaction between 14-3-3 and client proteins.
Caption: General experimental workflow for studying this compound's effects.
Caption: this compound's modulation of the CIP2A-c-Myc axis.
References
- 1. This compound, a Phytotoxic Carbotricyclic Diterpene Glucoside of Fungal Origin, Reduces Proliferation and Invasion of Glioblastoma Cells by Targeting Multiple Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fusicoccin | MICROGEN [bacterialgenomics.org]
- 4. Cooperative stabilisation of 14-3-3σ protein–protein interactions via covalent protein modification - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fusicoccin-A Targets Cancerous Inhibitor of Protein Phosphatase 2A by Stabilizing a C-Terminal Interaction with 14-3-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Small-molecule stabilization of the p53 - 14-3-3 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fusicoccin-A selectively induces apoptosis in tumor cells after interferon-alpha priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a phytotoxic carbotricyclic diterpene glucoside of fungal origin, reduces proliferation and invasion of glioblastoma cells by targeting multiple tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Using Fusicoccin A to Investigate H+-ATPase Regulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusicoccin A (FC-A) is a diterpenoid glucoside produced by the fungus Phomopsis amygdali. It is a potent phytotoxin known to induce a range of physiological effects in plants, most notably the irreversible opening of stomata, which leads to wilting and eventually, cell death.[1][2] The primary molecular target of this compound is the plasma membrane (PM) H+-ATPase, a crucial enzyme responsible for establishing and maintaining the electrochemical proton gradient across the cell membrane.[1][3][4] This proton gradient is vital for numerous cellular processes, including nutrient uptake, cell elongation, and regulation of intracellular pH.[4][5]
This compound exerts its effect by stabilizing the interaction between the C-terminal autoinhibitory domain of the H+-ATPase and 14-3-3 proteins.[6][7][8] This stabilization locks the H+-ATPase in a constitutively active state, leading to enhanced proton pumping.[3][6] This unique mechanism of action makes this compound an invaluable tool for researchers investigating the regulation of H+-ATPase activity and its downstream physiological consequences. These application notes provide a comprehensive overview of the use of this compound in H+-ATPase research, including its effects on enzyme kinetics and detailed protocols for key experiments.
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters related to H+-ATPase activity, providing a clear basis for experimental design and data interpretation.
Table 1: Effect of this compound on H+-ATPase Activity and Kinetics
| Parameter | Control | This compound Treated | Fold Change | Plant Material | Reference(s) |
| ATP Hydrolytic Activity | Baseline | 2-fold increase | 2x | Spinach leaves | [9][10][11] |
| H+ Pumping | Baseline | 3-fold increase | 3x | Spinach leaves | [9][10][11] |
| Apparent Km for ATP | 0.22 mM | 0.10 mM | ~0.45x | Spinach leaves | [9][10][11] |
| Vmax | Baseline | Increased | - | Oat roots, Radish seedlings | [1][8][12] |
| Optimal pH | ~6.5 | Shifted to more alkaline values | - | Oat roots, Radish seedlings | [1][12] |
Table 2: Physiological Responses to this compound Treatment
| Parameter | This compound Concentration | Response | Plant Material | Reference(s) |
| Maximal Growth Induction | 10-6 M | Sigmoidal dose-response over 10 h | Maize coleoptiles | [5][13][14] |
| Maximal Proton Extrusion | 10-5 M | Sigmoidal dose-response | Maize coleoptiles | [13][14] |
| Membrane Hyperpolarization | 10-6 M | Permanent hyperpolarization (~25 mV more negative) | Maize coleoptiles | [13][14] |
| Stomatal Opening | 0.1 µM | Significant opening | Commelina communis | [15] |
| Inhibition of ABA-induced Stomatal Closure | ≥ 0.1 µM | Obvious inhibition | Vicia faba | [16] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling events and a typical experimental workflow for investigating the effects of this compound.
References
- 1. Modulation of H+-ATPase Activity by Fusicoccin in Plasma Membrane Vesicles from Oat (Avena sativa L.) Roots (A Comparison of Modulation by Fusicoccin, Trypsin, and Lysophosphatidylcholine) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATPase activity measurement (Malachite green phosphate assay) [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. abo.com.pl [abo.com.pl]
- 8. Controlled Proteolysis Mimics the Effect of Fusicoccin on the Plasma Membrane H+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agrisera.com [agrisera.com]
- 10. Fusicoccin Activates the Plasma Membrane H+-ATPase by a Mechanism Involving the C-Terminal Inhibitory Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. plantstomata.wordpress.com [plantstomata.wordpress.com]
- 12. Modulation of H+-ATPase Activity by Fusicoccin in Plasma Membrane Vesicles from Oat (Avena sativa L.) Roots (A Comparison of Modulation by Fusicoccin, Trypsin, and Lysophosphatidylcholine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fusicoccin (FC)-Induced Rapid Growth, Proton Extrusion and Membrane Potential Changes in Maize (Zea mays L.) Coleoptile Cells: Comparison to Auxin Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fusicoccin (FC)-Induced Rapid Growth, Proton Extrusion and Membrane Potential Changes in Maize (Zea mays L.) Coleoptile Cells: Comparison to Auxin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of ATP Hydrolytic Activity of Plasma Membrane H+-ATPase from Arabidopsis thaliana Leaves [bio-protocol.org]
- 16. abcam.cn [abcam.cn]
Application Notes and Protocols for In Vitro Induction of Apoptosis by Fusicoccin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusicoccin A, a diterpene glycoside of fungal origin, has emerged as a molecule of interest in cancer research due to its pro-apoptotic and cytostatic activities.[1] It functions as a stabilizer of protein-protein interactions (PPIs) involving the 14-3-3 family of scaffold proteins.[2] These proteins are crucial regulators of numerous cellular processes, including signal transduction, cell cycle control, and apoptosis.[1][3] By stabilizing the binding of 14-3-3 proteins to their client proteins, this compound can modulate signaling pathways that are often dysregulated in cancer.[1][3]
Of particular significance is the synergistic effect observed when this compound is used in combination with interferon-alpha (IFN-α).[3] IFN-α, a cytokine used in cancer therapy, can prime tumor cells, enhancing their sensitivity to this compound-induced apoptosis.[3] This combination has been shown to selectively target tumor cells while having minimal effect on healthy cells.[3] The primary mechanism involves the activation of the extrinsic apoptosis pathway, specifically through the TNF-Related Apoptosis-Inducing Ligand (TRAIL) pathway.[3]
These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in vitro, with a focus on its synergistic action with IFN-α. Detailed protocols for key experimental assays are provided to enable researchers to investigate this promising anti-cancer strategy.
Data Presentation
The pro-apoptotic efficacy of this compound, particularly in glioblastoma cell lines, has been quantified through growth inhibition assays. The following tables summarize the available quantitative data. Researchers are encouraged to generate cell-line-specific dose-response curves to determine optimal concentrations for their experiments.
Table 1: In Vitro Growth Inhibitory Activity of this compound in Human Glioma Cell Lines
| Cell Line | Description | IC50 (µM) after 72h |
| U373-MG | Glioblastoma; varying resistance to pro-apoptotic stimuli | 92 |
| Hs683 | Oligodendroglioma; sensitive to pro-apoptotic stimuli | 83 |
Data sourced from studies on human glioma cell lines.[2][4]
Signaling Pathways and Experimental Workflow
This compound and IFN-α Induced Apoptosis Signaling Pathway
This compound's primary mechanism of action is the stabilization of 14-3-3 protein-protein interactions.[2] When used in conjunction with IFN-α, a signaling cascade is initiated that culminates in apoptosis. IFN-α primes the cancer cells by upregulating components of the extrinsic apoptosis pathway, such as Death Receptor 4 (DR4).[3] this compound then stabilizes the interaction between 14-3-3 and other signaling proteins, which facilitates the activation of the TRAIL pathway, leading to the recruitment and activation of initiator caspase-8.[3][5] Activated caspase-8 then triggers a cascade of effector caspases, including caspase-3, which execute the apoptotic program.[5] This can also lead to the activation of the intrinsic mitochondrial pathway through cleavage of Bid to tBid, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and further caspase activation.[6][7][8][9]
This compound and IFN-α signaling pathway.
Experimental Workflow for Apoptosis Induction and Analysis
A typical workflow for assessing this compound-induced apoptosis involves cell culture, treatment with this compound and/or IFN-α, and subsequent analysis using various apoptosis assays.
General experimental workflow.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cancer cells with this compound and IFN-α. Optimal seeding density, drug concentrations, and incubation times should be empirically determined for each cell line.
Materials:
-
Cancer cell line of interest (e.g., U373-MG, Hs683)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
IFN-α (stock solution in sterile water or PBS)
-
DMSO (sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize and count the cells. Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of analysis. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of Treatment Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 10, 50, 100 µM).
-
Dilute the IFN-α stock solution in complete culture medium to the desired final concentration (e.g., 1000 U/mL).
-
For combination treatment, add both this compound and IFN-α to the same medium.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
For IFN-α priming, remove the old medium and replace it with medium containing IFN-α. Incubate for a predetermined time (e.g., 24 hours). Then, replace the IFN-α containing medium with medium containing this compound.
-
For simultaneous treatment, remove the old medium and replace it with the medium containing the different concentrations of this compound, IFN-α, the combination, or the vehicle control.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol outlines the steps for staining treated cells with Annexin V and Propidium Iodide (PI) for analysis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Treated and control cells from Protocol 1
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.
-
Protocol 3: TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit
-
Treated and control cells cultured on coverslips or in chamber slides
-
4% Paraformaldehyde in PBS (Fixative)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
DNase I (for positive control)
-
Mounting medium with DAPI
Procedure:
-
Sample Preparation:
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Positive Control (Optional): Treat one sample with DNase I according to the kit manufacturer's instructions to induce DNA strand breaks.
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the kit protocol.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Detection:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI by incubating with a DAPI solution for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Microscopy: Visualize the samples using a fluorescence microscope. Apoptotic cells will show fluorescence (e.g., green for FITC-dUTP) in the nuclei, which will be co-localized with the blue DAPI stain.
Protocol 4: Western Blot for Apoptosis Markers
Western blotting can be used to detect changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-8, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal.
-
Analyze the band intensities. A decrease in pro-caspase bands and an increase in cleaved caspase and PARP bands indicate apoptosis. Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can also be assessed. Normalize protein levels to a loading control like β-actin.
-
Conclusion
This compound, especially in combination with IFN-α, presents a compelling strategy for inducing apoptosis in cancer cells. The provided application notes and protocols offer a framework for researchers to explore its therapeutic potential. By understanding the underlying signaling pathways and employing robust experimental methodologies, the anti-cancer properties of this compound can be further elucidated, paving the way for novel drug development strategies.
References
- 1. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Interactions Stabilized by this compound Reveals an Expanded Suite of Potential 14-3-3 Binding Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fusicoccin-A selectively induces apoptosis in tumor cells after interferon-alpha priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IFNα primes cancer cells for Fusicoccin-induced cell death via 14-3-3 PPI stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Permeabilization of the outer mitochondrial membrane: Mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Concentration of Fusicoccin A for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusicoccin (B1218859) A is a diterpene glycoside phytotoxin produced by the fungus Phomopsis amygdali.[1][2] It is a valuable tool in cell biology research due to its specific mechanism of action: the stabilization of protein-protein interactions (PPIs) involving 14-3-3 proteins.[3][4] These ubiquitous regulatory proteins play crucial roles in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[5][6] By acting as a "molecular glue," Fusicoccin A enhances the binding of 14-3-3 proteins to their client proteins, thereby modulating their activity and downstream signaling pathways.[6][7] This unique property has led to the investigation of this compound as a potential therapeutic agent, particularly in oncology and neurobiology.[8][9][10]
These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, with a focus on determining effective concentrations for various cellular effects. Detailed protocols for key experiments are provided to guide researchers in their study design.
Mechanism of Action
This compound's primary mode of action is the stabilization of the complex between 14-3-3 proteins and their binding partners.[3][10] In plants, this leads to the irreversible activation of the plasma membrane H+-ATPase, causing stomatal opening and wilting.[1][11][12] In mammalian cells, this compound has been shown to stabilize the interaction of 14-3-3 with a variety of client proteins, including p53, ERα, and the cystic fibrosis transmembrane conductance regulator (CFTR).[3] This stabilization can lead to various cellular outcomes, such as the induction of apoptosis, inhibition of cell proliferation and migration, and promotion of neurite outgrowth.[3][9] Notably, this compound has been demonstrated to activate the NF-κB signaling pathway and to target multiple tyrosine kinases, including focal adhesion kinase (FAK).[7][9][13]
Figure 1. Simplified signaling pathway of this compound.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the cell type, the specific biological endpoint being measured, and the duration of treatment. The following table summarizes reported concentrations from the literature to serve as a starting point for experimental design.
| Cell Line/Model System | Biological Effect | Concentration (µM) | Assay Type | Reference |
| U373-MG (Glioblastoma) | IC50 (Growth Inhibition) | 92 | MTT Assay | [9][14] |
| Hs683 (Glioblastoma) | IC50 (Growth Inhibition) | 83 | MTT Assay | [9][14] |
| U373-MG (Glioblastoma) | Decreased in vitro growth rate by ~60% | 100 | Quantitative Video Microscopy | [9][15] |
| Neuronal Cells | EC50 (Neurite Outgrowth) | 29 | Not Specified | [3] |
| TNBC Cells | EC50 (Enhanced 14-3-3η/pCIP2A binding) | 11.8 | Not Specified | [16] |
| Maize Coleoptile Segments | Optimal for Elongation Growth | 1 | Growth Assay | [17] |
| HeLa Cells | Induction of NF-κB signaling | 0.625 - 5 | IL-8 Secretion Assay | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to come to room temperature before opening.
-
Reconstitute the lyophilized powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few weeks), 4°C is acceptable.
Note: this compound may be susceptible to degradation in aqueous media at physiological temperatures.[18] It is recommended to prepare fresh dilutions in cell culture medium for each experiment from the frozen stock.
References
- 1. mdpi.com [mdpi.com]
- 2. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. openaccess.uoc.edu [openaccess.uoc.edu]
- 6. mdpi.com [mdpi.com]
- 7. Activation of NF-κB signalling by fusicoccin-induced dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of 14-3-3 protein-protein interactions with Fusicoccin-A decreases alpha-synuclein dependent cell-autonomous death in neuronal and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Phytotoxic Carbotricyclic Diterpene Glucoside of Fungal Origin, Reduces Proliferation and Invasion of Glioblastoma Cells by Targeting Multiple Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Interactions Stabilized by this compound Reveals an Expanded Suite of Potential 14-3-3 Binding Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fusicoccin binding to its plasma membrane receptor and the activation of the plasma membrane H(+)-ATPase. IV. Fusicoccin induces the association between the plasma membrane H(+)-ATPase and the fusicoccin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fungal toxin fusicoccin enhances plant growth by upregulating 14-3-3 interaction with plasma membrane H+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of NF-κB signalling by fusicoccin-induced dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fusicoccin (FC)-Induced Rapid Growth, Proton Extrusion and Membrane Potential Changes in Maize (Zea mays L.) Coleoptile Cells: Comparison to Auxin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Preparation of Fusicoccin A Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusicoccin A is a diterpene glucoside phytotoxin produced by the fungus Phomopsis amygdali (previously known as Fusicoccum amygdali).[1][2] It is a valuable tool in biological research due to its specific mechanism of action, which involves the stabilization of the interaction between 14-3-3 proteins and their partner proteins.[1][2][3] A primary example of this is the activation of the plasma membrane H+-ATPase.[1][3] This unique property makes this compound a crucial compound for studying signal transduction pathways, ion transport, and for its potential as a therapeutic agent, particularly in cancer research.[1][3]
These application notes provide detailed protocols for the preparation of this compound solutions to ensure consistent and reliable experimental results.
Data Presentation: Properties and Solubility of this compound
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₅₆O₁₂ | [4][5] |
| Molecular Weight | 680.8 g/mol | [4] |
| Purity | ≥90% | [4][5] |
| Supplied As | A film | [4][6] |
| Storage Temperature | -20°C | [4][6] |
| Long-term Stability | ≥ 4 years at -20°C | [4] |
| Solubility | Soluble in DMSO and 100% Ethanol | [4][5][6] |
| Very low solubility in water | [6] | |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), 100% Ethanol | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired working concentrations for various experiments.
Materials:
-
Vial of this compound (supplied as a film)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes (amber or covered in foil to protect from light)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial containing the this compound film to reach room temperature before opening. This prevents condensation from forming inside the vial.
-
Solvent Addition: Add a precise volume of the chosen solvent (DMSO or 100% Ethanol) to the vial to achieve the desired stock concentration (e.g., 10 mM). It is recommended to purge the solvent with an inert gas, if possible, to minimize oxidation.[6]
-
Dissolution: Tightly cap the vial and vortex thoroughly until the film is completely dissolved.[6] Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.[6]
-
Storage: Store the aliquots at -20°C for long-term storage.[4][6]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the this compound stock solution for use in typical cell-based experiments.
Materials:
-
Aliquot of this compound stock solution (from Protocol 1)
-
Appropriate cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile tips
Procedure:
-
Thawing: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.[6]
-
Serial Dilution: Prepare a series of dilutions of the this compound stock solution in the desired cell culture medium to achieve the final working concentrations.[6] It is crucial to perform serial dilutions for accuracy.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of the solvent (DMSO or ethanol) as the highest concentration of this compound used in the experiment.[6] This is essential to account for any effects of the solvent on the cells.
-
Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.[6]
Note on Stability in Culture Medium: this compound has been shown to degrade in minimal essential cell culture medium (MEM) at 37°C.[6][7] Therefore, it is advisable to prepare fresh working solutions for each experiment and minimize the incubation time where possible.
Visualization of Protocols and Signaling Pathways
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the key steps involved in preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound
This compound's primary mechanism of action involves the stabilization of the complex between 14-3-3 proteins and a phosphorylated target protein, such as the plasma membrane H+-ATPase. This stabilization locks the target protein in an active state.
References
- 1. mdpi.com [mdpi.com]
- 2. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug [art.torvergata.it]
- 3. This compound, a Phytotoxic Carbotricyclic Diterpene Glucoside of Fungal Origin, Reduces Proliferation and Invasion of Glioblastoma Cells by Targeting Multiple Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Fusicoccin A: A Molecular Glue for Unlocking the Secrets of Protein Complexes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Fusicoccin A (FC-A), a diterpene glucoside produced by the fungus Phomopsis amygdali, has emerged as a powerful tool in structural biology.[1] It acts as a "molecular glue," stabilizing transient or weak protein-protein interactions (PPIs), particularly those mediated by the 14-3-3 family of scaffold proteins. This stabilization is invaluable for capturing the three-dimensional structures of these dynamic complexes using techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), thereby providing critical insights into cellular signaling pathways and offering new avenues for drug discovery.
Mechanism of Action: Solidifying a Handshake
14-3-3 proteins are ubiquitous regulatory molecules that bind to phosphorylated serine or threonine residues on a vast array of client proteins, influencing their activity, localization, and stability. These interactions are often transient and dynamic, making them challenging to study from a structural standpoint.
This compound overcomes this challenge by binding to a pocket formed at the interface of the 14-3-3 protein and its client protein.[2][3] This ternary complex formation locks the interaction in a stable conformation, facilitating structural determination. FC-A does not induce significant conformational changes but rather fills a cavity at the protein-phosphopeptide interface, enhancing the binding affinity.[2][3]
Key Applications in Structural Biology
The ability of this compound to stabilize 14-3-3 protein complexes has been instrumental in elucidating the structural basis of various cellular processes. Some of the key protein complexes that have been successfully stabilized and studied using FC-A include:
-
14-3-3/H+-ATPase: In plants, FC-A stabilizes the interaction between 14-3-3 and the plasma membrane H+-ATPase, leading to the permanent activation of the proton pump.[4][5] This has profound effects on stomatal opening and cell growth.[4]
-
14-3-3/ERα: this compound stabilizes the complex between 14-3-3 and the estrogen receptor alpha (ERα), a key player in breast cancer. This stabilization has been shown to inhibit ERα dimerization and transcriptional activity.[6]
-
14-3-3/GCN1: FC-A stabilizes the interaction between 14-3-3 and the general control non-derepressible 1 (GCN1) protein, a regulator of protein synthesis and stress responses. This stabilization can induce GCN1 turnover and promote neurite outgrowth.[7]
-
14-3-3/TASK3: The semi-synthetic derivative of Fusicoccin, FC-THF, has been shown to stabilize the complex between 14-3-3 and the potassium channel TASK-3.
Quantitative Data on this compound-Mediated Complex Stabilization
The stabilizing effect of this compound on 14-3-3 protein-protein interactions has been quantified using various biophysical techniques. The following tables summarize key quantitative data from the literature.
| Complex | Technique | Parameter | Value (without FC-A) | Value (with FC-A) | Fold Stabilization | Reference |
| 14-3-3/PMA2 (H+-ATPase) | Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | - | - | ~90-fold enhancement | [3][8] |
| 14-3-3σ/ERα-ctp | Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | 0.75 ± 0.14 µM | 0.02 ± 0.05 µM | ~40-fold | |
| 14-3-3σ/ERα-ctp | Fluorescence Polarization (FP) | Apparent Binding Affinity (Kd) | 3.61 ± 0.41 µM | 0.05 ± 0.02 µM | ~70-fold | |
| 14-3-3/GCN1 | Not Specified | Neurite Outgrowth | - | EC50 = 29 µM | - | [5] |
| Human GBM cell lines (U373-MG) | Growth Inhibition Assay | IC50 | - | 92 µM | - | [5] |
| Human GBM cell lines (Hs683) | Growth Inhibition Assay | IC50 | - | 83 µM | - | [5] |
Note: The specific experimental conditions can influence the measured values. Please refer to the cited literature for detailed information.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in utilizing this compound for complex stabilization and characterization.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Quantifying Complex Stabilization
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a 14-3-3/client protein interaction in the presence and absence of this compound.
Materials:
-
Purified 14-3-3 protein
-
Purified client protein or a synthetic phosphopeptide corresponding to the 14-3-3 binding motif
-
This compound
-
ITC instrument
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Degasser
Procedure:
-
Sample Preparation:
-
Dialyze both the 14-3-3 protein and the client protein/phosphopeptide extensively against the ITC buffer to ensure buffer matching.
-
Accurately determine the concentrations of the protein and peptide solutions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it into the ITC buffer to the desired final concentration. Ensure the final DMSO concentration is low and consistent between the titrant and the sample.
-
Degas all solutions for at least 10 minutes immediately before the ITC run.
-
-
ITC Experiment (without FC-A):
-
Load the 14-3-3 protein (typically 10-50 µM) into the sample cell.
-
Load the client protein/phosphopeptide (typically 10-20 times the concentration of the 14-3-3 protein) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
ITC Experiment (with FC-A):
-
Repeat the ITC experiment as described above, but with this compound present in both the sample cell and the syringe at a concentration well above the expected Kd of its interaction with the ternary complex (e.g., 50-100 µM).
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of the titrant to the sample.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. Calculate ΔG and ΔS from these values.
-
Compare the Kd values obtained with and without this compound to determine the fold stabilization.
-
Protocol 2: Fluorescence Polarization (FP) Assay for Quantifying Complex Stabilization
Objective: To measure the apparent binding affinity of a fluorescently labeled client peptide to a 14-3-3 protein in the presence and absence of this compound.
Materials:
-
Purified 14-3-3 protein
-
Fluorescently labeled synthetic phosphopeptide of the client protein (e.g., with FITC or TAMRA)
-
This compound
-
FP buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
-
Black, low-volume 96- or 384-well plates
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the 14-3-3 protein in FP buffer.
-
Prepare a solution of the fluorescently labeled peptide at a constant concentration (typically in the low nanomolar range, below its Kd for 14-3-3).
-
Prepare solutions with and without a fixed concentration of this compound (e.g., 100 µM).
-
-
Binding Assay:
-
In the wells of the microplate, add the fluorescently labeled peptide.
-
Add the serially diluted 14-3-3 protein to the wells.
-
Add either the buffer with this compound or the buffer without.
-
Include control wells containing only the fluorescent peptide (for minimum polarization) and wells with the peptide and the highest concentration of 14-3-3 (for maximum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using the microplate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the 14-3-3 protein concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the apparent Kd of the interaction.
-
Compare the apparent Kd values obtained with and without this compound to calculate the fold stabilization.
-
Protocol 3: Co-crystallization of a Ternary Complex with this compound
Objective: To obtain diffraction-quality crystals of a 14-3-3/client peptide/Fusicoccin A ternary complex.
Materials:
-
Highly pure and concentrated 14-3-3 protein and client phosphopeptide
-
This compound
-
Crystallization screens
-
Crystallization plates (e.g., sitting or hanging drop)
-
Microscopes for crystal visualization
Procedure:
-
Complex Formation:
-
Prepare a stable complex of the 14-3-3 protein and the phosphopeptide. Mix the two components in a slight molar excess of the peptide (e.g., 1:1.2 to 1:1.5 molar ratio).
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
Add this compound to the complex solution from a concentrated stock. A final molar excess of 3-5 fold of FC-A over the protein is a good starting point. The final concentration of the protein complex for crystallization is typically in the range of 5-20 mg/mL.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Mix the ternary complex solution with the reservoir solution from the crystallization screen in various ratios (e.g., 1:1, 1:2, 2:1).
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Optimization:
-
Regularly monitor the drops for crystal growth.
-
If initial hits are obtained, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and temperature. Additive screening can also be employed to improve crystal quality.
-
-
Crystal Harvesting and Data Collection:
-
Once suitable crystals are grown, they are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are then collected at a synchrotron source.
-
Protocol 4: Cryo-EM Sample Preparation of a Ternary Complex with this compound
Objective: To prepare vitrified grids of a 14-3-3/client protein/Fusicoccin A ternary complex for high-resolution cryo-EM imaging.
Materials:
-
Highly pure and monodisperse ternary complex (prepared as in Protocol 3, step 1)
-
Cryo-EM grids (e.g., Quantifoil or C-flat)
-
Glow discharger
-
Vitrification device (e.g., Vitrobot, Leica EM GP)
-
Liquid ethane (B1197151) and liquid nitrogen
Procedure:
-
Grid Preparation:
-
Glow discharge the cryo-EM grids immediately before use to make the carbon surface hydrophilic.
-
-
Sample Application and Vitrification:
-
The protein complex concentration for cryo-EM is typically lower than for crystallography, in the range of 0.1-5 mg/mL.
-
Work within the controlled environment of the vitrification device (e.g., 4°C and 100% humidity).
-
Apply a small volume (e.g., 3-4 µL) of the ternary complex solution to the glow-discharged grid.
-
Blot away excess liquid with filter paper to create a thin film of the solution across the grid holes. The blotting time is a critical parameter to optimize.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
-
-
Grid Screening and Data Collection:
-
Store the vitrified grids in liquid nitrogen until they are loaded into the cryo-electron microscope.
-
Screen the grids to assess ice thickness and particle distribution.
-
Collect a large dataset of images for single-particle analysis.
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways in which this compound-stabilized complexes play a key role.
14-3-3 and H+-ATPase Signaling Pathway
14-3-3 and Estrogen Receptor Alpha (ERα) Signaling Pathway
14-3-3 and GCN1 Signaling Pathway
Conclusion
This compound serves as an indispensable tool for the structural and functional characterization of 14-3-3-mediated protein-protein interactions. By stabilizing these otherwise transient complexes, FC-A enables detailed structural analysis by X-ray crystallography and cryo-EM, providing unprecedented insights into their roles in health and disease. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this potent molecular glue in their own investigations, paving the way for new discoveries and therapeutic strategies.
References
- 1. Interaction of 14-3-3 proteins with the Estrogen Receptor Alpha F domain provides a drug target interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting 14-3-3 adaptor protein-protein interactions to stimulate central nervous system repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 14-3-3 Proteins in Plant Hormone Signaling: Doing Several Things at Once [frontiersin.org]
- 8. Functional 14-3-3 Proteins: Master Regulators in Plant Responses to Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fusicoccin A in Neurobiology Research for Axon Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusicoccin A (FC-A), a diterpenoid glucoside of fungal origin, has emerged as a promising small molecule for promoting axon regeneration in the central nervous system (CNS).[1] Axonal damage, a hallmark of spinal cord injury, stroke, and neurodegenerative diseases, often leads to permanent functional deficits due to the limited intrinsic regenerative capacity of mature neurons.[2][3] FC-A offers a novel therapeutic strategy by targeting the protein-protein interactions (PPIs) of the 14-3-3 family of adaptor proteins, which are abundant in the CNS and play crucial roles in neuronal development and signaling.[4][5]
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in in vitro axon regeneration assays.
Mechanism of Action
This compound functions as a molecular "glue," stabilizing the interaction between 14-3-3 proteins and their client proteins.[4][6] Specifically, FC-A has been shown to enhance the association of 14-3-3 with proteins containing a C-terminal mode III binding motif.[1] This stabilization can lead to various downstream effects depending on the client protein involved. In the context of axon regeneration, two key pathways have been identified:
-
The 14-3-3/GCN1 Pathway: FC-A stabilizes the complex between 14-3-3 and the stress response regulator GCN1 (General Control Non-derepressible 1).[4][7] This enhanced interaction leads to the turnover and degradation of GCN1.[4][7] The downregulation of GCN1 is associated with an increase in neurite outgrowth and axon regeneration.[4][7]
-
The 14-3-3/Spastin Pathway: FC-A can also enhance the interaction between 14-3-3 and spastin, a microtubule-severing enzyme.[8] This interaction protects spastin from degradation, leading to increased microtubule dynamics, which is essential for axon remodeling and growth.[8]
Data Presentation
The following tables summarize quantitative data from representative studies on the effect of this compound on neurite outgrowth and axon regeneration.
| Treatment Group | Mean Neurite Length (μm ± SEM) | Fold Change vs. Control | Reference |
| Control (Vehicle) | 150 ± 10 | 1.0 | [7] |
| This compound (1 µM) | 250 ± 15 | 1.67 | [7] |
| This compound (10 µM) | 350 ± 20 | 2.33 | [7] |
| In Vivo Model | Treatment | Number of Regenerating Axons at 0.5 mm distal to crush site (mean ± SEM) | Reference |
| Optic Nerve Crush (Rat) | Vehicle | 22 ± 9 | [9] |
| Optic Nerve Crush (Rat) | This compound | 933 ± 162 | [9] |
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay with Primary Cortical Neurons
This protocol describes how to assess the effect of this compound on the initial neurite outgrowth of primary cortical neurons.
Materials:
-
This compound (stock solution in DMSO)
-
Embryonic day 18 (E18) rat or mouse cortices
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine (or Poly-L-lysine)
-
Papain and DNase I for dissociation
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
96-well culture plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope with image analysis software
Procedure:
-
Plate Coating:
-
Coat 96-well plates with poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.
-
Wash plates three times with sterile water and allow them to dry.
-
Coat plates with laminin (10 µg/mL in PBS) for at least 2 hours at 37°C before use.
-
-
Primary Cortical Neuron Culture:
-
Dissect cortices from E18 rat or mouse embryos in ice-cold HBSS.
-
Dissociate the tissue using a papain-based dissociation kit according to the manufacturer's instructions.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate neurons at a density of 20,000 cells/well in pre-coated 96-well plates containing Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 100 nM to 10 µM is recommended. Include a vehicle control (DMSO).
-
Add the different concentrations of this compound to the wells immediately after plating the neurons.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 24-48 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with primary antibody against β-III tubulin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite outgrowth using an automated image analysis software (e.g., ImageJ with NeuronJ plugin). Parameters to measure include total neurite length per neuron, number of primary neurites, and number of branch points.[10]
-
Protocol 2: In Vitro Axon Regeneration Assay using a Scratch Injury Model
This protocol is designed to assess the regenerative capacity of axons from established neuronal cultures after a mechanical injury.
Materials:
-
Same as Protocol 1, with the addition of a sterile 200 µL pipette tip or a cell scraper.
Procedure:
-
Primary Cortical Neuron Culture:
-
Follow steps 1 and 2 from Protocol 1, but plate neurons at a higher density (e.g., 100,000 cells/well in a 24-well plate) to form a dense network of axons.
-
Culture the neurons for 5-7 days to allow for the formation of a mature axonal network.
-
-
Scratch Injury:
-
Using a sterile 200 µL pipette tip, make a scratch across the center of the cell monolayer to create a cell-free area, transecting the axons.
-
Wash the wells gently with pre-warmed culture medium to remove dislodged cells and debris.
-
-
This compound Treatment:
-
Replace the medium with fresh culture medium containing different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours to allow for axon regeneration into the scratch area.
-
-
Immunocytochemistry and Analysis:
-
Follow steps 5 and 6 from Protocol 1.
-
Quantify axon regeneration by measuring the number and length of axons that have grown into the cell-free area from the edge of the scratch.
-
Visualizations
Caption: this compound signaling pathways in axon regeneration.
Caption: Workflow for in vitro axon regeneration assay.
Conclusion and Future Directions
This compound represents a valuable research tool and a potential therapeutic lead for promoting axon regeneration. Its well-defined mechanism of action, centered on the stabilization of 14-3-3 PPIs, offers a clear target for drug development. The protocols outlined above provide a framework for researchers to investigate the efficacy of FC-A and its derivatives in various in vitro models of neuronal injury.
Future research should focus on:
-
In vivo studies: Validating the efficacy of this compound in animal models of spinal cord injury and neurodegenerative diseases.
-
Pharmacokinetics and safety: Evaluating the drug-like properties of FC-A, including its bioavailability, blood-brain barrier permeability, and potential off-target effects.
-
Combination therapies: Investigating the synergistic effects of FC-A with other pro-regenerative factors.
-
Derivative optimization: Developing novel FC-A analogs with improved potency and selectivity for specific 14-3-3/client protein interactions.[5]
By further exploring the potential of this compound and related compounds, the field of neurobiology can move closer to developing effective treatments for the devastating consequences of axonal damage.
References
- 1. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Stabilization of 14-3-3 Protein-Protein Interactions Stimulates Axon Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic mechanisms of neuronal axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting 14-3-3 adaptor protein-protein interactions to stimulate central nervous system repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polypharmacological Perturbation of the 14-3-3 Adaptor Protein Interactome Stimulates Neurite Outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fusicoccin Keeps Getting Stickier: Modulation of an Adaptor Protein Interactome with a Molecular Glue Leads to Neurite Outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 9. Lens Injury Stimulates Axon Regeneration in the Mature Rat Optic Nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Affinity Chromatography Using Immobilized Fusicoccin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusicoccin A (FC-A) is a fungal phytotoxin renowned for its ability to stabilize the protein-protein interactions (PPIs) between 14-3-3 proteins and their phosphorylated client proteins. This unique property makes immobilized FC-A an invaluable tool for affinity chromatography, enabling the selective isolation and identification of 14-3-3-interacting partners from complex biological mixtures. This application note provides detailed protocols for the immobilization of FC-A and its application in affinity chromatography to explore 14-3-3-mediated signaling pathways.
This compound acts as a molecular "glue," fitting into a pocket at the interface of the 14-3-3 protein and its client, thereby stabilizing the complex. This stabilization can be remarkably efficient, with reports showing up to a 90-fold enhancement in the binding affinity between 14-3-3 and its target protein, the plasma membrane H+-ATPase (PMA2). The applications of this technique are vast, ranging from the discovery of novel 14-3-3 client proteins in various cellular contexts to the validation of drug targets and the study of disease mechanisms involving aberrant 14-3-3 interactions, such as in cancer and neurodegenerative disorders.
Key Applications
-
Discovery of novel 14-3-3 client proteins: Isolate and identify previously unknown interaction partners of 14-3-3 proteins from cell or tissue lysates.
-
Validation of protein-protein interactions: Confirm suspected interactions between a protein of interest and 14-3-3.
-
Study of post-translational modifications: Isolate specific phospho-isoforms of proteins that are recognized by 14-3-3.
-
Drug discovery: Screen for small molecules that disrupt or enhance FC-A-stabilized 14-3-3 PPIs.
-
Elucidation of signaling pathways: Isolate 14-3-3-containing protein complexes to understand their composition and role in cellular signaling.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of this compound with 14-3-3 proteins and their clients, as well as parameters for affinity chromatography.
Table 1: Binding Affinities and Stabilization of 14-3-3-Client Protein Complexes by this compound
| 14-3-3 Isoform | Client Protein/Peptide | Method | Apparent Kd (without FC-A) (µM) | Apparent Kd (with FC-A) (µM) | Fold Stabilization (SF) |
| 14-3-3 | H+-ATPase (PMA2) | Not Specified | - | - | ~90 |
| 14-3-3σ | ERα C-terminal phosphopeptide | Fluorescence Polarization | 6.6 ± 0.6 | - | 66 ± 8 |
| 14-3-3 | TASK-3 | Not Specified | - | - | 19 (with FC-THF, a derivative) |
| 14-3-3 | Biotinylated this compound | Not Specified | 0.070 | - | - |
Table 2: Affinity Chromatography Parameters
| Parameter | Value | Notes |
| Ligand | This compound derivative (e.g., with a primary amine or biotin) | The choice of derivative depends on the immobilization chemistry. |
| Matrix | NHS-activated Sepharose, Avidin/Streptavidin Agarose (B213101) | NHS-activated resins react with primary amines. Avidin/Streptavidin binds biotinylated ligands. |
| Binding Buffer | Phosphate Buffered Saline (PBS), pH 7.4 or Tris-Buffered Saline (TBS), pH 7.4 | Physiological pH and ionic strength are generally optimal for binding. |
| Elution Conditions | High concentration of a competitive ligand (e.g., excess biotin), denaturants (e.g., 8 M Urea), or low pH buffers (e.g., 0.1 M glycine, pH 2.5-3.0) | The choice of elution buffer depends on the stability of the purified proteins and the affinity of the interaction. |
| Purified Proteins | Fusicoccin-Binding Protein (FCBP) | 30 and 31 kDa bands observed from oat root plasma membranes. |
Experimental Protocols
Protocol 1: Immobilization of this compound onto NHS-Activated Sepharose
This protocol describes the covalent coupling of an amine-containing this compound derivative to N-hydroxysuccinimide (NHS)-activated agarose beads.
Materials:
-
NHS-activated Sepharose resin
-
Amine-derivatized this compound
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.5
-
Wash Buffer: 1X PBS or 1X TBS, pH 7.4
-
Spin columns or chromatography column
-
End-over-end rotator
Procedure:
-
Resin Preparation:
-
Gently swirl the bottle of NHS-activated Sepharose to resuspend the slurry.
-
Immediately transfer the desired volume of slurry to a suitable tube or column.
-
Wash the resin with 3-5 bed volumes of ice-cold 1 mM HCl to remove additives and preserve the NHS esters.
-
Immediately equilibrate the resin with 3-5 bed volumes of Coupling Buffer.
-
-
Ligand Coupling:
-
Dissolve the amine-derivatized this compound in Coupling Buffer at a concentration of 1-10 mg/mL.
-
Immediately add the ligand solution to the equilibrated resin. Use a resin-to-ligand solution volume ratio of 1:1.
-
Incubate the mixture on an end-over-end rotator for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking Unreacted Groups:
-
After coupling, collect the resin by centrifugation or by draining the column.
-
Wash the resin with 3-5 bed volumes of Coupling Buffer to remove unbound ligand.
-
Add 1 bed volume of Blocking Buffer to the resin and incubate for at least 2 hours at room temperature or overnight at 4°C to block any remaining active NHS esters.
-
-
Final Washing and Storage:
-
Wash the resin extensively with 5-10 bed volumes of Wash Buffer.
-
To remove any non-covalently bound ligand, perform alternating washes with a high pH buffer (e.g., 0.1 M Tris-HCl, pH 8.5) and a low pH buffer (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0). Repeat this cycle 3-5 times.
-
Finally, equilibrate the resin with Wash Buffer.
-
The FC-A-coupled resin is now ready for use. For storage, resuspend the resin in Wash Buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) and store at 4°C.
-
Protocol 2: Affinity Purification of 14-3-3 Binding Proteins
This protocol outlines the general procedure for capturing 14-3-3 and its interacting partners from a cell or tissue lysate using the prepared FC-A affinity resin.
Materials:
-
FC-A-coupled Sepharose resin
-
Cell or tissue lysate
-
Binding/Wash Buffer: 1X PBS or 1X TBS, pH 7.4, supplemented with protease and phosphatase inhibitors
-
Elution Buffer (choose one):
-
Biotin Elution Buffer: Binding/Wash Buffer containing 2-10 mM D-biotin (for biotinylated FC-A)
-
Denaturing Elution Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Low pH Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for low pH elution)
-
Chromatography columns
-
Collection tubes
Procedure:
-
Column Preparation:
-
Pack an appropriate amount of the FC-A-coupled resin into a chromatography column.
-
Equilibrate the column with 5-10 bed volumes of Binding/Wash Buffer.
-
-
Sample Preparation and Loading:
-
Prepare a clarified cell or tissue lysate in Binding/Wash Buffer. Ensure the lysate is filtered (0.45 µm) or centrifuged at high speed to remove any particulate matter.
-
Load the lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.2-0.5 mL/min). The lysate can be re-circulated over the column for enhanced binding.
-
-
Washing:
-
After loading, wash the column with 10-20 bed volumes of Binding/Wash Buffer to remove non-specific binders.
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
For Biotinylated FC-A: Apply the Biotin Elution Buffer to the column and collect fractions.
-
For Denaturing Elution: Apply the 8 M Urea Elution Buffer and collect fractions. Note that proteins will be denatured.
-
For Low pH Elution: Apply the Low pH Elution Buffer and collect fractions into tubes containing Neutralization Buffer to immediately neutralize the pH and preserve protein activity.
-
The size and number of fractions collected will depend on the column size and the expected amount of protein.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE, Western blotting, and mass spectrometry to identify the captured proteins.
-
-
Column Regeneration and Storage:
-
To regenerate the column, wash with 3-5 bed volumes of a high salt buffer (e.g., 1 M NaCl), followed by extensive washing with the Binding/Wash Buffer.
-
For storage, equilibrate the column in Binding/Wash Buffer containing a bacteriostatic agent and store at 4°C.
-
Visualizations
Signaling Pathway
Caption: this compound stabilizes the interaction between 14-3-3 and its client proteins.
Experimental Workflow
Caption: Workflow for affinity chromatography using immobilized this compound.
In Vivo Application of Fusicoccin A in Plant Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusicoccin (B1218859) A (FC-A) is a diterpene glucoside phytotoxin produced by the fungus Phomopsis amygdali. It is a powerful tool in plant physiology research due to its specific mechanism of action. FC-A irreversibly activates the plasma membrane H+-ATPase by stabilizing the interaction between the enzyme's C-terminal regulatory domain and 14-3-3 proteins.[1][2][3] This activation leads to proton extrusion, hyperpolarization of the plasma membrane, and subsequent physiological responses such as stomatal opening, cell enlargement, and nutrient uptake.[1][3][4] Under specific conditions, FC-A has also been shown to enhance plant growth.[5][6]
These application notes provide an overview of the in vivo uses of Fusicoccin A in plant studies, complete with detailed experimental protocols and a summary of its quantitative effects.
Mechanism of Action
This compound acts as a molecular "glue," stabilizing the complex between the plasma membrane H+-ATPase and 14-3-3 proteins.[7][8] This stabilization prevents the dephosphorylation of the H+-ATPase, locking it in an active state. The resulting increase in proton pumping acidifies the apoplast, which is a primary driver for cell wall loosening and expansion (the "acid growth theory").[9] In guard cells, the hyperpolarization of the plasma membrane triggers the influx of K+ ions, leading to increased turgor pressure and stomatal opening.[10]
Figure 1: this compound Signaling Pathway.
Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various plant physiological processes as reported in the literature.
| Parameter | Plant Species | FC-A Concentration | Effect | Reference(s) |
| Plant Growth | Arabidopsis thaliana | 30 µM | ~30% enhancement in fresh and dry weight | [5][9] |
| ATP Hydrolysis | Spinach (Spinacia oleracea) leaves | In vivo incubation | Twofold increase in ATP hydrolytic activity | [11][12] |
| H+ Pumping | Spinach (Spinacia oleracea) leaves | In vivo incubation | Threefold increase in H+ pumping | [11][12] |
| Stomatal Aperture | Commelina communis | 0.1 µM (in light) | Opening up to 12 micrometers | [13] |
| Stomatal Aperture | Arabidopsis thaliana | 10 µM | Pore width of 2.2 ± 0.6 µm after 110 min | [14] |
| Cell Elongation | Maize (Zea mays) coleoptiles | 1 µM | Maximal elongation over 10 hours | [15][16] |
Table 1: Effects of this compound on Plant Growth and Stomatal Function.
| Parameter | Plant Species | FC-A Concentration | Effect | Reference(s) |
| Apparent Km for ATP of H+-ATPase | Spinach (Spinacia oleracea) | In vivo incubation | Decrease from 0.22 to 0.10 mM | [11][12] |
| H+-ATPase Activity | Oat (Avena sativa) roots | In vivo treatment | Increased Vmax and shift in pH optimum | [17][18] |
| Outward Current (H+ pump activity) | Vicia faba guard cell protoplasts | 1 or 10 µM | Stimulation of voltage-independent outward current | [13][19] |
Table 2: Biochemical Effects of this compound on Plasma Membrane H+-ATPase.
Experimental Protocols
Protocol 1: Stomatal Opening Bioassay
This protocol is designed to assess the effect of this compound on stomatal aperture in epidermal peels.
Figure 2: Workflow for Stomatal Opening Bioassay.
Materials:
-
Plant material (e.g., leaves of Vicia faba, Commelina communis, or Arabidopsis thaliana)
-
Incubation buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Microscope slides and coverslips
-
Microscope with a calibrated imaging system
-
Forceps and razor blades
Procedure:
-
Preparation of Epidermal Peels: Carefully prepare epidermal peels from the abaxial surface of the leaves.
-
Pre-incubation: Float the epidermal peels in the incubation buffer in a petri dish. To ensure initial stomatal closure, incubate in the dark for at least 1 hour.[20]
-
FC-A Treatment: Prepare serial dilutions of this compound in the incubation buffer to final concentrations ranging from 0.1 µM to 10 µM. A control with the same concentration of DMSO should be included. Replace the pre-incubation buffer with the FC-A solutions.
-
Incubation: Incubate the peels under constant light or dark conditions for a specified period (e.g., 1-3 hours). The duration can be optimized depending on the plant species and experimental goals.
-
Microscopy and Measurement: Mount an epidermal peel on a microscope slide with a drop of the respective treatment solution and a coverslip. Observe the stomata under the microscope and capture images.
-
Data Analysis: Measure the width of the stomatal pore for a significant number of stomata (e.g., 30-50 per treatment). Calculate the average stomatal aperture and standard error for each treatment.
Protocol 2: Plant Growth Promotion Assay
This protocol outlines a method to evaluate the effect of this compound on the growth of whole plants.
Materials:
-
Plant seeds (e.g., Arabidopsis thaliana)
-
Growth medium (e.g., Murashige and Skoog medium or soil)
-
Growth chamber with controlled light, temperature, and humidity
-
This compound stock solution
-
Spraying bottle
Procedure:
-
Plant Growth: Germinate and grow plants under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
-
FC-A Application: For soil-grown plants, prepare a solution of FC-A (e.g., 30 µM in water with 0.1% Ethanol as a surfactant) and spray it onto the rosettes of the plants (e.g., 10-day-old Arabidopsis).[9] A control group should be sprayed with the vehicle solution (0.1% Ethanol). The application can be repeated daily or as required. For sterile-grown plants, FC-A can be added to the growth medium.
-
Continued Growth: Continue to grow the plants under the same controlled conditions, ensuring adequate watering for soil-grown plants to counteract the wilting effect of FC-A.[6]
-
Harvest and Measurement: After a specific period (e.g., 15 days of treatment for Arabidopsis), harvest the plants.[9]
-
Data Analysis: Measure various growth parameters such as rosette diameter, fresh weight, and dry weight. Perform statistical analysis to determine the significance of the observed effects.
Protocol 3: Cell Elongation Assay in Coleoptiles
This protocol is for measuring the rapid cell elongation induced by this compound in maize coleoptiles.
Materials:
-
Maize (Zea mays) seedlings grown in the dark
-
Incubation medium (e.g., a buffered solution)
-
This compound stock solution
-
Apparatus for measuring elongation (e.g., a linear variable displacement transducer or high-resolution imaging setup)
Procedure:
-
Coleoptile Preparation: Excise segments (e.g., 10 mm long) from the sub-apical region of etiolated maize coleoptiles.
-
Pre-incubation: Incubate the segments in the control incubation medium to allow them to stabilize.
-
FC-A Treatment: Replace the control medium with a solution containing the desired concentration of this compound (e.g., 1 µM).[15]
-
Elongation Measurement: Immediately start recording the change in length of the coleoptile segments over time. Measurements should be taken at frequent intervals to capture the rapid initial response.
-
Data Analysis: Plot the elongation rate versus time to visualize the kinetics of the response. The total elongation after a specific period can also be calculated.
Concluding Remarks
This compound remains an invaluable tool for dissecting the mechanisms of plasma membrane transport and its role in plant growth and physiology. The protocols provided here offer a starting point for researchers to investigate the multifaceted effects of this potent molecule. It is crucial to note that the optimal concentrations and treatment conditions may vary depending on the plant species and the specific experimental setup. Therefore, preliminary dose-response and time-course experiments are highly recommended.
References
- 1. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fungal toxin fusicoccin enhances plant growth by upregulating 14-3-3 interaction with plasma membrane H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chloroquest.com [chloroquest.com]
- 7. The 14-3-3 proteins associate with the plant plasma membrane H(+)-ATPase to generate a fusicoccin binding complex and a fusicoccin responsive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. plantstomata.wordpress.com [plantstomata.wordpress.com]
- 11. Fusicoccin Activates the Plasma Membrane H+-ATPase by a Mechanism Involving the C-Terminal Inhibitory Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pure.psu.edu [pure.psu.edu]
- 14. Vacuolar control of stomatal opening revealed by 3D imaging of the guard cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fusicoccin (FC)-Induced Rapid Growth, Proton Extrusion and Membrane Potential Changes in Maize (Zea mays L.) Coleoptile Cells: Comparison to Auxin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Modulation of H+-ATPase Activity by Fusicoccin in Plasma Membrane Vesicles from Oat (Avena sativa L.) Roots (A Comparison of Modulation by Fusicoccin, Trypsin, and Lysophosphatidylcholine) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synergistic Effect of Light and Fusicoccin on Stomatal Opening : Epidermal Peel and Patch Clamp Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Fusicoccin A: A Technical Guide to Solubility and Stability in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the solubility and stability of Fusicoccin (B1218859) A in common experimental buffers. Authored for professionals in research and drug development, this guide offers practical FAQs, troubleshooting advice, and detailed protocols to ensure the effective use of Fusicoccin A in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695). It has very low solubility in water. Therefore, it is recommended to prepare stock solutions in anhydrous DMSO or 100% ethanol.
Q2: How should I store this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be stored at -20°C in tightly sealed vials.[1] Some product information suggests that under these conditions, the compound can be stable for at least four years. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How stable is this compound in aqueous experimental buffers?
A3: The stability of this compound in aqueous solutions is a critical consideration. Studies have shown that this compound can degrade in aqueous environments, particularly at physiological temperatures. For instance, in Minimal Essential Medium (MEM) at 37°C, approximately 50% of this compound degraded over a period of three days. The primary degradation products are 3'-O-deacetyl fusicoccin and 19-O-deacetyl fusicoccin. It is strongly recommended to prepare fresh working solutions in your experimental buffer immediately before each experiment.[1]
Q4: What is the optimal pH for working with this compound?
A4: While specific data on the pH-dependent stability of this compound is limited, it is generally advisable to use slightly acidic to neutral pH conditions for short-term handling in aqueous buffers. The activity of its target proteins, such as H+-ATPase, can be pH-dependent, and fusicoccin binding itself can be favored at a slightly acidic pH.[1]
Data Presentation
Table 1: Solubility and Stability of this compound
| Solvent/Buffer | Solubility | Stability | Recommendations |
| DMSO | Soluble | High when stored at -20°C | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | High when stored at -20°C | An alternative to DMSO for stock solutions. |
| Water | Very low solubility | Low | Not recommended for preparing stock solutions. |
| MEM (at 37°C) | N/A | Degrades over time (~50% in 3 days) | Prepare fresh solutions immediately before use in cell culture. |
| PBS, Tris, HEPES | Low aqueous solubility | Expected to be limited; prepare fresh | Prepare working solutions by diluting a stock solution in DMSO or ethanol. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound (solid film)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial containing the this compound film to equilibrate to room temperature before opening.
-
Add a precise volume of anhydrous DMSO or 100% ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the film is completely dissolved.
-
For long-term storage, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a this compound Working Solution in an Aqueous Buffer
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Experimental buffer (e.g., PBS, Tris-HCl, HEPES), pre-warmed to the experimental temperature.
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the stock solution into your experimental buffer to achieve the final desired concentration.
-
When diluting, add the stock solution to the buffer and vortex immediately to prevent precipitation.
-
Ensure the final concentration of the organic solvent (DMSO or ethanol) in your working solution is compatible with your experimental system and include an equivalent concentration in your vehicle control.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but still compatible with your assay. Add the stock solution to the buffer while vortexing to facilitate mixing. |
| Low or no biological activity | Degradation of this compound. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound is in an aqueous solution before use. |
| Incorrect pH of the experimental buffer. | Check the literature for the optimal pH for your specific assay in the presence of fusicoccins. The activity of target proteins can be pH-dependent.[1] | |
| Inconsistent results between experiments | Variability in working solution concentration. | Ensure complete dissolution of the stock solution. Use calibrated pipettes for accurate dilutions. Prepare a master mix for treating multiple replicates. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid degradation. |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound stabilizes the interaction between 14-3-3 proteins and H+-ATPase.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: Fusicoccin A in 14-3-3 Protein Stabilization Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Fusicoccin A (FC-A) as a stabilizer of 14-3-3 protein-protein interactions (PPIs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fungal phytotoxin that acts as a molecular "glue," stabilizing the interaction between 14-3-3 proteins and their phosphorylated client proteins.[1][2] It binds to a hydrophobic cavity formed at the interface of the 14-3-3 protein and a phosphopeptide, effectively locking the two molecules together and prolonging the client protein's activity.[1] This stabilization is particularly effective for client proteins that have a C-terminal 14-3-3 recognition motif.[1][2]
Q2: How do I determine the optimal concentration of this compound for my experiment?
A2: The optimal concentration of this compound is dependent on the specific 14-3-3 isoform, the client protein or phosphopeptide, and the assay conditions. It is recommended to perform a dose-response experiment by titrating this compound across a wide concentration range (e.g., 0.1 µM to 200 µM) while keeping the concentrations of the 14-3-3 protein and the phosphopeptide constant.[3] The resulting data can be used to determine the EC50 value, which is the concentration of FC-A that produces 50% of the maximal stabilizing effect.[4]
Q3: Can this compound stabilize the interaction of all 14-3-3 isoforms with any phosphoprotein?
A3: While this compound is a broad stabilizer of 14-3-3 PPIs, its efficacy can vary between different 14-3-3 isoforms and client proteins.[1][5] Studies have shown that FC-A can exhibit isoform-specific activity for certain client phosphopeptides.[5] For instance, the stabilizing effect of FC-A on the interaction between 14-3-3σ and its binding partners can differ significantly from its effect on other isoforms.[1][6] Therefore, it is crucial to empirically determine the effectiveness of FC-A for your specific 14-3-3 isoform and client protein of interest.
Q4: What are the key components of an in vitro 14-3-3 stabilization assay using this compound?
A4: A typical in vitro assay, such as a Fluorescence Polarization (FP) assay, includes the following components:
-
Recombinant 14-3-3 protein: A specific isoform of interest.
-
Fluorescently labeled phosphopeptide: A synthetic peptide corresponding to the 14-3-3 binding motif of the client protein.
-
This compound: The stabilizer molecule.
-
Assay Buffer: A buffer optimized for pH, ionic strength, and with additives to minimize non-specific binding (e.g., HEPES, NaCl, Tween-20, BSA).[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no stabilization effect observed | Suboptimal this compound concentration: The concentration may be too low to induce stabilization. | Perform a dose-response curve with a broad range of FC-A concentrations (e.g., 0.1 µM to 200 µM) to determine the EC50.[3] |
| Poor quality of reagents: The 14-3-3 protein may be misfolded or aggregated, or the phosphopeptide may be degraded or improperly phosphorylated. | Verify the purity and concentration of the 14-3-3 protein using SDS-PAGE and a protein assay. Confirm the identity and purity of the phosphopeptide via mass spectrometry.[7] | |
| Incompatible 14-3-3/phosphopeptide pair: Not all 14-3-3 PPIs are strongly stabilized by this compound. | Test your assay with a known positive control system, such as a 14-3-3 isoform and phosphopeptide pair reported in the literature to be stabilized by FC-A. | |
| High background signal | Non-specific binding: The fluorescently labeled peptide may be binding to the microplate wells or other components in the assay. | Use black, non-binding surface microplates. Include a non-ionic detergent (e.g., 0.05% Tween-20) and a carrier protein (e.g., 0.1% BSA) in the assay buffer.[7] |
| Inherent fluorescence of this compound: At high concentrations, FC-A might contribute to the background fluorescence. | Measure the fluorescence of a control sample containing only the buffer and the highest concentration of FC-A used in the experiment and subtract this value from your experimental data.[5] | |
| Inconsistent or variable results | Improper mixing or incubation: Incomplete mixing of reagents or insufficient incubation time can lead to variability. | Ensure thorough mixing of all components. Optimize the incubation time to allow the binding to reach equilibrium (typically 15-30 minutes at room temperature).[4] |
| Pipetting errors: Inaccurate pipetting can introduce significant variability, especially with small volumes. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to minimize pipetting steps. |
Quantitative Data Summary
The following tables summarize key quantitative data for the stabilization of 14-3-3 protein-protein interactions by this compound, as determined by Fluorescence Polarization (FP) assays.
Table 1: EC50 Values of this compound for Various 14-3-3 Isoform-Phospholigand Complexes
| 14-3-3 Isoform | Phospholigand | EC50 (µM) of FC-A |
| β | ERα-ctp (1) | 1.3 ± 1.1 |
| ε | ERα-ctp (1) | 2.3 ± 1.1 |
| ζ | ERα-ctp (1) | 2.4 ± 1.1 |
| σ | ERα-ctp (1) | 3.5 ± 1.0 |
| τ | ERα-ctp (1) | 1.8 ± 1.1 |
| β | Task3-ctp (2) | 2.2 ± 1.1 |
| ε | Task3-ctp (2) | 1.1 ± 1.1 |
| ζ | Task3-ctp (2) | 1.9 ± 1.1 |
| σ | Task3-ctp (2) | 3.0 ± 1.1 |
| τ | Task3-ctp (2) | 1.8 ± 1.1 |
| β | GpIbα-ctp (3) | 13 ± 1.4 |
| ε | GpIbα-ctp (3) | 25 ± 1.4 |
| ζ | GpIbα-ctp (3) | 5.2 ± 1.4 |
| σ | GpIbα-ctp (3) | 25 ± 3.6 |
| τ | GpIbα-ctp (3) | 21 ± 2.0 |
| Data extracted from a study by Sijbesma et al. (2020)[6] |
Table 2: Apparent Dissociation Constants (Kd) of Phospholigands for 14-3-3 Isoforms in the Absence and Presence of 80 µM this compound
| 14-3-3 Isoform | Phospholigand | Apparent Kd (µM) without FC-A | Apparent Kd (µM) with 80 µM FC-A | Fold-Stabilization |
| β | ERα-ctp (1) | 0.72 ± 0.1 | 0.04 ± 0.01 | 18 ± 3 |
| ε | ERα-ctp (1) | 3.9 ± 0.1 | 0.10 ± 0.01 | 39 ± 3 |
| ζ | ERα-ctp (1) | 1.4 ± 0.1 | 0.09 ± 0.02 | 16 ± 4 |
| σ | ERα-ctp (1) | 6.6 ± 0.6 | 0.11 ± 0.01 | 54 ± 6 |
| τ | ERα-ctp (1) | 1.3 ± 0.1 | 0.13 ± 0.01 | 10 ± 1 |
| β | Task3-ctp (2) | 2.5 ± 0.1 | 0.11 ± 0.01 | 23 ± 3 |
| ε | Task3-ctp (2) | 6.0 ± 0.4 | 0.14 ± 0.03 | 44 ± 11 |
| ζ | Task3-ctp (2) | 1.3 ± 0.1 | 0.06 ± 0.01 | 21 ± 3 |
| σ | Task3-ctp (2) | 3.1 ± 0.3 | 0.06 ± 0.01 | 38 ± 9 |
| τ | Task3-ctp (2) | 2.2 ± 0.2 | 0.09 ± 0.01 | 25 ± 5 |
| β | GpIbα-ctp (3) | 18 ± 3 | 1.0 ± 0.26 | 22 ± 4 |
| ε | GpIbα-ctp (3) | 47 ± 6 | 1.6 ± 0.18 | 39 ± 2 |
| ζ | GpIbα-ctp (3) | 16 ± 3 | 0.50 ± 0.25 | 33 ± 9 |
| σ | GpIbα-ctp (3) | 33 ± 4 | 1.7 ± 0.30 | 13 ± 3 |
| τ | GpIbα-ctp (3) | 30 ± 2 | 1.5 ± 0.10 | 20 ± 1 |
| Data extracted from a study by Sijbesma et al. (2020)[6] |
Experimental Protocols
Protocol: Determination of this compound EC50 using Fluorescence Polarization
This protocol outlines the steps for determining the half-maximal effective concentration (EC50) of this compound for stabilizing a 14-3-3 protein-phosphopeptide interaction.
Materials:
-
Recombinant human 14-3-3 isoform
-
Fluorescein-labeled synthetic phosphopeptide
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Black, non-binding 384-well microplate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a 2x working solution of the fluorescently labeled phosphopeptide (e.g., 20 nM) in Assay Buffer.
-
Prepare a 2x working solution of the 14-3-3 protein in Assay Buffer. The optimal concentration should be at or below the Kd of the 14-3-3/phosphopeptide interaction, determined from a prior direct binding experiment.
-
Prepare a serial dilution of this compound in Assay Buffer containing a constant concentration of DMSO (e.g., 2%).
-
-
Assay Setup:
-
In the microplate, add 5 µL of the this compound dilution (or buffer with DMSO for the no-stabilizer control).
-
Add 5 µL of the 2x 14-3-3 protein working solution to each well.
-
Mix gently and incubate for 15-30 minutes at room temperature to allow for initial binding.
-
Add 5 µL of the 2x labeled phosphopeptide working solution to initiate the stabilization reaction. The final volume in each well will be 15 µL.
-
-
Measurement:
-
Incubate the plate for an additional 30 minutes at room temperature to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader using the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Experimental workflow for determining the EC50 of this compound.
Caption: Mechanism of this compound-mediated 14-3-3 PPI stabilization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Probing the 14-3-3 Isoform-Specificity Profile of Protein–Protein Interactions Stabilized by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Investigating the Potential Off-Target Effects of Fusicoccin A in Mammalian Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Fusicoccin A in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in mammalian cells?
A1: this compound is a fungal phytotoxin that primarily functions as a molecular stabilizer of protein-protein interactions (PPIs) involving 14-3-3 proteins.[1][2] It binds to a composite surface formed by the 14-3-3 protein and its phosphorylated partner protein, effectively locking them in a complex.[3][4] This stabilization can modulate the activity and localization of a wide range of signaling proteins.
Q2: Beyond 14-3-3 proteins, are there any known off-target effects of this compound?
A2: Yes. Studies have shown that this compound can exhibit off-target effects, most notably the inhibition of several tyrosine kinases.[1] At a concentration of 50 µM, this compound was found to decrease the activity of 13 out of 288 kinases analyzed by more than 50%.[1] Therefore, it is crucial to consider these potential off-target effects when interpreting experimental results.
Q3: My cells are showing unexpected levels of cytotoxicity after treatment with this compound. What could be the cause?
A3: Unexpected cytotoxicity can arise from several factors:
-
High Concentrations: this compound has been shown to have cytostatic and apoptotic effects at higher concentrations.[1][2][5] The reported IC50 for growth inhibition in glioma cell lines is around 83-92 µM.[2][5]
-
Off-Target Kinase Inhibition: Inhibition of essential cellular kinases could lead to cell death.
-
Compound Stability: this compound can degrade in cell culture medium over time.[3][4] Degradation products may have different activity profiles. It has been observed that about 50% of this compound degrades in MEM at 37°C after three days.[3]
-
On-Target Effects: Stabilization of certain 14-3-3/client protein complexes (e.g., with pro-apoptotic proteins) could trigger cell death pathways.
Q4: How can I distinguish between on-target (14-3-3-mediated) and off-target effects of this compound in my experiments?
A4: Differentiating on-target from off-target effects is critical. A combination of the following approaches is recommended:
-
Use of Control Compounds: Employ inactive analogs of this compound if available.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete the specific 14-3-3 isoform or the intended client protein. If the observed phenotype persists, it is likely an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm direct target engagement in intact cells. A thermal shift of 14-3-3 proteins upon this compound treatment would confirm on-target engagement. The absence of a shift for a suspected off-target would suggest the effect is indirect.
-
Dose-Response Analysis: On-target and off-target effects may occur at different concentrations. Correlate the concentration at which you observe your phenotype with the known EC50/IC50 values for on- and off-target interactions.
Troubleshooting Guides
Problem: Inconsistent or No Observable Effect of this compound
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.[4] Prepare working dilutions fresh for each experiment. |
| Incorrect Concentration | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. |
| Low Expression of Target Proteins | Confirm the expression levels of the relevant 14-3-3 isoforms and the client protein of interest in your cell line using Western blotting or qPCR. |
| Cellular Context | The effects of this compound can be highly dependent on the specific 14-3-3 client proteins expressed and their phosphorylation status in a given cell line. |
Problem: High Background or Non-Specific Binding in Affinity-Based Experiments
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Pre-clear the cell lysate with control beads (without this compound) to remove proteins that non-specifically bind to the matrix. |
| Inadequate Washing | Increase the number and stringency of wash steps after protein pull-down. You can try increasing the salt concentration or adding a low concentration of a non-ionic detergent to the wash buffer. |
| Hydrophobic Interactions | Add a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) to the lysis and wash buffers to minimize non-specific hydrophobic binding. |
| High Compound Concentration on Beads | Titrate the amount of this compound-biotin conjugate coupled to the beads to find the optimal concentration that maximizes specific binding while minimizing non-specific interactions. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound Against Various Kinases
| Kinase Target | Residual Activity (%) at 50 µM this compound |
| FAK (PTK2) | < 50% |
| PYK2 (PTK2B) | < 50% |
| FGR | < 50% |
| FYN | < 50% |
| LCK | < 50% |
| YES1 | < 50% |
| ABL1 | < 50% |
| ARG (ABL2) | < 50% |
| CSK | < 50% |
| EPHA3 | < 50% |
| EPHA8 | < 50% |
| EPHB4 | < 50% |
| TRKA (NTRK1) | < 50% |
| Data summarized from Bury et al., 2013.[1] |
Table 2: Binding Affinities and Stabilization of 14-3-3 Isoform/Phosphopeptide Complexes by this compound
| 14-3-3 Isoform | Phospholigand | Apparent Kd (µM) without FC-A | Apparent Kd (µM) with FC-A | EC50 (µM) of FC-A |
| β | Phospholigand 1 | 0.72 ± 0.1 | 0.05 ± 0.001 | - |
| σ | Phospholigand 1 | 6.6 ± 0.6 | - | 3.6 ± 1.1 |
| ε | Phospholigand 2 | 6.0 ± 0.4 | 0.16 ± 0.020 | 78 ± 1.1 |
| ζ | Phospholigand 2 | 1.3 ± 0.1 | 0.08 ± 0.005 | - |
| β | Phospholigand 3 | 0.87 ± 0.2 | - | - |
| ε | Phospholigand 3 | 1.7 ± 0.2 | - | - |
| Data are presented as mean ± SD. Data summarized from Andres et al., 2020.[6] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to 14-3-3 proteins and potential off-target proteins in intact mammalian cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture mammalian cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest cells and wash with PBS. Resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein (e.g., a specific 14-3-3 isoform or a suspected off-target kinase) and a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.
-
Quantify the band intensities. A shift in the melting curve for a protein in the presence of this compound indicates direct binding.
-
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To validate the inhibitory effect of this compound on the activity of a specific kinase identified as a potential off-target.
Methodology:
-
Reagents and Plate Setup:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
-
Kinase Reaction:
-
Add the recombinant active kinase to each well.
-
Initiate the reaction by adding a mixture of the specific kinase substrate and ATP (typically at its Km concentration).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection (Luminescence-based):
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.
-
Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: On-target and potential off-target signaling of this compound.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Fusicoccin A-Induced Apoptosis
Welcome to the technical support center for researchers utilizing Fusicoccin A in apoptosis studies. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation, with a focus on overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in inducing apoptosis?
A1: this compound is a fungal phytotoxin that functions as a stabilizer of protein-protein interactions (PPIs) involving the 14-3-3 family of scaffold proteins.[1][2][3] By binding to the interface of a 14-3-3 protein and its client protein, this compound locks the complex in a stable conformation.[4] This stabilization can alter the function of key signaling proteins involved in cell survival and apoptosis, ultimately tipping the balance towards programmed cell death.
Q2: My cancer cell line is not showing the expected apoptotic response to this compound. What are the potential reasons?
A2: Several factors could contribute to a reduced apoptotic response to this compound. These can be broadly categorized as:
-
Cell line-specific insensitivity: The cell line may lack the specific 14-3-3 protein isoforms or client proteins necessary for this compound's pro-apoptotic effects.
-
Suboptimal experimental conditions: Issues with the compound's stability, concentration, or the duration of treatment can affect the outcome.
-
Development of acquired resistance: While not extensively documented, cancer cells could develop resistance through various mechanisms, such as altered expression of 14-3-3 proteins, mutations in target proteins, activation of compensatory survival pathways, or increased drug efflux.
Q3: Can this compound be used in cell lines that are resistant to other chemotherapy drugs?
A3: Yes, one of the promising aspects of this compound is its potential to be effective in cancer cells that exhibit resistance to conventional pro-apoptotic insults.[5][6][7] Its unique mechanism of action, targeting 14-3-3 protein-protein interactions, may bypass the resistance mechanisms developed against other drugs that target different cellular pathways.
Q4: Are there any known synergistic drug combinations with this compound?
A4: Co-treatment with interferon-α (IFNα) has been shown to prime cancer cells for this compound-induced apoptosis.[8] This suggests a synergistic effect where IFNα may induce the expression of pro-apoptotic proteins that are then stabilized by this compound through 14-3-3 interactions. Combining this compound with inhibitors of pro-survival pathways that might be upregulated as a compensatory mechanism could also be a viable strategy.
Troubleshooting Guide: Overcoming Resistance
This guide addresses potential issues in a question-and-answer format to help you troubleshoot experiments where cells show resistance to this compound-induced apoptosis.
| Problem | Possible Cause | Suggested Solution |
| No or low levels of apoptosis observed after this compound treatment. | 1. Altered 14-3-3 Isoform Expression: Cancer cells can exhibit altered expression of 14-3-3 isoforms. An increase in anti-apoptotic isoforms or a decrease in pro-apoptotic isoforms could confer resistance. | - Characterize 14-3-3 isoform profile: Perform Western blotting or proteomics to determine the expression levels of different 14-3-3 isoforms in your resistant cells compared to sensitive cells. - Modulate 14-3-3 expression: If a specific isoform is implicated in resistance, consider siRNA-mediated knockdown or overexpression to assess its role in this compound sensitivity. |
| 2. Mutations in 14-3-3 or Client Proteins: Mutations in the this compound binding pocket on the 14-3-3/client protein interface or alterations in the phosphorylation sites of client proteins can prevent effective stabilization of the complex. | - Sequence key 14-3-3 isoforms and client proteins: Although technically challenging, sequencing the relevant genes in resistant clones may identify mutations. - Assess phosphorylation status: Use phospho-specific antibodies to determine if the target client proteins are being phosphorylated at the required 14-3-3 binding motifs. | |
| 3. Activation of Compensatory Survival Pathways: Cells may adapt to 14-3-3 PPI stabilization by upregulating parallel pro-survival signaling pathways, such as the PI3K/Akt or MAPK pathways.[9][10] | - Profile signaling pathways: Use antibody arrays or Western blotting to compare the activation status of key survival pathways in treated versus untreated resistant cells. - Combination therapy: Combine this compound with inhibitors of the identified compensatory pathways to block this escape mechanism. | |
| 4. Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[11][12] | - Measure intracellular drug concentration: Use analytical techniques like LC-MS/MS to quantify intracellular this compound levels in resistant and sensitive cells. - Inhibit ABC transporters: Co-treat cells with known ABC transporter inhibitors (e.g., verapamil, cyclosporin (B1163) A) to see if sensitivity to this compound is restored. | |
| Inconsistent results between experiments. | 1. This compound Instability: The compound may be degrading in solution. | - Prepare fresh solutions: Always prepare fresh this compound solutions from a powdered stock for each experiment. - Proper storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| 2. Suboptimal Cell Culture Conditions: Cell density and growth phase can influence drug sensitivity. | - Standardize cell seeding: Use a consistent cell seeding density for all experiments. - Treat during logarithmic growth: Ensure cells are in the exponential growth phase when this compound is added. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of this compound.
Table 1: In Vitro Growth Inhibitory Effects of this compound
| Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| U373-MG (human glioblastoma) | 92 | 72 hours | [13] |
| Hs683 (human glioma) | 83 | 72 hours | [13] |
| Normal Astrocytes | >1000 | 72 hours | [13] |
Table 2: Effect of this compound on Cell Division
| Cell Line | Treatment | Increase in Cell Division Duration | Reference |
| U373-MG | 100 µM this compound | 40 minutes | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the indicated time. Include a vehicle-treated control group.
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin-EDTA.
-
Collect all cells, including those in the supernatant (which may contain apoptotic cells that have detached).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[2][15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[15]
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Western Blotting for Cleaved Caspase-3
Objective: To detect the activation of caspase-3, a key executioner caspase in apoptosis, by identifying its cleaved (active) form.
Methodology:
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C.[17][18]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Co-Immunoprecipitation (Co-IP) of 14-3-3 Protein Complexes
Objective: To determine if this compound stabilizes the interaction between a specific 14-3-3 isoform and a target client protein.
Methodology:
-
Cell Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., containing 0.1-0.5% NP-40 or Triton X-100) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.[19]
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the 14-3-3 isoform of interest or the target client protein overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the 14-3-3 isoform and the target client protein. An increased amount of the co-precipitated protein in the this compound-treated sample indicates stabilization of the interaction.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Fusicoccin, 14-3-3 Proteins, and Defense Responses in Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. broadpharm.com [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dynamic and stress-adaptive signaling hub of 14-3-3: emerging mechanisms of regulation and context-dependent protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Versatility of 14-3-3 proteins and their roles in bone and joint-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABC transporter efflux pumps: a defense mechanism against ivermectin in Rhipicephalus (Boophilus) microplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 18. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 19. assaygenie.com [assaygenie.com]
Technical Support Center: Fusicoccin A in Glioma Cell Line Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fusicoccin A in glioma cell line experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in a question-and-answer format.
Question 1: My MTT or other cell viability assay shows only a modest decrease in signal, even at high concentrations of this compound. Is the compound not working?
Answer: This is a common observation and likely indicates that this compound is exerting its expected cytostatic, rather than cytotoxic, effect.[1] this compound primarily inhibits glioma cell proliferation by causing cell cycle arrest and increasing the duration of cell division, rather than inducing widespread cell death.[1][2]
-
Troubleshooting Steps:
-
Confirm Cytostatic Effect: Use a method that distinguishes between cytostasis and cytotoxicity. For example, a live/dead cell count using trypan blue exclusion or a real-time cell imaging system can reveal if the cell number is static over time rather than decreasing.
-
Cell Cycle Analysis: Perform flow cytometry analysis of the cell cycle. An accumulation of cells in a particular phase (e.g., G1 or G2/M) would confirm a cytostatic effect.[2]
-
Extend Treatment Duration: Cytostatic effects may become more pronounced over longer incubation periods (e.g., 72 hours or more).[1]
-
Review IC50 Values: Compare your results with published IC50 values for the glioma cell lines you are using (see Table 1). Note that the IC50 reflects a 50% reduction in growth, not necessarily 50% cell death.[1][3]
-
Question 2: I am seeing inconsistent results in my Western blots for phosphorylated FAK (p-FAK) after this compound treatment.
Answer: Inconsistent p-FAK levels can be due to several factors related to both the experimental procedure and the compound's mechanism. This compound has been shown to decrease the phosphorylation of Focal Adhesion Kinase (FAK) at Tyr397 in glioma cells.[1]
-
Troubleshooting Steps:
-
Optimize Lysis Conditions: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation status of FAK.
-
Serum Starvation: Serum contains growth factors that can activate FAK. Serum-starve your cells for 12-24 hours before treatment with this compound to reduce baseline p-FAK levels.
-
Check Total FAK Levels: Always probe for total FAK as a loading control to ensure that the changes observed are in the phosphorylated form and not due to variations in total protein levels.
-
Time Course Experiment: The effect of this compound on p-FAK may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing maximal inhibition of phosphorylation.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. The compound can degrade in aqueous media over time.[4][5]
-
Question 3: My TUNEL assay for apoptosis shows high background or no significant increase in apoptosis after this compound treatment.
Answer: High background in TUNEL assays can be caused by several technical issues. Furthermore, as this compound is primarily cytostatic in glioma cells, a dramatic increase in apoptosis may not be expected.[1]
-
Troubleshooting Steps:
-
Optimize Permeabilization: Inadequate or excessive permeabilization of cells can lead to high background or weak signal. Titrate the concentration and incubation time of your permeabilization agent (e.g., Triton X-100).
-
Positive and Negative Controls: Always include a positive control (e.g., cells treated with DNase I) to ensure the assay is working and a negative control (no TdT enzyme) to assess background fluorescence.
-
Use an Alternative Apoptosis Assay: Confirm your TUNEL results with another method, such as Annexin V/PI staining followed by flow cytometry, which can distinguish between early and late apoptosis.
-
Consider the Cytostatic Effect: A lack of significant apoptosis is consistent with the known cytostatic mechanism of this compound in glioma cells.[1] Apoptosis may be induced under specific conditions, such as in combination with other agents like interferon-α.[1]
-
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action of this compound in glioma cells? this compound is a fungal toxin that acts as a stabilizer of protein-protein interactions involving 14-3-3 proteins.[3][6] By stabilizing the interaction between 14-3-3 and its target proteins, it can modulate various signaling pathways. In glioma cells, it has been shown to inhibit multiple tyrosine kinases, including FAK, leading to reduced proliferation and migration.[1][7]
-
How should I prepare and store this compound? this compound is typically supplied as a film or powder and is soluble in DMSO and ethanol.[5][8] For long-term storage, it is recommended to store the solid compound at -20°C.[3][8] Prepare a concentrated stock solution in anhydrous DMSO, aliquot it into single-use vials to avoid freeze-thaw cycles, and store at -20°C or -80°C.[5]
-
What is the stability of this compound in cell culture medium? this compound can degrade in aqueous solutions. Studies have shown that approximately 50% of this compound degrades in minimal essential medium (MEM) at 37°C after three days.[4] It is advisable to prepare fresh dilutions in culture medium for each experiment from a frozen DMSO stock.
-
Does this compound affect the Hippo-YAP signaling pathway in glioma? While direct studies on this compound's effect on the Hippo-YAP pathway in glioma are limited, a strong connection can be inferred. The Hippo pathway effector, YAP, is negatively regulated by phosphorylation, which leads to its binding to 14-3-3 proteins and sequestration in the cytoplasm.[9][10] Since this compound stabilizes 14-3-3 protein interactions, it is plausible that it could enhance the sequestration of phosphorylated YAP, thereby inhibiting its pro-proliferative and anti-apoptotic functions.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Glioma Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration | Assay | Reference |
| U373-MG | 92 | 72 hours | MTT | [1][3] |
| Hs683 | 83 | 72 hours | MTT | [1][3] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed glioma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (TUNEL) Assay
-
Cell Culture and Treatment: Grow glioma cells on coverslips or in chamber slides and treat with this compound for the desired time. Include positive (DNase I treated) and negative (no TdT enzyme) controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) in a humidified chamber at 37°C for 1 hour, protected from light.
-
Staining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
Western Blot for Phosphorylated FAK (p-FAK)
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against p-FAK (Tyr397) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total FAK to confirm equal protein loading.
Visualizations
Caption: this compound signaling pathway in glioma cells.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound, a Phytotoxic Carbotricyclic Diterpene Glucoside of Fungal Origin, Reduces Proliferation and Invasion of Glioblastoma Cells by Targeting Multiple Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Hippo Pathway in Regulating Drug Resistance of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of YAP Signaling in Regulation of Programmed Cell Death and Drug Resistance in Cancer [ijbs.com]
Improving the efficiency of Fusicoccin A in stabilizing protein complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fusicoccin A to stabilize protein-protein interactions (PPIs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (FC-A) is a diterpene glycoside phytotoxin produced by the fungus Phomopsis amygdali.[1][2] Its primary mechanism of action is the stabilization of protein-protein interactions, particularly those involving the 14-3-3 family of regulatory proteins.[3][4] FC-A acts as a "molecular glue," fitting into a hydrophobic cavity at the interface of a 14-3-3 protein and its phosphorylated partner protein, thereby locking the complex in a stable conformation.[4][5] This stabilization can enhance or prolong the downstream signaling effects of the 14-3-3-mediated interaction.
Q2: What are the common applications of this compound in research?
This compound is a valuable tool in cell biology and drug discovery. Its applications include:
-
Studying 14-3-3 Protein Interactions: Elucidating the roles of specific 14-3-3-client protein interactions in various signaling pathways.[3][5]
-
Cancer Research: Investigating the effects of stabilizing 14-3-3 interactions with oncoproteins or tumor suppressors, such as p53 and ERα.[3] It has been shown to have cytostatic effects on glioblastoma cells by inhibiting kinases like FAK.[6][7]
-
Neurobiology: Exploring its potential in promoting axon regeneration and its neuroprotective effects in models of neurodegenerative diseases like Parkinson's.[3][8]
-
Plant Physiology: Investigating its role in activating the plasma membrane H+-ATPase, which leads to stomatal opening and can influence plant growth.[1][9]
Q3: Is this compound toxic to all cell types?
While this compound is a phytotoxin, its effects on mammalian cells are more nuanced. It has shown cytostatic, rather than cytotoxic, effects on certain cancer cell lines, such as glioblastoma.[6] This suggests a degree of selectivity. However, it is crucial to determine the optimal concentration and potential cytotoxicity for each specific cell line and experimental system.
Q4: How should I prepare and store this compound stock solutions?
Based on protocols for chemically similar fusicoccins, this compound is typically supplied as a film and is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), with low solubility in water.[10]
-
Preparation: Allow the vial to reach room temperature before opening. Dissolve the film in anhydrous DMSO or 100% ethanol to create a stock solution. For aqueous buffers, first dissolve in a small amount of alcohol before diluting.[10]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or lower for long-term stability.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no biological activity observed | Compound Degradation: this compound may be unstable in aqueous solutions at physiological temperatures.[10] | - Prepare fresh working solutions from a frozen stock for each experiment.- Minimize the time the compound spends in aqueous solution before use.[10] |
| Suboptimal Concentration: The effective concentration can vary significantly between different protein complexes and cell types. | - Perform a dose-response experiment to determine the optimal EC50 for your specific system.[11] | |
| Incorrect Solvent/Poor Solubility: If not properly dissolved, the effective concentration will be lower than expected. | - Ensure complete dissolution in the initial organic solvent before further dilution.- When diluting into aqueous buffers, add the stock solution slowly while vortexing to prevent precipitation.[10] | |
| Low Expression of Target Proteins: The 14-3-3 protein or its partner may not be sufficiently expressed in your system. | - Verify the expression levels of your target proteins using methods like Western blotting or qPCR. Consider using an overexpression system if necessary.[12] | |
| High variability between experiments | Inconsistent Stock Solution: Incomplete initial dissolution or degradation of the stock over time can lead to variability. | - Ensure the stock solution is homogenous before making aliquots.- Always use a fresh aliquot for each experiment to avoid issues from multiple freeze-thaw cycles.[10] |
| Pipetting Errors: The high potency of this compound makes assays sensitive to small variations in concentration. | - Use calibrated pipettes and perform serial dilutions carefully.- For critical experiments, prepare a fresh dilution series for each replicate.[10] | |
| Cellular Heterogeneity: Variations in cell density, passage number, or cell cycle stage can affect results in cell-based assays. | - Standardize cell culture conditions, including seeding density and passage number.[12] | |
| Unexpected or off-target effects | High Concentration: Very high concentrations of this compound may lead to non-specific binding or off-target effects. | - Use the lowest effective concentration determined from your dose-response experiments.- Include appropriate negative controls (e.g., vehicle-only, inactive analogue if available).[12] |
| Isoform Specificity: this compound can exhibit modest preferences for different 14-3-3 isoforms.[11] | - Be aware of the 14-3-3 isoforms present in your experimental system. The stabilizing effect may vary depending on the specific isoform interacting with your protein of interest.[11] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies. Note that these values are context-dependent and can vary based on the specific proteins, isoforms, and experimental conditions.
Table 1: EC50 Values of this compound in Different Systems
| 14-3-3/Partner Protein Complex | 14-3-3 Isoform | Assay Type | EC50 (µM) | Reference |
| 14-3-3 / GCN1 | Not specified | Neurite Outgrowth Assay | 29 | [3] |
| 14-3-3η / pCIP2A (peptide) | η | Fluorescence Polarization | 11.8 | [13] |
| 14-3-3σ / ERα-ctp | σ | Fluorescence Polarization | ~3 | [14] |
Table 2: Dissociation Constants (Kd) and Fold-Stabilization
| Phospholigand | 14-3-3 Isoform | Apparent Kd (µM) without FC-A | Apparent Kd (µM) with 80 µM FC-A | Fold-Stabilization (SF) | Reference |
| Phospholigand 1 | β | 11 ± 0.4 | 0.05 ± 0.001 | 220 | [11] |
| ε | 15 ± 0.2 | 0.08 ± 0.003 | 188 | [11] | |
| ζ | 13 ± 0.3 | 0.06 ± 0.002 | 217 | [11] | |
| σ | 14 ± 0.2 | 0.07 ± 0.002 | 200 | [11] | |
| τ | 17 ± 0.3 | 0.13 ± 0.004 | 131 | [11] | |
| Phospholigand 2 | β | 1.8 ± 0.04 | 0.06 ± 0.002 | 30 | [11] |
| ε | 1.7 ± 0.03 | 0.07 ± 0.002 | 24 | [11] | |
| ζ | 1.6 ± 0.03 | 0.06 ± 0.002 | 27 | [11] | |
| σ | 1.4 ± 0.02 | 0.05 ± 0.001 | 28 | [11] | |
| τ | 2.1 ± 0.05 | 0.08 ± 0.003 | 26 | [11] | |
| Phospholigand 3 | β | 3.5 ± 0.1 | 0.08 ± 0.003 | 44 | [11] |
| ε | 3.3 ± 0.1 | 0.09 ± 0.003 | 37 | [11] | |
| ζ | 3.2 ± 0.1 | 0.08 ± 0.003 | 40 | [11] | |
| σ | 2.9 ± 0.05 | 0.07 ± 0.002 | 41 | [11] | |
| τ | 4.1 ± 0.1 | 0.11 ± 0.004 | 37 | [11] |
Experimental Protocols
Protocol 1: General Cell-Based Assay with this compound
This protocol provides a general framework for treating cultured cells with this compound.
Materials:
-
Cultured cells at desired confluency
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Culture: Plate and culture cells to the desired confluency according to your standard protocol.
-
Thaw Compound: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.[10]
-
Prepare Working Solutions: Prepare a series of dilutions of this compound in fresh, pre-warmed cell culture medium. It is recommended to perform a serial dilution to ensure accuracy. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.[10]
-
Cell Treatment: Remove the existing medium from the cultured cells and gently wash with PBS if necessary.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells/dishes.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Analysis: Following incubation, proceed with your specific downstream analysis, such as cell viability assays (e.g., MTT), protein extraction for Western blotting, or immunofluorescence staining.
Protocol 2: In Vitro Fluorescence Polarization (FP) Assay
This protocol is for quantifying the stabilizing effect of this compound on a 14-3-3-phosphopeptide interaction in vitro.
Materials:
-
Recombinant 14-3-3 protein
-
Fluorescently labeled synthetic phosphopeptide corresponding to the 14-3-3 binding motif of the protein of interest
-
This compound stock solution
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20)
-
Microplate reader with FP capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a dilution series of the 14-3-3 protein in the assay buffer. A typical concentration range might be from 40 nM to 160 µM.[11]
-
Prepare a solution of the fluorescently labeled phosphopeptide at a constant concentration (e.g., 100 nM).[11]
-
Prepare two sets of these reagents: one with a fixed concentration of this compound (e.g., 80 µM) and one with the equivalent amount of vehicle (DMSO).[11]
-
-
Assay Plate Setup: In a suitable microplate (e.g., black, 384-well), add the phosphopeptide solution.
-
Add the varying concentrations of the 14-3-3 protein to the wells.
-
Include wells for controls (e.g., peptide only, buffer only).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader.
-
Data Analysis:
-
Plot the mP values against the concentration of the 14-3-3 protein.
-
Fit the data to a suitable binding isotherm (e.g., a sigmoidal dose-response curve) to determine the apparent dissociation constant (Kd) for both the stabilized (with FC-A) and unstabilized (vehicle only) interactions.
-
Calculate the fold-stabilization (SF) by dividing the intrinsic apparent Kd by the stabilized apparent Kd.[11]
-
Visualizations
Caption: Mechanism of this compound in stabilizing 14-3-3 protein-protein interactions.
Caption: General experimental workflow for using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The phytotoxin fusicoccin, a selective stabilizer of 14-3-3 interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Phytotoxic Carbotricyclic Diterpene Glucoside of Fungal Origin, Reduces Proliferation and Invasion of Glioblastoma Cells by Targeting Multiple Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a phytotoxic carbotricyclic diterpene glucoside of fungal origin, reduces proliferation and invasion of glioblastoma cells by targeting multiple tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilization of 14-3-3 protein-protein interactions with Fusicoccin-A decreases alpha-synuclein dependent cell-autonomous death in neuronal and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fusicoccin (FC)-Induced Rapid Growth, Proton Extrusion and Membrane Potential Changes in Maize (Zea mays L.) Coleoptile Cells: Comparison to Auxin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis of Interactions Stabilized by this compound Reveals an Expanded Suite of Potential 14–3–3 Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]
Cell permeability issues with Fusicoccin A and potential solutions
Welcome to the technical support center for Fusicoccin (B1218859) A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Fusicoccin A in experimental settings, with a particular focus on addressing challenges related to its cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a diterpene glucoside phytotoxin produced by the fungus Phomopsis amygdali. Its primary mechanism of action is the stabilization of protein-protein interactions (PPIs) between 14-3-3 proteins and their phosphorylated client proteins.[1][2][3][4][5][6][7] This stabilization effectively locks the client protein in a specific functional state. In plants, this leads to the irreversible activation of the plasma membrane H+-ATPase, causing stomatal opening and wilting.[2][4] In mammalian cells, this compound has been shown to modulate the activity of various 14-3-3 client proteins, leading to effects such as cell cycle arrest, apoptosis, and neurite outgrowth.
Q2: Is this compound considered cell-permeable?
A2: The cell permeability of this compound can be a point of confusion. While some literature describes it as a cell-permeable compound, the effective concentrations required to observe biological effects in vitro are often in the high micromolar to even millimolar range. This suggests that its ability to passively diffuse across the cell membrane may be limited under standard experimental conditions. Factors such as the specific cell line, experimental duration, and compound stability in the culture medium can all influence its apparent permeability and efficacy.
Q3: Why are high concentrations of this compound often required in cell-based assays?
A3: Several factors may contribute to the need for high concentrations of this compound:
-
Moderate Intrinsic Permeability: As a glycoside, this compound has both hydrophilic (sugar moiety) and lipophilic (diterpene core) regions. This amphipathic nature may not be optimal for passive diffusion across the lipid bilayer of the cell membrane.
-
Compound Stability: this compound can degrade in aqueous cell culture media. Studies have shown that approximately 50% of this compound can degrade into less active deacetylated forms after 72 hours at 37°C.[3] This degradation reduces the effective concentration of the active compound over time.
-
Efflux Pumps: While not explicitly documented for this compound, it is possible that some cell lines actively transport the compound out of the cell via efflux pumps, thereby reducing its intracellular concentration.
-
Target Engagement: The stabilization of the 14-3-3 protein-protein interaction is a dynamic process, and a certain intracellular concentration threshold may be necessary to achieve a significant and sustained biological effect.
Q4: Are there analogs of this compound with improved properties?
A4: Yes, researchers have developed semi-synthetic derivatives of this compound with the aim of improving its biological activity and physicochemical properties. For example, some analogs have been designed to have increased solubility or enhanced affinity for the 14-3-3 protein complex. However, it is important to note that increased hydrophilicity in some analogs has been correlated with reduced biological activity, suggesting a delicate balance is required for optimal performance.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak biological effect observed | 1. Insufficient concentration: The effective concentration of this compound may be higher than anticipated for your specific cell line or assay. 2. Compound degradation: this compound may have degraded in the stock solution or during the experiment. 3. Low expression of 14-3-3 or target protein: The cellular machinery targeted by this compound may not be sufficiently present. 4. Poor cell permeability: The compound may not be reaching its intracellular target in sufficient amounts. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 200 µM). 2. Prepare fresh stock solutions in DMSO or ethanol (B145695) and store them at -20°C. For experiments, prepare fresh dilutions in media immediately before use. Minimize the time the compound is in aqueous solution at 37°C. 3. Verify the expression levels of the relevant 14-3-3 isoform and the target client protein in your cell line using techniques like Western blotting or qPCR. 4. Consider strategies to enhance uptake (see "Potential Solutions for Cell Permeability Issues" section below). |
| High variability between replicates | 1. Incomplete dissolution: this compound may not be fully dissolved in the aqueous medium, leading to inconsistent concentrations. 2. Cell seeding inconsistency: Uneven cell numbers across wells can lead to variable results. 3. Assay timing: The timing of measurements may not be optimal to capture the desired effect. | 1. Ensure the DMSO or ethanol stock solution is clear. When diluting into aqueous media, vortex or mix thoroughly. A brief sonication may also help. 2. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 3. Perform a time-course experiment to determine the optimal incubation time for your assay. |
| Cytotoxicity observed at high concentrations | 1. Off-target effects: At very high concentrations, this compound may exhibit off-target effects leading to general cytotoxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be reaching toxic levels. | 1. Determine the IC50 for cytotoxicity and use concentrations below this for mechanism-of-action studies. 2. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) and include a vehicle-only control. |
Potential Solutions for Cell Permeability Issues
For researchers facing challenges with this compound's intracellular delivery, the following strategies may be considered:
-
Chemical Modification: While not a direct solution for existing this compound, exploring commercially available or synthesized analogs with modified lipophilicity could offer improved cell penetration.
-
Permeabilizing Agents (Use with Caution): In some specific endpoint assays, very low concentrations of mild non-ionic detergents (e.g., digitonin) can be used to transiently permeabilize the cell membrane. However, this approach is not suitable for live-cell imaging or long-term experiments as it will compromise cell health.
-
Advanced Delivery Systems:
-
Liposomal Formulation: Encapsulating this compound within liposomes can facilitate its entry into cells through membrane fusion or endocytosis.[8][9][10][11][12] This can protect the compound from degradation and increase its intracellular concentration.
-
Nanoparticle-based Delivery: Formulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can enhance its stability, solubility, and cellular uptake.[13][14][15][16][17] Surface modification of nanoparticles with targeting ligands could further direct the compound to specific cell types. While specific protocols for this compound are not widely published, general methods for encapsulating hydrophobic or amphipathic molecules can be adapted.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | IC50 / EC50 | Reference |
| U373-MG (Glioblastoma) | MTT Assay | Growth Inhibition | 92 µM | [1] |
| Hs683 (Glioblastoma) | MTT Assay | Growth Inhibition | 83 µM | [1] |
| U373-MG (Glioblastoma) | Video Microscopy | Growth Rate Reduction | ~60% inhibition at 100 µM | [1][3] |
| Rat Cortical Neurons | Neurite Outgrowth | GCN1 Turnover | EC50 = 29 µM |
Table 2: Physicochemical Properties and Stability of this compound
| Property | Value / Observation | Reference |
| Molecular Weight | 680.8 g/mol | |
| Stability in MEM at 37°C | ~50% degradation after 3 days | [3] |
| Major Degradation Products | 3'-O-deacetyl fusicoccin, 19-O-deacetyl fusicoccin | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO).
-
Replace the medium in the wells with the medium containing this compound or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Activity Assay (Radiometric)
This protocol is a general method to assess the effect of this compound on the activity of a specific kinase.
-
Reaction Setup:
-
Prepare a reaction buffer appropriate for the kinase of interest (typically containing Tris-HCl, MgCl2, and DTT).
-
In a microcentrifuge tube, combine the kinase, the specific peptide or protein substrate, and this compound at the desired concentration (or vehicle control).
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP mix containing unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.
-
Initiate the reaction by adding the ATP mix to the reaction tube.
-
Incubate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding a small volume of phosphoric acid or by placing the tubes on ice.
-
Spot a portion of the reaction mixture onto a phosphocellulose paper (e.g., P81).
-
-
Washing:
-
Wash the phosphocellulose paper several times with phosphoric acid (e.g., 0.5%) to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) to dry the paper.
-
-
Detection and Analysis:
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter or a phosphorimager.
-
Calculate the kinase activity as the amount of ³²P incorporated into the substrate per unit time.
-
Determine the effect of this compound by comparing the activity in its presence to the vehicle control.
-
Protocol 3: Fluorescence Polarization (FP) Assay for 14-3-3 Interaction
This assay measures the ability of this compound to stabilize the interaction between a 14-3-3 protein and a fluorescently labeled phosphopeptide.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100).
-
Prepare solutions of the 14-3-3 protein, the fluorescently labeled phosphopeptide ligand, and this compound in the assay buffer.
-
-
Assay Setup (in a black, low-volume 384-well plate):
-
To each well, add the 14-3-3 protein at a fixed concentration (typically at or slightly above the Kd of the interaction).
-
Add the fluorescently labeled phosphopeptide at a low, fixed concentration (e.g., 1-10 nM).
-
Add varying concentrations of this compound (or DMSO as a control).
-
Include control wells: peptide only (for background polarization) and peptide + 14-3-3 without this compound (for baseline interaction).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
An increase in fluorescence polarization indicates the stabilization of the 14-3-3/phosphopeptide complex by this compound.
-
Plot the change in polarization against the log of the this compound concentration to determine the EC50 for the stabilizing effect.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. This compound, a Phytotoxic Carbotricyclic Diterpene Glucoside of Fungal Origin, Reduces Proliferation and Invasion of Glioblastoma Cells by Targeting Multiple Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal toxin fusicoccin enhances plant growth by upregulating 14-3-3 interaction with plasma membrane H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fusogenic Liposome-Assisted Drug Delivery Across Physiological Barriers [bonndoc.ulb.uni-bonn.de]
- 9. Fusogenic Liposomes for the Intracellular Delivery of Phosphocreatine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Properties of Proteoliposomes Containing Fusicoccin Receptors from Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of an oral lipid nanocrystal formulation of amphotericin B (MAT2203) in the neutropenic mouse model of pulmonary mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advancing cryptococcal treatment: The role of nanoparticles in mitigating antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. isfcppharmaspire.com [isfcppharmaspire.com]
- 17. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
Negative control experiments for Fusicoccin A treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fusicoccin (B1218859) A.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action of Fusicoccin A?
A1: this compound (FC-A) is a diterpene glycoside that functions as a molecular glue, stabilizing the interaction between 14-3-3 proteins and their phosphorylated client proteins.[1][2] In plants, a key target is the plasma membrane H+-ATPase. The stabilization of the 14-3-3/H+-ATPase complex leads to the irreversible activation of the proton pump, resulting in physiological effects like stomatal opening and cell elongation.[1][2]
Q2: I am not observing the expected biological effect of this compound in my experiment. What are the possible reasons?
A2: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Compound Integrity and Stability: Ensure your this compound is not degraded. It can be unstable in aqueous solutions, especially at physiological temperatures. Prepare fresh working solutions from a frozen stock for each experiment and minimize the time the compound is in your experimental buffer before use.[3]
-
Solubility Issues: Although more hydrophilic than some analogs, this compound may have limited aqueous solubility. Ensure it is fully dissolved in your stock solvent (e.g., DMSO) before diluting into your aqueous experimental buffer. Perform dilutions gradually with vortexing to prevent precipitation.[3][4]
-
Suboptimal Assay Conditions: The activity of the target protein can be pH-dependent. Fusicoccin-induced activation of H+-ATPase, for instance, can shift the optimal pH of the enzyme. Review the literature for the optimal pH, temperature, and incubation time for your specific assay.[3][5]
-
Low Expression of Target Proteins: Verify the expression levels of the 14-3-3 protein and its specific client protein in your experimental system (e.g., via Western blot or qPCR). If expression is low, the effect of this compound may not be detectable.[6]
-
Cellular Heterogeneity: In cell-based assays, variations in cell density, passage number, or cell cycle stage can lead to inconsistent results. Standardize your cell culture conditions and seeding densities.
Q3: What are appropriate negative controls for a this compound treatment experiment?
A3: Designing robust negative controls is critical for interpreting your results. Here are the recommended controls:
-
Vehicle Control: This is an essential control to account for any effects of the solvent used to dissolve this compound (commonly DMSO). Treat a sample with the same final concentration of the solvent as your this compound-treated samples.[6]
-
Inactive Analog Control: Use a structurally related but biologically inactive analog of this compound. Fusicoccin H is an excellent choice as it is largely inactive and does not promote plant growth, unlike this compound.[1][2] Another reported inactive derivative is 8-oxo-9-epideacetylfusicoccin.[5]
-
Untreated Control: A sample that receives no treatment provides a baseline for your experiment.
Q4: How can I be sure that the observed effect is specific to the stabilization of 14-3-3 protein interactions?
A4: To demonstrate specificity, you can perform experiments such as:
-
Using a 14-3-3 Inhibitor: Pre-treatment with a known 14-3-3 inhibitor should antagonize the effects of this compound.
-
Site-Directed Mutagenesis: Mutate the 14-3-3 binding site on the client protein of interest. This should abrogate the effect of this compound.
-
Comparing Active and Inactive Analogs: Demonstrate that an active analog like this compound produces the effect, while an inactive analog like Fusicoccin H does not.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound.
Table 1: Effect of this compound on H+-ATPase Activity
| Parameter | Control | + this compound | Fold Change |
| H+ Pumping Activity | Baseline | > 2-fold increase | >2 |
| ATP Hydrolytic Activity | Baseline | > 2-fold increase | >2 |
| Apparent Km for ATP | 0.22 mM | 0.10 mM | ~0.45 |
Data from studies on plasma membrane vesicles from oat roots.
Table 2: this compound-Induced Stabilization of 14-3-3σ and ERα-ctp Interaction
| Method | Kd (no FC-A) | Kd (+ FC-A) | Fold Stabilization | EC50 of FC-A |
| Isothermal Titration Calorimetry (ITC) | 0.75 ± 0.14 µM | 0.02 ± 0.05 µM | ~40-fold | Not Reported |
| Fluorescence Polarization (FP) | 3.61 ± 0.41 µM | 0.05 ± 0.02 µM | ~70-fold | 3.16 ± 1.03 µM |
Table 3: Growth Inhibitory Activity of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 |
| U373-MG | 92 µM |
| Hs683 | 83 µM |
Experimental Protocols & Workflows
This compound Signaling Pathway
Caption: this compound stabilizes the interaction between 14-3-3 proteins and H+-ATPase.
Experimental Workflow for Negative Controls
Caption: Recommended negative control groups for a this compound experiment.
Protocol: H+-ATPase Activity Assay
This protocol is adapted for measuring this compound-dependent H+-pumping in plant protoplasts.
Materials:
-
Guard cell protoplasts
-
H+-pumping buffer (contact support for specific composition)
-
This compound stock solution (e.g., 4 mM in DMSO)
-
DMSO (vehicle control)
-
pH meter or pH-sensitive dye
-
Stirred reaction vessel
Procedure:
-
Protoplast Preparation: Prepare a suspension of guard cell protoplasts. Keep them in the dark at 4°C for at least 2 hours before the assay.
-
Reaction Setup: In a reaction vessel, combine the protoplast suspension with the H+-pumping buffer. Allow the mixture to equilibrate while stirring.
-
Baseline Measurement: Monitor the pH of the suspension to establish a stable baseline.
-
Treatment:
-
Experimental Group: Add this compound to a final concentration of 10 µM.
-
Vehicle Control: Add an equivalent volume of DMSO.
-
-
Data Acquisition: Record the change in pH over time. H+-pumping will result in the acidification of the external medium.
-
Analysis: Calculate the rate of H+ pumping from the initial linear phase of the pH change after the addition of this compound or the vehicle.
Protocol: Fluorescence Polarization (FP) Assay for 14-3-3 Interaction
This protocol is a generalized method for assessing the stabilization of a 14-3-3 protein/phosphopeptide interaction by this compound.
Materials:
-
Recombinant 14-3-3 protein
-
Fluorescently labeled phosphopeptide corresponding to the 14-3-3 binding motif of the client protein
-
This compound
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
384-well, non-binding, black plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare solutions of the 14-3-3 protein and the fluorescently labeled phosphopeptide at 2x the final desired concentration.
-
Assay Plate Setup:
-
Add the this compound dilutions or vehicle control to the wells of the 384-well plate.
-
Add the 2x fluorescent phosphopeptide solution to all wells.
-
To initiate the reaction, add the 2x 14-3-3 protein solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a plate reader using the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Plot the fluorescence polarization values (in millipolarization units, mP) against the concentration of this compound. Fit the data to a dose-response curve to determine the EC50 of this compound for stabilizing the interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Fungal toxin fusicoccin enhances plant growth by upregulating 14-3-3 interaction with plasma membrane H+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Fusicoccin A and 14-3-3 Isoform Specificity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fusicoccin A (FC-A) and 14-3-3 proteins. This resource provides answers to frequently asked questions and troubleshooting guidance for experiments involving the stabilization of 14-3-3 protein-protein interactions (PPIs) by FC-A, with a focus on the impact of 14-3-3 isoform specificity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (FC-A) is a fungal phytotoxin that acts as a "molecular glue," stabilizing the interactions between 14-3-3 adapter proteins and their phosphorylated client proteins.[1][2][3] It binds to a hydrophobic pocket created at the interface of the 14-3-3 protein and the client phosphopeptide, enhancing the affinity of the complex.[1][2] This stabilization can lock the client protein in a particular functional state, making FC-A a valuable tool for studying 14-3-3 mediated signaling pathways, which are implicated in diseases like cancer and neurodegenerative disorders.[2][4][5]
Q2: Are there different isoforms of 14-3-3, and does it matter for my experiments?
A2: Yes, in humans, there are seven distinct 14-3-3 isoforms: β (beta), γ (gamma), ε (epsilon), η (eta), σ (sigma), τ (tau), and ζ (zeta).[1] While they share high sequence and structural homology, there is growing evidence for tissue-specific expression and isoform-specific functions in vivo.[2][3] Therefore, the choice of isoform can significantly impact experimental outcomes, as FC-A's efficacy can vary between them depending on the client protein.[1][2]
Q3: Does this compound stabilize all 14-3-3/client protein interactions equally?
A3: No. FC-A's stabilizing effect is not uniform across all 14-3-3 isoforms and their various client proteins.[1][2] Studies have shown that FC-A exhibits modest isoform preferences. For instance, FC-A differentially stabilizes protein-protein interactions involving the 14-3-3σ isoform.[1][2][3] The efficacy of stabilization depends on the specific combination of the 14-3-3 isoform and the client phosphopeptide.[1]
Q4: What is the general mechanism of FC-A stabilization?
A4: FC-A stabilizes the pre-formed complex between a 14-3-3 protein and a phosphorylated partner protein.[6] It does not induce the interaction but rather reduces the dissociation rate, effectively "gluing" the two proteins together. The toxin fits into a cavity at the interaction surface, making contacts with both the 14-3-3 protein and the phosphopeptide from the client protein.[1][7] This mechanism is most effective for client proteins that bind to 14-3-3 via a C-terminal phosphoserine/threonine motif.[5][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no FC-A efficacy observed. | 1. Degradation of FC-A: FC-A can be unstable in aqueous solutions, especially at physiological temperatures.[9][10] 2. Incorrect 14-3-3 Isoform/Client Protein Pair: The chosen isoform may not be effectively stabilized by FC-A in complex with your specific client protein.[1] 3. Low Protein Expression: The expression levels of the target 14-3-3 isoform or the client protein may be too low in your experimental system.[11] 4. Suboptimal Assay Conditions: pH, temperature, or buffer composition may not be optimal for the interaction.[11] | 1. Prepare fresh working solutions of FC-A from a frozen stock for each experiment. Minimize the time the compound is in aqueous solution before use.[9] 2. Consult literature for known FC-A sensitive isoform/client pairs. If data is unavailable, screen several abundant isoforms (e.g., β, ε, ζ, σ, τ).[1][2] 3. Verify protein expression levels using Western Blot or qPCR. Consider using an overexpression system if endogenous levels are insufficient.[11] 4. Optimize assay parameters. Ensure buffer conditions are suitable for PPI studies (e.g., physiological pH and salt concentration). |
| High background signal in binding assays (e.g., Fluorescence Polarization). | 1. Nonspecific Binding: FC-A, proteins, or the fluorescent probe may be binding nonspecifically to the assay plate or other components. 2. Compound Interference: FC-A itself might be fluorescent or interfere with the detection method. | 1. Add a non-ionic detergent (e.g., 0.01% Tween-20) and a carrier protein (e.g., 0.1% BSA) to your assay buffer to reduce nonspecific binding.[2] 2. Run a control experiment with FC-A in the absence of one of the binding partners to quantify its contribution to the signal and subtract it from the experimental data.[2] |
| Difficulty reproducing published binding affinity (Kd) values. | 1. Different Assay Techniques: Different methods (e.g., Fluorescence Polarization vs. Isothermal Titration Calorimetry) can yield slightly different apparent affinity values.[8] 2. Variations in Reagents: Recombinant protein quality, phosphopeptide synthesis purity, and FC-A batch can vary. 3. Data Fitting Model: The mathematical model used to fit the binding curve can affect the calculated Kd. | 1. Be aware of the methodology used in the cited literature. When comparing data, ensure the experimental setups are as similar as possible. 2. Ensure high purity of all reagents. Use proteins from a reliable vendor or with verified activity. 3. Use a standard binding model (e.g., one-site specific binding) and ensure the data fits well (R² > 0.95). |
Quantitative Data Summary
The efficacy of this compound is dependent on the specific 14-3-3 isoform and the client phospholigand. The following tables summarize apparent dissociation constants (Kd) and EC50 values from in vitro studies, providing a quantitative look at isoform specificity.
Table 1: Intrinsic Affinity (Apparent Kd, µM) of 14-3-3 Isoforms for Phospholigands (without FC-A)
| Phospholigand | 14-3-3β | 14-3-3ε | 14-3-3ζ | 14-3-3σ |
| Phospholigand 1 | 0.72 ± 0.1 | - | - | 6.6 ± 0.6 |
| Phospholigand 2 | - | 6.0 ± 0.4 | 1.3 ± 0.1 | - |
| Phospholigand 3 | 0.87 ± 0.2 | 1.7 ± 0.2 | - | - |
| Data sourced from fluorescence polarization assays.[1][12] A lower Kd value indicates a stronger binding affinity. |
Table 2: Stabilized Affinity (Apparent Kd, µM) of 14-3-3 Isoforms for Phospholigands (with FC-A)
| Phospholigand | 14-3-3β | 14-3-3ε | 14-3-3ζ | 14-3-3σ |
| Phospholigand 1 | 0.05 ± 0.001 | - | - | - |
| Phospholigand 2 | - | 0.16 ± 0.020 | 0.08 ± 0.005 | 0.08 ± 0.002 |
| Data sourced from fluorescence polarization assays.[1][2] The presence of FC-A significantly strengthens the binding affinity (lowers the Kd). |
Table 3: Efficacy of FC-A (EC50, µM) Across 14-3-3 Isoforms
| Phospholigand | 14-3-3β | 14-3-3ε | 14-3-3ζ | 14-3-3σ | 14-3-3τ |
| ERα-ctp (1) | 3.5 ± 0.7 | 4.3 ± 0.6 | 4.1 ± 0.6 | 3.6 ± 1.1 | 3.5 ± 0.6 |
| Task3-ctp (2) | 7.8 ± 1.1 | 7.8 ± 1.1 | 7.8 ± 1.1 | 7.2 ± 1.2 | 7.8 ± 1.1 |
| EC50 represents the concentration of FC-A required to achieve 50% of its maximal stabilizing effect.[2][12] Note the similar EC50 values across isoforms for these specific clients, suggesting a lack of strong isoform-specific association of FC-A in these contexts.[2] |
Experimental Protocols & Visualizations
Protocol: Fluorescence Polarization (FP) Assay for FC-A Efficacy
This protocol is used to determine the EC50 of FC-A for stabilizing a specific 14-3-3/phosphopeptide interaction.[2][12]
Objective: To quantify the concentration of FC-A required to achieve 50% of the maximal stabilizing effect on a pre-formed 14-3-3/phosphopeptide complex.
Materials:
-
Recombinant human 14-3-3 isoform of interest (e.g., β, σ, ζ)
-
Fluorescein-labeled synthetic phosphopeptide mimicking the client protein's binding motif
-
This compound
-
Assay Buffer: 10 mM HEPES (pH 6.5), 150 mM NaCl, 0.1% (v/v) Tween 20, and 0.1% BSA[2]
-
384-well, non-binding black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution containing the fluorescein-labeled phospholigand (e.g., 100 nM) and the 14-3-3 isoform (e.g., 600 nM) in the assay buffer.[2]
-
Prepare a serial dilution of FC-A in the assay buffer.
-
In the microplate wells, add a fixed volume of the 14-3-3/phospholigand solution.
-
Add increasing concentrations of FC-A to the wells. Include a vehicle-only control.
-
Incubate the plate at room temperature for 30 minutes to allow the ternary complex (14-3-3/phosphopeptide/FC-A) to form and reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) on the plate reader.
-
Data Analysis: a. Correct the measured anisotropy values by subtracting the signal from a control experiment containing only the phospholigand and FC-A (no 14-3-3).[2] b. Plot the corrected anisotropy signal against the logarithmic concentration of FC-A. c. Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) using software like GraphPad Prism to determine the EC50 value.[2]
Diagrams
Caption: Mechanism of this compound (FC-A) as a molecular glue.
Caption: Experimental workflow for an FC-A EC50 determination assay.
Caption: Troubleshooting decision tree for FC-A experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Probing the 14-3-3 Isoform-Specificity Profile of Protein–Protein Interactions Stabilized by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the 14-3-3 Isoform-Specificity Profile of Protein-Protein Interactions Stabilized by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccess.uoc.edu [openaccess.uoc.edu]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Structural view of a fungal toxin acting on a 14-3-3 regulatory complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Interactions Stabilized by this compound Reveals an Expanded Suite of Potential 14–3–3 Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Fusicoccin A Toxicity in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxic effects of Fusicoccin (B1218859) A during long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fusicoccin A?
A1: this compound is a fungal phytotoxin that stabilizes protein-protein interactions between 14-3-3 regulatory proteins and their client proteins.[1] This stabilization can lock the client proteins in a particular functional state. A well-known example is the activation of the plasma membrane H+-ATPase.[1]
Q2: What are the known toxic effects of this compound in cell culture?
A2: this compound can exhibit both cytostatic and apoptotic effects, depending on the cell type and experimental conditions. In some cancer cell lines, such as glioblastoma, it has been shown to be cytostatic, causing a decrease in proliferation by increasing the duration of cell division.[2] It can also induce apoptosis, characterized by cell shrinkage, DNA fragmentation, and the release of cytochrome c from mitochondria.[3][4]
Q3: How stable is this compound in cell culture medium?
A3: this compound can degrade in cell culture medium at 37°C over several days. Its major degradation products are 3′-O-deacetyl fusicoccin and 19-O-deacetyl fusicoccin. It is important to consider this degradation when planning long-term experiments and media changes.
Q4: Can this compound affect cell morphology and adhesion?
A4: Yes, treatment with this compound can lead to significant changes in cell morphology, including a more elongated appearance.[2] These changes are often associated with alterations in the actin cytoskeleton and a loss of cell adhesion, which may be linked to its inhibitory effects on focal adhesion kinase (FAK).[2][5][6]
Troubleshooting Guides
Issue 1: High Cell Death Observed Shortly After Treatment
Possible Cause: The concentration of this compound is too high, leading to acute apoptosis.
Troubleshooting Steps:
-
Determine the IC50 Value: If not already known for your specific cell line, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for a 72-hour exposure. For example, the IC50 for U373-MG and Hs683 glioma cells has been reported to be 92 µM and 83 µM, respectively.[7]
-
Lower the Working Concentration: For long-term experiments, start with a concentration significantly below the IC50 value. A good starting point is often in the low micromolar or even nanomolar range, depending on the desired level of 14-3-3 stabilization and the sensitivity of the cell line.
-
Perform a Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) with a range of concentrations to identify a sub-toxic concentration for prolonged exposure.
Issue 2: Gradual Decrease in Cell Proliferation and Viability Over Several Days or Weeks
Possible Cause 1: Cumulative cytostatic effects of this compound.
Troubleshooting Steps:
-
Optimize Seeding Density: In long-term cultures, a lower initial seeding density may be beneficial to prevent premature confluence and nutrient depletion, which can exacerbate the cytostatic effects of this compound.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 48 hours with this compound followed by 24 hours in drug-free medium) to allow cells to recover. The reversibility of this compound's effects can be assessed for your cell line.[2]
-
Monitor Cell Cycle: Use flow cytometry to analyze the cell cycle distribution of your cell population over time. If a significant accumulation of cells in a particular phase (e.g., G1) is observed, this confirms a cytostatic effect.
Possible Cause 2: Degradation of this compound and accumulation of potentially toxic metabolites.
Troubleshooting Steps:
-
Frequent Media Changes: Increase the frequency of media changes (e.g., every 24-48 hours) to replenish fresh this compound and remove waste products and potential degradation products.
Issue 3: Changes in Cell Morphology, Detachment, and Clumping
Possible Cause: Disruption of the actin cytoskeleton and focal adhesions due to inhibition of FAK and other kinases.[5][6]
Troubleshooting Steps:
-
Use Coated Cultureware: If cells are detaching, consider using culture vessels coated with extracellular matrix proteins (e.g., fibronectin, laminin, or collagen) to promote cell adhesion.
-
Lower Serum Concentration: In some cases, high serum concentrations can promote motility and morphological changes. Experiment with reducing the serum percentage in your culture medium.
-
Document Morphological Changes: Regularly capture images of your cells to document any changes in morphology. These observations can provide insights into the cellular processes being affected.
Quantitative Data Summary
| Cell Line | IC50 (72h) | Observed Effect | Reference |
| U373-MG (Glioblastoma) | 92 µM | Cytostatic (increased duration of cell division) | [7] |
| Hs683 (Glioblastoma) | 83 µM | Cytostatic | [7] |
Experimental Protocols
Protocol 1: Determination of a Sub-Toxic Concentration of this compound for Long-Term Culture
Objective: To identify the highest concentration of this compound that can be tolerated by a specific cell line for a prolonged period without significant loss of viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a non-lytic real-time assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not lead to over-confluence during the course of the experiment (e.g., 7-10 days).
-
Serial Dilution: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Long-Term Incubation and Media Changes: Incubate the plate under standard cell culture conditions. Every 48-72 hours, carefully replace the medium with freshly prepared this compound dilutions.
-
Viability Assessment: At designated time points (e.g., Day 3, 5, 7, and 10), measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against this compound concentration for each time point. The sub-toxic concentration will be the highest concentration that maintains a high level of cell viability (e.g., >90%) throughout the experiment.
Protocol 2: Long-Term Passaging of Cells in the Presence of this compound
Objective: To maintain a continuous culture of cells under selective pressure from a sub-toxic concentration of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sub-toxic concentration of this compound (determined from Protocol 1)
-
Standard cell passaging reagents (e.g., trypsin-EDTA)
-
Cell culture flasks
Procedure:
-
Initial Culture: Seed cells in a culture flask with complete medium containing the pre-determined sub-toxic concentration of this compound.
-
Monitoring: Monitor cell growth and morphology daily.
-
Passaging: When the cells reach approximately 70-80% confluency, passage them as you would normally.
-
Re-seeding: Re-seed the cells into new flasks with fresh medium containing the same sub-toxic concentration of this compound.
-
Cell Banking: It is advisable to cryopreserve cells at different passage numbers to have a stock of cells adapted to long-term this compound exposure.
-
Regular Viability Checks: Periodically perform a cell viability assay to ensure that the cell population remains healthy.
Signaling Pathways and Experimental Workflows
Caption: Overview of signaling pathways affected by this compound.
Caption: Troubleshooting workflow for long-term this compound cell culture.
References
- 1. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Phytotoxic Carbotricyclic Diterpene Glucoside of Fungal Origin, Reduces Proliferation and Invasion of Glioblastoma Cells by Targeting Multiple Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusicoccin induces in plant cells a programmed cell death showing apoptotic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a phytotoxic carbotricyclic diterpene glucoside of fungal origin, reduces proliferation and invasion of glioblastoma cells by targeting multiple tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Fusicoccin A Specificity in Kinase Assays
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the specific action of Fusicoccin A (FC-A) in experiments, particularly those involving kinase signaling pathways.
Frequently Asked Questions (FAQs)
Section 1: Mechanism of Action
Q1: What is the primary mechanism of action of this compound?
A1: this compound is not a direct kinase inhibitor in the classical sense. Its primary role is that of a "molecular glue" or protein-protein interaction (PPI) stabilizer.[1][2] FC-A specifically stabilizes the complex formed between 14-3-3 adapter proteins and their phosphorylated client proteins.[3][4] It binds to a cavity at the interface of the 14-3-3 protein and its partner, locking them together and enhancing the lifetime of the complex by up to 90-fold.[1][5] This stabilization can then alter the client protein's activity, localization, or interaction with other molecules, including kinases.
Caption: Mechanism of this compound as a molecular glue.
Q2: How does this compound indirectly affect kinase signaling pathways?
A2: this compound influences kinase pathways by stabilizing the interaction between a 14-3-3 protein and a phosphorylated component of that pathway.[6] This can lead to several outcomes that resemble kinase inhibition:
-
Sequestration: By locking a kinase or a scaffold protein in a complex with 14-3-3, FC-A can prevent it from participating in downstream signaling.
-
Conformational Change: 14-3-3 binding can lock a kinase in an inactive conformation.[4]
-
Altered Localization: The stabilized complex may be sequestered in a specific cellular compartment, preventing the kinase from reaching its substrates.[4]
For example, FC-A has been shown to stabilize the interaction between 14-3-3 and RAF proto-oncogene serine/threonine protein kinase (C-Raf).[1]
Section 2: Troubleshooting and Ensuring Specificity
Q3: Is this compound a specific inhibitor?
A3: The specificity of this compound is context-dependent. It is not specific to a single kinase but is highly selective for stabilizing 14-3-3 interactions with client proteins that possess a specific C-terminal phosphorylated motif (pS/pT)X1-2-COOH, also known as a "mode III" motif.[7][8] However, over 100 human proteins are predicted to have this motif, creating a large potential interactome.[9] Furthermore, at high concentrations (e.g., >50 µM), FC-A has been shown to directly inhibit the activity of multiple kinases, such as Focal Adhesion Kinase (FAK), through off-target effects unrelated to 14-3-3 binding.[6][10]
Q4: My results are unexpected or suggest off-target effects. How can I troubleshoot this?
A4: Unexpected results can arise from either an unknown on-target 14-3-3-mediated effect or a direct off-target effect. A systematic approach is necessary to distinguish between these possibilities.
Caption: Logical workflow for troubleshooting FC-A specificity.
Troubleshooting Scenarios and Validation Strategies
| Problem | Potential Cause | Recommended Validation Strategy |
| Unexpected phenotype observed | The effect is mediated by an unknown 14-3-3 client protein, not your target of interest. | Use a mutant version of your target protein where the C-terminal 14-3-3 binding site is abolished. If the phenotype persists, it's caused by an off-target client. |
| High levels of cell death or unexpected kinase inhibition | You are using a high concentration of FC-A (>50 µM), causing direct off-target kinase inhibition.[6] | Perform a dose-response curve. Test for direct inhibition using a cell-free in vitro kinase assay with the purified kinase of interest.[11] |
| Inconsistent results | FC-A stock solution has degraded, or the solvent concentration is too high. | Prepare fresh stock solutions for each experiment. Ensure the final solvent concentration is low (<1%) and include a solvent-only control.[2] |
| No effect observed | 1. The client protein lacks the required C-terminal motif.[9]2. The relevant 14-3-3 isoform is not expressed in your cell line.[12]3. The compound concentration is too low. | 1. Verify the C-terminal sequence of your target. 2. Check 14-3-3 isoform expression via Western blot or qPCR.[2]3. Perform a dose-response experiment. |
Section 3: Quantitative Data & Experimental Design
Q5: What concentrations of this compound should I use?
A5: The optimal concentration depends on the experimental goal.
-
For 14-3-3 stabilization: Most in vitro and cell-based experiments show effective stabilization of 14-3-3 complexes with FC-A concentrations in the range of 1-10 µM .[9][13]
-
To avoid off-target effects: It is critical to use the lowest effective concentration and avoid exceeding 20 µM if possible, as concentrations of 50 µM and higher are known to cause direct inhibition of various kinases.[6]
Q6: How does this compound activity vary between the seven human 14-3-3 isoforms?
A6: While the FC-A binding residues are highly conserved across 14-3-3 isoforms, studies have revealed modest isoform preferences.[9][12] The stabilizing effect of FC-A can vary depending on both the specific 14-3-3 isoform and the client phosphopeptide. For example, FC-A shows a greater stabilizing effect for the 14-3-3σ isoform in complex with certain client peptides.[9][14]
Table 1: Isoform-Specific Binding Affinities (Kd) of Client Peptides to 14-3-3 [9] (Data from fluorescence polarization titrations, showing the inherent affinity before FC-A stabilization)
| Client Phosphopeptide | 14-3-3 Isoform | Apparent Kd (µM) |
| ERα-ctp | 14-3-3β | 0.72 ± 0.1 |
| 14-3-3σ | 6.6 ± 0.6 | |
| Task3-ctp | 14-3-3ζ | 0.87 ± 0.2 |
| 14-3-3ε | 1.7 ± 0.2 |
Table 2: EC50 Values for this compound Stabilization Across 14-3-3 Isoforms [9] (EC50 reflects the concentration of FC-A needed to achieve 50% of its maximal stabilizing effect)
| Client Phosphopeptide | 14-3-3 Isoform | EC50 of FC-A (µM) |
| ERα-ctp | 14-3-3σ | 3.6 ± 1.1 |
| 14-3-3τ | 7.3 ± 1.1 | |
| GpIBα-ctp | 14-3-3σ | 4.2 ± 1.1 |
| 14-3-3ε | 78 ± 1.1 |
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Validate Ternary Complex Formation
This protocol verifies that FC-A stabilizes the interaction between a specific 14-3-3 isoform and your target client protein in a cellular context.
Caption: Workflow for Co-Immunoprecipitation validation.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat one dish with vehicle control (e.g., DMSO) and another with FC-A at the desired concentration for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Clarify lysates by centrifugation. Incubate the supernatant with an antibody against your protein of interest (or its tag) for 4 hours to overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washes: Pellet the beads and wash them three times with IP Lysis Buffer.
-
Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting, probing for the presence of 14-3-3. An increased 14-3-3 signal in the FC-A treated sample confirms stabilization of the interaction.[13]
Protocol 2: Fluorescence Polarization (FP) Assay for In Vitro Analysis
This biophysical assay quantitatively measures the binding affinity and stabilization effect of FC-A on the 14-3-3/phosphopeptide interaction.[9]
Methodology:
-
Reagents:
-
Recombinant purified 14-3-3 protein.
-
A synthetic, fluorescein-labeled phosphopeptide corresponding to the C-terminus of your client protein.
-
This compound.
-
Assay Buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Tween 20).
-
-
To Determine Binding Affinity (Kd):
-
In a 96-well black plate, add a fixed concentration of the fluorescent phosphopeptide (e.g., 100 nM).
-
Add increasing concentrations of the 14-3-3 protein.
-
Measure fluorescence polarization after incubation. The data is fitted to a binding curve to calculate the apparent Kd.[9]
-
-
To Determine FC-A Stabilization (EC50):
-
Add fixed concentrations of both the fluorescent phosphopeptide (e.g., 100 nM) and 14-3-3 protein (a concentration near the Kd).
-
Add increasing concentrations of FC-A.
-
Measure the change in polarization. The data is fitted to a dose-response curve to calculate the EC50 of FC-A for stabilizing the complex.[9][10]
-
Protocol 3: In Vitro Kinase Assay to Test for Direct Inhibition
This assay determines if FC-A directly inhibits the catalytic activity of a kinase, independent of 14-3-3 proteins.[11]
Methodology:
-
Reagents:
-
Recombinant purified active kinase of interest.
-
Specific peptide or protein substrate for the kinase.
-
ATP (radiolabeled [γ-32P]ATP is often used for sensitivity).
-
Kinase reaction buffer.
-
-
Procedure:
-
Set up reactions in a microplate containing the kinase, its substrate, and kinase buffer.
-
Add increasing concentrations of FC-A (and a known inhibitor as a positive control). Pre-incubate for 15-30 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature (e.g., 30°C) for a set time.
-
Stop the reaction and measure substrate phosphorylation. This can be done by spotting the reaction onto a phosphocellulose membrane and quantifying incorporated radioactivity, or using an antibody-based method (e.g., ELISA) for phosphorylated substrates.
-
A decrease in substrate phosphorylation in the presence of FC-A indicates direct kinase inhibition.[6]
-
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural view of a fungal toxin acting on a 14-3-3 regulatory complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. This compound, a Phytotoxic Carbotricyclic Diterpene Glucoside of Fungal Origin, Reduces Proliferation and Invasion of Glioblastoma Cells by Targeting Multiple Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Frontiers | 14-3-3 Proteins in Plant Hormone Signaling: Doing Several Things at Once [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Probing the 14-3-3 Isoform-Specificity Profile of Protein-Protein Interactions Stabilized by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fusicoccin-A Targets Cancerous Inhibitor of Protein Phosphatase 2A by Stabilizing a C-Terminal Interaction with 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fusicoccin A and Cotylenin A: Modulators of 14-3-3 Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fusicoccin A (FC-A) and Cotylenin A (CN-A), two naturally occurring diterpenoid glycosides that act as molecular glues to stabilize protein-protein interactions (PPIs) involving the 14-3-3 family of regulatory proteins. Understanding the nuanced differences in their mechanisms, specificities, and biological effects is crucial for their application as research tools and for the development of novel therapeutics.
Introduction: Molecular Glues for 14-3-3 Interactions
This compound and Cotylenin A are fungal metabolites that share a common 5-8-5 tricyclic ring structure.[1] They are not inhibitors of 14-3-3 PPIs; instead, they enhance the stability of the complex formed between a 14-3-3 protein and its phosphorylated client protein.[1][2] This unique mode of action has garnered significant interest, as stabilizing specific PPIs offers a promising therapeutic strategy for various diseases, including cancer.[2][3]
Comparative Analysis of Performance
While both compounds stabilize 14-3-3 interactions, they exhibit distinct preferences for different client proteins, leading to varied biological outcomes.
This compound: A Potent Stabilizer of the 14-3-3/H+-ATPase Complex
This compound is well-characterized as a phytotoxin that potently stabilizes the interaction between 14-3-3 proteins and the plasma membrane H+-ATPase in plants.[1] This stabilization leads to the irreversible activation of the proton pump, causing stomatal opening and wilting.[1] FC-A has been shown to enhance the binding affinity of the 14-3-3/H+-ATPase complex by approximately 90-fold.[1] In human cells, FC-A has been shown to stabilize the interaction of 14-3-3 with other client proteins possessing a C-terminal recognition motif, such as the estrogen receptor α (ERα).[3]
Cotylenin A: A Stabilizer of the Inhibitory 14-3-3/RAF Complex
Cotylenin A has gained attention for its anti-cancer properties, which are attributed to its ability to stabilize the inhibitory interaction between 14-3-3 and RAF kinases, particularly C-RAF.[4] By locking C-RAF in an inactive conformation, CN-A can suppress the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in various cancers.[4] Specifically, CN-A binds to the inhibitory 14-3-3 interaction sites of C-RAF at phosphorylated Ser233 and Ser259, but not the activating site at Ser621.[4]
Quantitative Data on 14-3-3 Interaction Stabilization
Direct side-by-side quantitative comparisons of this compound and Cotylenin A on the same 14-3-3/client protein complex are limited in the literature. The following tables summarize the available quantitative data for each compound on their respective primary targets.
Table 1: Quantitative Analysis of this compound-Mediated 14-3-3 Interaction Stabilization
| 14-3-3/Client Protein Complex | Experimental Technique | Parameter | Value | Fold Stabilization |
| 14-3-3 / H+-ATPase (plant) | Isothermal Titration Calorimetry (ITC) | Affinity Enhancement | - | ~90-fold[1] |
| 14-3-3σ / Truncated C-RAF phosphopeptide | Isothermal Titration Calorimetry (ITC) | Kd | 6.6 µM | - |
Table 2: Quantitative Analysis of Cotylenin A-Mediated 14-3-3 Interaction Stabilization
| 14-3-3/Client Protein Complex | Experimental Technique | Parameter | Value |
| 14-3-3ζ / C-RAF (pSer233/pSer259) | X-ray Crystallography | - | Stabilizes the inhibitory complex[1] |
Signaling Pathways
The differential client protein specificity of this compound and Cotylenin A leads to the modulation of distinct signaling pathways.
This compound and the H+-ATPase Pathway in Plants
In plants, this compound's primary target is the H+-ATPase. By stabilizing the 14-3-3/H+-ATPase complex, FC-A leads to constitutive activation of the proton pump, resulting in hyperpolarization of the plasma membrane and downstream physiological effects.
Cotylenin A and the RAF-MEK-ERK Pathway in Cancer Cells
Cotylenin A's anti-cancer effects are mediated through its stabilization of the inhibitory 14-3-3/C-RAF complex. This prevents the activation of the downstream MEK and ERK kinases, thereby inhibiting cell proliferation and survival.[4]
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.[2][5]
Objective: To quantify the binding affinity of a small molecule stabilizer to a 14-3-3/phosphopeptide complex.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the 14-3-3 protein (e.g., 10-50 µM) and the client phosphopeptide in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a solution of the stabilizer (this compound or Cotylenin A) at a concentration 10-15 times higher than the 14-3-3 protein concentration in the same buffer.
-
Degas both solutions to prevent bubble formation.
-
-
ITC Experiment:
-
Load the 14-3-3/phosphopeptide solution into the sample cell of the ITC instrument.
-
Load the stabilizer solution into the injection syringe.
-
Perform a series of injections of the stabilizer into the sample cell while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat signals from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[6][7]
Objective: To determine the kinetics and affinity of the interaction between a 14-3-3 protein and a phosphopeptide in the presence and absence of a stabilizer.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the 14-3-3 protein onto a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Inject a series of concentrations of the phosphopeptide over the sensor surface to measure the binding kinetics and affinity of the binary interaction.
-
To assess the effect of the stabilizer, pre-incubate the phosphopeptide with the stabilizer or co-inject both over the 14-3-3 surface.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Compare the Kd values in the presence and absence of the stabilizer to quantify the stabilization effect.
-
Conclusion
This compound and Cotylenin A are invaluable tools for studying 14-3-3 protein-protein interactions. While structurally similar, their distinct client specificities—this compound for targets like the plant H+-ATPase and Cotylenin A for the inhibitory C-RAF complex—underscore their potential for different applications. The choice between these two molecules will depend on the specific 14-3-3 interaction and biological system under investigation. Further research, particularly direct comparative biophysical studies, will be crucial for fully elucidating their mechanisms and advancing their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.tue.nl [pure.tue.nl]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of physical RAF/14-3-3 interaction by cotylenin A as treatment strategy for RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. research.tue.nl [research.tue.nl]
A Comparative Guide: Fusicoccin A vs. Auxin in Plant Cell Growth
For researchers, scientists, and drug development professionals, understanding the nuanced effects of growth-promoting compounds is paramount. This guide provides a detailed, objective comparison of Fusicoccin (B1218859) A, a potent fungal toxin, and auxin (specifically indole-3-acetic acid or IAA), the principal native plant hormone, on plant cell growth. While both induce cell elongation, their underlying mechanisms and quantitative effects exhibit significant differences, offering distinct advantages for various research applications.
Quantitative Comparison of Effects
The physiological responses induced by Fusicoccin A and auxin, primarily studied in maize (Zea mays L.) coleoptile cells and other model systems, reveal key differences in their potency and kinetics. This compound generally elicits a more rapid and sustained response compared to the natural hormone, auxin.
| Parameter | This compound | Auxin (IAA) | Reference(s) |
| Optimal Concentration for Maximum Response | 1 µM (10⁻⁶ M) | Optimal concentrations for growth are known, but can vary. | [1][2][3][4][5] |
| Maximum Proton Extrusion | Approximately four-fold greater than optimal IAA over 10 hours. | Serves as the baseline for comparison. | [1] |
| Initial Rate of Proton Extrusion | Nine-fold higher than IAA. | Serves as the baseline for comparison. | [1][2] |
| Lag Time for Onset of Proton Extrusion | Shorter than IAA. | Longer than this compound. | [1][2][4][5] |
| Effect on Membrane Potential | Permanent hyperpolarization. | Transient hyperpolarization. | [1][2][4][5] |
| pH of Incubation Medium (at 40°C after 5h) | Dropped to pH 4.2. | Dropped to pH 5.4. | [1] |
| Total Elongation Growth (Maize Coleoptiles, 6h) | 1.87-fold greater than IAA. | Serves as the baseline for comparison. | [6] |
Signaling Pathways and Mechanisms of Action
This compound and auxin both converge on the activation of the plasma membrane H+-ATPase, the proton pump responsible for extruding H+ ions from the cytoplasm into the cell wall. This acidification of the apoplast activates expansin proteins, which loosen the cell wall and allow for turgor-driven cell expansion. However, their upstream signaling pathways are fundamentally distinct.
Auxin Signaling Pathway
Auxin functions as a classical plant hormone, initiating a transcriptional response.[7] Upon entering the cell, auxin binds to its receptor, TIR1, which is part of an SCF E3 ubiquitin ligase complex.[1] This binding event targets Aux/IAA transcriptional repressor proteins for degradation.[1][7] The degradation of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then regulate the expression of auxin-responsive genes.[7] This ultimately leads to the activation of the plasma membrane H+-ATPase.
This compound Signaling Pathway
In contrast, this compound acts more directly at the plasma membrane and does not rely on gene transcription.[1] It functions as a molecular stabilizer, enhancing the interaction between the C-terminal regulatory domain of the plasma membrane H+-ATPase and 14-3-3 proteins.[8][9] This stabilization locks the H+-ATPase in a permanently active state, leading to a rapid, potent, and sustained extrusion of protons.[1][8][9]
Experimental Protocols
The following are summaries of methodologies used to generate the comparative data on this compound and auxin.
Proton Extrusion Assay
This assay measures the rate of proton (H+) extrusion from plant tissues, a proxy for H+-ATPase activity.
-
Objective: To quantify and compare the rate of apoplast acidification induced by this compound and auxin.
-
Materials:
-
Plant tissue (e.g., maize coleoptile segments, Arabidopsis seedlings).
-
Incubation buffer (low buffer capacity).
-
This compound and auxin (IAA) stock solutions.
-
pH meter or pH-sensitive microelectrodes.
-
Shaker or stirring plate.
-
-
Procedure:
-
Excise and prepare plant tissue segments of uniform size.
-
Pre-incubate the segments in the incubation buffer to allow them to equilibrate.
-
Add this compound or auxin to the incubation medium at desired concentrations. A control group with no added compound is also prepared.
-
Measure the pH of the incubation medium at regular time intervals.
-
Calculate the rate of proton extrusion by the change in pH over time, normalized to the amount of tissue.
-
Cell Elongation Assay
This experiment directly measures the growth of plant tissues in response to the test compounds.
-
Objective: To compare the effects of this compound and auxin on the elongation growth of plant tissues.
-
Materials:
-
Etiolated seedlings (e.g., maize coleoptiles, pea epicotyls).
-
Growth medium.
-
This compound and auxin (IAA) stock solutions.
-
High-resolution camera or digital imaging system.
-
Growth chamber with controlled environmental conditions.
-
-
Procedure:
-
Cut segments from the growing region of the etiolated seedlings.
-
Mount the segments in a cuvette or chamber containing the growth medium.
-
Add this compound or auxin to the medium.
-
Capture images of the segments at regular intervals over several hours.
-
Use image analysis software to measure the change in length of the segments over time.
-
Conclusion
Both this compound and auxin are potent inducers of plant cell elongation, a fundamental process in plant growth.[8] However, they operate through distinct mechanisms. Auxin acts as a hormone, regulating gene expression to bring about a physiological response, resulting in a slower and transient activation of the H+-ATPase.[1] In contrast, this compound acts as a molecular stabilizer at the plasma membrane, causing a rapid, potent, and sustained activation of the proton pump.[1] This makes this compound a valuable tool for dissecting the downstream events of apoplast acidification and cell wall loosening, independent of the complexities of hormonal signaling. For professionals in drug and agrochemical development, the direct and potent action of this compound on a key cellular pump provides a clear mechanism for developing novel growth-regulating compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Fusicoccin (FC)-Induced Rapid Growth, Proton Extrusion and Membrane Potential Changes in Maize (Zea mays L.) Coleoptile Cells: Comparison to Auxin Responses | MDPI [mdpi.com]
- 3. Fusicoccin (FC)-Induced Rapid Growth, Proton Extrusion and Membrane Potential Changes in Maize (Zea mays L.) Coleoptile Cells: Comparison to Auxin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusicoccin (FC)-Induced Rapid Growth, Proton Extrusion and Membrane Potential Changes in Maize (Zea mays L.) Coleoptile Cells: Comparison to Auxin Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of H2O2 on elongation growth and oxidative stress in maize coleoptile cells treated with auxin and fusicoccin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classification, Function and Mechanism of Action of Plant Hormones - Creative Proteomics [creative-proteomics.com]
- 8. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug [art.torvergata.it]
A Comparative Guide to the Validation of Fusicoccin A-Stabilized Protein-Protein Interactions
For researchers, scientists, and professionals in drug development, the targeted stabilization of protein-protein interactions (PPIs) represents a promising therapeutic strategy. Fusicoccin A (FC-A), a natural phytotoxin, has emerged as a critical chemical tool for studying and inducing such interactions, particularly those involving the 14-3-3 family of scaffold proteins.[1][2] This guide provides an objective comparison of FC-A's performance with alternative stabilizers, supported by experimental data, detailed protocols for validation, and visual representations of key pathways and workflows.
Mechanism of Action: this compound as a Molecular Glue
This compound functions as a "molecular glue," binding to a composite interface formed by the 14-3-3 protein and its phosphorylated client protein.[3][4] This ternary complex formation enhances the binding affinity and stabilizes an interaction that might otherwise be transient.[5] The stabilization effect of FC-A has been shown to modulate various signaling pathways implicated in cancer and neurodegenerative diseases.[1][6]
Quantitative Comparison of PPI Stabilizers
The efficacy of this compound and its alternatives can be quantified by measuring their impact on the binding affinity (Kd) between a 14-3-3 protein and its client, as well as the effective concentration (EC50) required for stabilization. The following tables summarize key quantitative data from various studies.
Table 1: this compound Stabilization of 14-3-3 Protein-Protein Interactions
| 14-3-3 Isoform | Client Protein (Phosphopeptide) | Method | Intrinsic Kd (μM) | Stabilized Kd (μM) | Fold Stabilization | EC50 (μM) |
| Not Specified | H+-ATPase | Isothermal Titration Calorimetry (ITC) | ~63 | ~0.7 | ~90 | Not Reported |
| 14-3-3σ | ERα | Fluorescence Polarization (FP) | 6.6 ± 0.6 | 0.10 ± 0.01 | 66 ± 8 | 3.6 ± 1.1 |
| 14-3-3β | ERα | Fluorescence Polarization (FP) | 0.72 ± 0.1 | 0.05 ± 0.001 | 14.4 | Not Reported |
| 14-3-3ζ | ERα | Fluorescence Polarization (FP) | 1.3 ± 0.1 | 0.08 ± 0.005 | 16.25 | Not Reported |
| 14-3-3η | pCIP2A | Not Specified | Not Reported | Not Reported | Not Reported | 11.8 |
| 14-3-3σ | GpIBα | Fluorescence Polarization (FP) | Not Reported | Not Reported | Not Reported | 4.2 ± 1.1 |
Data sourced from references[1][3][7].
Table 2: Comparison of this compound with Alternative PPI Stabilizers
| Stabilizer | 14-3-3 Isoform | Client Protein (Phosphopeptide) | Method | Fold Stabilization | EC50 (μM) |
| This compound | 14-3-3σ | ERα | Fluorescence Polarization (FP) | 66 ± 8 | 3.6 ± 1.1 |
| Cotylenin A | 14-3-3 | c-Raf | Not Specified | Not Reported | Not Reported |
| FC-THF (semi-synthetic) | 14-3-3 | TASK-3 | Not Specified | ~20 | Not Reported |
| ISIR-005 (semi-synthetic) | 14-3-3ζ | Gab2 | Not Specified | Not Reported | Not Reported |
Data sourced from references[1][5].
Experimental Protocols for Validation
Validating the stabilization of a PPI by this compound requires robust experimental techniques. Below are detailed methodologies for two key experiments: Co-Immunoprecipitation (Co-IP) and Surface Plasmon Resonance (SPR).
Co-Immunoprecipitation (Co-IP) Protocol
Co-IP is used to demonstrate that two proteins interact in a cellular context, and how a stabilizer affects this interaction.
Objective: To confirm the this compound-dependent interaction between a bait protein (e.g., 14-3-3) and a prey protein in cell lysate.
Materials:
-
Cell culture expressing tagged bait and prey proteins
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the bait protein's tag
-
Protein A/G magnetic beads
-
Wash buffer (e.g., cold PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing Lysate: (Optional) Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Antibody Incubation: Add the bait-specific antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C.
-
Stabilizer Treatment: Divide the lysate into two tubes. To one, add this compound to the desired final concentration. To the other, add an equivalent volume of DMSO as a vehicle control. Incubate for 1 hour at 4°C.
-
Immunoprecipitation: Add pre-washed protein A/G magnetic beads to each tube and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic rack and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluates by Western blotting using antibodies against both the bait and prey proteins. An increased amount of prey protein in the this compound-treated sample compared to the control indicates stabilization of the interaction.[8][9]
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of protein interactions.
Objective: To quantify the effect of this compound on the binding kinetics and affinity of a client protein to an immobilized 14-3-3 protein.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified recombinant 14-3-3 protein (ligand)
-
Purified recombinant client protein (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
This compound stock solution (in DMSO)
-
DMSO (for buffer matching)
Procedure:
-
Ligand Immobilization: Immobilize the 14-3-3 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Binding (Baseline): Inject a series of concentrations of the client protein over the immobilized 14-3-3 surface in running buffer to determine the baseline binding kinetics and affinity (Kd).
-
Analyte Binding with Stabilizer: Prepare a new series of client protein concentrations in running buffer, with each concentration also containing a fixed, optimized concentration of this compound. Ensure the running buffer also contains the same concentration of this compound and a matched percentage of DMSO.
-
Data Acquisition: Inject the analyte/stabilizer solutions over the 14-3-3 surface and record the binding sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) in the presence of this compound. A decrease in the Kd value compared to the baseline indicates a stabilization of the interaction.[10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fusicoccin-A Targets Cancerous Inhibitor of Protein Phosphatase 2A by Stabilizing a C-Terminal Interaction with 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stabilization of 14-3-3 protein-protein interactions with Fusicoccin-A decreases alpha-synuclein dependent cell-autonomous death in neuronal and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Fusicoccin A: A Comparative Analysis of its Cross-Reactivity with 14-3-3 Isoforms
For Immediate Release
[City, State] – [Date] – A comprehensive guide has been published today detailing the cross-reactivity of the fungal toxin Fusicoccin A (FC-A) with various isoforms of the 14-3-3 protein family. This guide, targeted towards researchers, scientists, and drug development professionals, provides a detailed comparison of FC-A's binding affinities, supported by experimental data and protocols, to facilitate a deeper understanding of its potential as a molecular probe and therapeutic agent.
This compound is a well-characterized stabilizer of protein-protein interactions (PPIs) involving the 14-3-3 family of adapter proteins.[1][2][3][4] These proteins are crucial regulators in a multitude of cellular signaling pathways, and their dysregulation has been implicated in diseases such as cancer and neurodegenerative disorders.[1][5][6] Humans express seven distinct 14-3-3 isoforms (β, γ, ε, ζ, η, σ, and τ), which share a high degree of sequence homology but can exhibit isoform-specific functions.[1][3][4][6] Understanding the isoform-specific effects of FC-A is therefore paramount for the development of targeted therapeutic strategies.
Quantitative Comparison of Binding Affinities
The interaction of this compound with 14-3-3 proteins is typically studied in the context of a ternary complex, consisting of the 14-3-3 protein, a phosphorylated client protein peptide, and FC-A. The stabilizing effect of FC-A can be quantified by comparing the binding affinity (apparent dissociation constant, Kd) of the 14-3-3 protein for the phosphopeptide in the presence and absence of the toxin.
The following tables summarize the apparent Kd values for different human 14-3-3 isoforms with various fluorescein-labeled phosphopeptides, demonstrating the isoform- and client-dependent nature of this compound's activity.
Table 1: Apparent Dissociation Constants (Kd, in µM) of 14-3-3 Isoforms for Phospholigand 1 in the Absence and Presence of this compound.
| 14-3-3 Isoform | Apparent Kd (µM) without FC-A | Apparent Kd (µM) with FC-A |
| β | 0.72 ± 0.1 | Not Reported |
| σ | 6.6 ± 0.6 | Not Reported |
Data sourced from ACS Omega.[1]
Table 2: Apparent Dissociation Constants (Kd, in µM) of 14-3-3 Isoforms for Phospholigand 2 in the Absence and Presence of this compound.
| 14-3-3 Isoform | Apparent Kd (µM) without FC-A | Apparent Kd (µM) with FC-A |
| ε | 6.0 ± 0.4 | 0.16 ± 0.020 |
| ζ | 1.3 ± 0.1 | 0.08 ± 0.005 |
| σ | Not Reported | 0.08 ± 0.002 |
Data sourced from ACS Omega and BenchChem.[1][5]
Table 3: Apparent Dissociation Constants (Kd, in µM) of 14-3-3 Isoforms for Phospholigand 3 in the Absence and Presence of this compound.
| 14-3-3 Isoform | Apparent Kd (µM) without FC-A | Apparent Kd (µM) with FC-A |
| β | 18 ± 3 | 0.87 ± 0.2 |
| ε | Not Reported | 1.7 ± 0.2 |
| σ | 47 ± 6 | Not Reported |
Data sourced from ACS Omega.[1]
Experimental Protocols
The primary method for determining the binding affinities of this compound with 14-3-3 isoforms is the Fluorescence Polarization (FP) Assay .[5] This in vitro technique measures the change in the polarization of light emitted from a fluorescently labeled phosphopeptide upon binding to a 14-3-3 protein.
Fluorescence Polarization (FP) Binding Assay Protocol
Objective: To determine the apparent dissociation constant (Kd) of a 14-3-3 isoform for a fluorescently labeled phosphopeptide and to quantify the stabilizing effect of this compound.
Materials:
-
Recombinant human 14-3-3 isoforms (e.g., β, ε, ζ, σ)[5]
-
Fluorescein-labeled synthetic phosphopeptides mimicking 14-3-3 client protein binding motifs[5]
-
This compound[5]
-
Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 2 mM MgCl2, 0.05% Tween-20, pH 7.5)[5]
-
Black, non-binding surface 384-well microplates[5]
-
Plate reader with fluorescence polarization capabilities[5]
Procedure:
-
Direct Binding (Kd determination without FC-A): a. A constant concentration of the fluorescently labeled phosphopeptide (e.g., 10-100 nM) is added to the wells of the microplate.[5] b. A serial dilution of a specific 14-3-3 isoform is added to the wells.[5] c. The plate is incubated at room temperature for 30 minutes to allow the binding to reach equilibrium.[5] d. Fluorescence polarization is measured using the plate reader.[5] e. The data is fitted to a one-site binding model to determine the apparent Kd.[5]
-
Stabilization Assay (EC50 determination of FC-A): a. A constant concentration of the fluorescently labeled phosphopeptide and a fixed concentration of the 14-3-3 isoform (typically at or below its Kd for the phosphopeptide) are added to the wells.[5] b. A serial dilution of this compound is added to the wells.[5] c. The plate is incubated to allow for the formation of the ternary complex.[5] d. Fluorescence polarization is measured.[5] e. The data is fitted to a dose-response curve to determine the EC50 value, which is the concentration of FC-A required to achieve 50% of the maximum stabilizing effect.[5]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the broader biological context, the following diagrams are provided.
References
Efficacy of Semi-Synthetic Fusicoccin A Derivatives: A Comparative Analysis of FC-THF and Other 14-3-3 Protein Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the semi-synthetic Fusicoccin (B1218859) A derivative, FC-THF, with its parent compound Fusicoccin A and other notable derivatives like Cotylenin A and ISIR-042. These compounds are of significant interest due to their ability to modulate protein-protein interactions (PPIs) by stabilizing the conformation of 14-3-3 proteins, a family of highly conserved regulatory proteins involved in numerous cellular processes. The data presented herein is compiled from various studies to offer an objective overview of their performance, supported by experimental details.
Overview of Compared Compounds
This compound (FC-A) is a phytotoxin produced by the fungus Phomopsis amygdali. It acts as a general stabilizer of 14-3-3 protein interactions with their phosphorylated client proteins.
FC-THF is a semi-synthetic derivative of this compound, designed to exhibit more specific or enhanced biological activities. It has been shown to stabilize the interaction between 14-3-3 proteins and the potassium channel TASK-3, promoting its transport to the cell membrane.[1]
Cotylenin A (CN-A) , a structurally related natural product, also stabilizes 14-3-3 protein interactions. It has been investigated for its potential in cancer therapy, particularly in RAS-mutant cancers, by stabilizing the interaction between C-RAF and 14-3-3 proteins.[2]
ISIR-042 is another novel semi-synthetic fusicoccin derivative that exhibits preferential cytotoxicity towards hypoxic tumor cells. Its mechanism involves the inhibition of the hypoxia-inducible factor (HIF)-1α and Akt signaling pathways.[3]
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the efficacy of FC-THF and its alternatives in stabilizing 14-3-3 protein-protein interactions and their cytotoxic effects on cancer cells. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the current literature.
Table 1: Stabilization of 14-3-3 Protein-Protein Interactions
| Compound | 14-3-3 Client Protein | Method | Fold Stabilization | Apparent Dissociation Constant (Kd) with Compound | Reference |
| FC-THF | TASK-3 | Not Specified | 19-fold increase in binding | Not Specified | [1] |
| This compound | ERα C-terminal phosphopeptide | Isothermal Titration Calorimetry (ITC) | ~40-fold | 0.02 ± 0.05 µM | [4] |
| This compound | ERα C-terminal phosphopeptide | Fluorescence Polarization (FP) | ~70-fold | 0.05 ± 0.02 µM | [4] |
| This compound | Task3-ctp | Fluorescence Polarization (FP) | ~32-fold | 0.10 ± 0.05 µM | [4] |
| Cotylenin A | C-RAF (pSer233, pSer259) | Not Specified | Not Specified | Not Specified | [2] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Condition | IC50 | Reference |
| ISIR-042 | MIAPaCa-2 (Pancreatic Cancer) | Hypoxia | More cytotoxic than in normoxia (specific IC50 not provided) | [3] |
| ISIR-042 | Various human cancer cell lines | Not Specified | Effective in xenografts | [3] |
| This compound | Not Specified | Not Specified | Not Specified | |
| FC-THF | Not Specified | Not Specified | Not Specified | |
| Cotylenin A | RAS mutant cancer models | Inactive alone; synergistic with anti-EGFR antibody | Not Specified |
Experimental Protocols
Fluorescence Polarization (FP) Assay for 14-3-3 PPI Stabilization
This protocol is a generalized procedure based on common practices for assessing the stabilization of 14-3-3 protein-protein interactions.
Objective: To quantify the ability of a compound to stabilize the interaction between a 14-3-3 protein and a fluorescently labeled phosphopeptide derived from a client protein.
Materials:
-
Recombinant human 14-3-3 protein
-
Fluorescently labeled synthetic phosphopeptide (e.g., with FITC or TAMRA)
-
Test compounds (FC-THF, this compound, etc.) dissolved in DMSO
-
Assay Buffer: 10 mM HEPES, 150 mM NaCl, 2 mM MgCl₂, 0.05% Tween-20, pH 7.4
-
Black, non-binding 384-well microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the fluorescently labeled phosphopeptide in Assay Buffer at a final concentration of 20 nM.
-
Prepare a 2X solution of the 14-3-3 protein in Assay Buffer. The final concentration should be at or near the Kd of the protein-peptide interaction.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute them into Assay Buffer to create 4X working solutions.
-
-
Assay Setup:
-
To the wells of the microplate, add 5 µL of the 4X test compound solution. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 10 µL of the 2X 14-3-3 protein solution to all wells.
-
Initiate the binding reaction by adding 5 µL of the 2X fluorescently labeled phosphopeptide solution to all wells. The final volume in each well will be 20 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The increase in fluorescence polarization is proportional to the amount of fluorescent peptide bound to the 14-3-3 protein.
-
Plot the change in fluorescence polarization as a function of the test compound concentration.
-
Calculate the EC₅₀ value, which represents the concentration of the compound that produces 50% of the maximal stabilization effect.
-
To determine the fold-stabilization, the apparent Kd of the 14-3-3/phosphopeptide interaction is determined in the absence and presence of a saturating concentration of the stabilizer compound.
-
MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines a standard procedure for assessing the effect of fusicoccin derivatives on cancer cell viability.
Objective: To determine the concentration-dependent cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking, to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration (log scale) and determine the IC₅₀ value, the concentration that inhibits cell viability by 50%.
-
Signaling Pathways and Mechanisms of Action
FC-THF and TASK-3 Channel Trafficking
FC-THF enhances the interaction between 14-3-3 proteins and the TASK-3 potassium channel. This stabilization is believed to mask an endoplasmic reticulum (ER) retention signal on TASK-3, thereby promoting its forward trafficking to the plasma membrane. The increased density of TASK-3 channels at the cell surface leads to an enhanced potassium current.
FC-THF mediated trafficking of TASK-3 channels.
ISIR-042 and Inhibition of the HIF-1α Pathway in Hypoxia
Under hypoxic conditions, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that promotes survival, angiogenesis, and metastasis. ISIR-042 has been shown to be preferentially cytotoxic to hypoxic tumor cells by inhibiting the accumulation of HIF-1α and the phosphorylation of Akt, a key survival kinase.
Inhibition of HIF-1α pathway by ISIR-042.
Cotylenin A and Stabilization of the RAF/14-3-3 Interaction
In RAS-mutant cancers, the RAF/MEK/ERK signaling pathway is often aberrantly activated. Cotylenin A stabilizes the interaction between C-RAF and 14-3-3 proteins at inhibitory phosphorylation sites (pSer233 and pSer259). This stabilization is thought to lock C-RAF in an inactive conformation, thereby inhibiting downstream signaling.
Stabilization of C-RAF/14-3-3 by Cotylenin A.
Summary and Future Directions
The semi-synthetic fusicoccin derivative FC-THF and its counterparts represent a promising class of molecules for modulating protein-protein interactions involving 14-3-3 proteins. FC-THF demonstrates a clear effect on ion channel trafficking, suggesting its potential in therapeutic areas beyond oncology. ISIR-042 shows a unique selectivity for hypoxic cancer cells, a significant advantage in cancer therapy. Cotylenin A provides a proof-of-concept for targeting RAS-driven cancers by stabilizing an inactive conformation of a key signaling protein.
However, a direct and comprehensive comparison of the efficacy and selectivity of these compounds is hampered by the lack of standardized, comparative studies. Future research should focus on:
-
Direct comparative studies: Performing head-to-head comparisons of FC-THF, this compound, Cotylenin A, and ISIR-042 in a panel of assays (e.g., fluorescence polarization with various 14-3-3/client pairs and cytotoxicity assays in a range of cancer cell lines under both normoxic and hypoxic conditions).
-
Pharmacokinetic and in vivo studies: Evaluating the in vivo efficacy, toxicity, and pharmacokinetic profiles of these compounds in relevant animal models.
-
Mechanism of action: Further elucidating the detailed molecular mechanisms underlying the observed biological effects, including the identification of the full range of 14-3-3/client interactions affected by each compound.
Such studies will be crucial for the rational design of next-generation fusicoccin derivatives with improved potency, selectivity, and therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A novel fusicoccin derivative preferentially targets hypoxic tumor cells and inhibits tumor growth in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Interactions Stabilized by this compound Reveals an Expanded Suite of Potential 14–3–3 Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fusicoccin A and Other Protein-Protein Interaction Stabilizers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The modulation of protein-protein interactions (PPIs) represents a promising frontier in therapeutic development. While much focus has been placed on the inhibition of these interactions, the stabilization of PPIs offers a unique and powerful alternative to modulate cellular signaling pathways. Fusicoccin A, a diterpenoid glycoside produced by the fungus Phomopsis amygdali, stands as a cornerstone in the study of PPI stabilization, primarily through its remarkable ability to solidify the interaction between 14-3-3 proteins and their phosphorylated client proteins. This guide provides a comparative analysis of this compound and other notable PPI stabilizers, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Comparison of PPI Stabilizers
The efficacy of PPI stabilizers can be quantified through various biophysical and biochemical assays, which determine parameters such as the half-maximal effective concentration (EC50), the dissociation constant (Kd), and the fold-stabilization of the protein-protein interaction. The following table summarizes the performance of this compound and a selection of other natural and synthetic 14-3-3 PPI stabilizers.
| Compound | Target PPI | Assay Type | Parameter | Value | Reference(s) |
| This compound (FC-A) | 14-3-3σ / ERα-ctp | Fluorescence Polarization (FP) | Fold Stabilization | ~70-fold | [1] |
| 14-3-3γ / p65 | Fluorescence Anisotropy (FA) | EC50 | 17.1 ± 1.8 µM | [2] | |
| 14-3-3γ / p65 | Fluorescence Anisotropy (FA) | Apparent Kd | 38.9 ± 2.4 µM | [2] | |
| 14-3-3σ / ERα | NanoBRET | EC50 | 5.2 µM | [3] | |
| Cotylenin A (CN-A) | 14-3-3 / C-RAF | Co-IP/Western Blot | Stabilization | Yes | [4] |
| Fusicoccin H (FC-H) | 14-3-3 / H+-ATPase | Fluorescence Polarization (FP) | Stabilization | No significant stabilization | [5] |
| Plant Growth (Arabidopsis) | In vivo | Effect | No effect | [5] | |
| DP-005 (FC-A derivative) | 14-3-3γ / p65 | Fluorescence Anisotropy (FA) | EC50 | 9.4 ± 2.0 µM | [2] |
| 14-3-3γ / p65 | Fluorescence Anisotropy (FA) | Apparent Kd | 2.8 ± 0.1 µM | [2] | |
| A1H3 (Synthetic) | 14-3-3ζ / Synaptopodin | Surface Plasmon Resonance (SPR) | Kd | 16 µM | [1][6] |
| A2H3 (Synthetic) | 14-3-3ζ / Synaptopodin | Surface Plasmon Resonance (SPR) | Kd | 15 µM | [1][6] |
| Fragment 5 (Synthetic) | 14-3-3σ / C-RAF | Fluorescence Anisotropy (FA) | EC50 | 0.58 µM | [3] |
| 14-3-3σ / C-RAF | Fluorescence Anisotropy (FA) | Fold Stabilization | 246-fold | [3] | |
| Fragment 23 (Synthetic) | 14-3-3 / C-RAF | Fluorescence Anisotropy (FA) | Apparent Kd | 30 nM | [3] |
| 14-3-3 / C-RAF | Fluorescence Anisotropy (FA) | Fold Stabilization | 280-fold | [3] | |
| Compound 181 (Synthetic) | 14-3-3 / ERα | Fluorescence Anisotropy (FA) | EC50 | 1 µM | [3] |
| 14-3-3 / ERα | Fluorescence Anisotropy (FA) | Fold Stabilization | 116-fold | [3] |
Signaling Pathways and Mechanisms of Action
This compound and other 14-3-3 stabilizers act as "molecular glues," binding to a composite surface formed by both the 14-3-3 protein and its client protein. This ternary complex formation enhances the stability of the interaction, often leading to prolonged downstream signaling.
Figure 1: this compound stabilizes the interaction between 14-3-3 and H+-ATPase.
The general mechanism of PPI stabilization by a small molecule involves the formation of a ternary complex, which exhibits a lower overall dissociation constant than the binary protein-protein interaction alone.
Figure 2: General mechanism of protein-protein interaction (PPI) stabilization.
Experimental Protocols
Accurate and reproducible experimental design is critical for the comparative analysis of PPI stabilizers. Below are detailed methodologies for key assays used to quantify the effects of these molecules.
Fluorescence Polarization (FP) Assay
Objective: To quantitatively measure the binding affinity and stabilization of a PPI in solution.
Principle: This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule. When a small, fluorescently labeled molecule (e.g., a phosphopeptide) is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A PPI stabilizer will enhance this binding, resulting in a further increase in polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled peptide (e.g., FAM-labeled phosphopeptide corresponding to the 14-3-3 binding motif) in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Prepare serial dilutions of the 14-3-3 protein and the PPI stabilizer in the assay buffer.
-
-
Assay Setup (384-well plate):
-
To measure the intrinsic binding affinity (Kd), add a fixed concentration of the fluorescent peptide to wells containing serial dilutions of the 14-3-3 protein.
-
To determine the EC50 of the stabilizer, add a fixed concentration of the fluorescent peptide and 14-3-3 protein (typically at the Kd concentration) to wells containing serial dilutions of the stabilizer compound.
-
To determine the fold-stabilization, perform a 14-3-3 protein titration in the presence of a fixed, saturating concentration of the stabilizer.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the concentration of the titrant.
-
Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the Kd, EC50, and apparent Kd in the presence of the stabilizer.
-
The fold-stabilization is calculated by dividing the apparent Kd in the absence of the stabilizer by the apparent Kd in its presence.
-
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time kinetics and affinity of a PPI.
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. One interacting partner (the ligand) is immobilized on the chip, and the other (the analyte) is flowed over the surface. Binding of the analyte to the ligand causes an increase in mass at the surface, which alters the refractive index and is detected as a change in the SPR signal (measured in Resonance Units, RU).
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the 14-3-3 protein (ligand) to the activated surface via amine coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of the phosphopeptide (analyte) in running buffer (e.g., HBS-EP+).
-
To assess the effect of a stabilizer, prepare analyte solutions containing a fixed concentration of the stabilizer.
-
-
Binding Measurement:
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the association phase (analyte binding to the ligand) and the dissociation phase (analyte dissociating from the ligand as running buffer is flowed over the surface).
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Compare the kinetic parameters and Kd values in the presence and absence of the stabilizer to quantify its effect.
-
Co-Immunoprecipitation (Co-IP)
Objective: To qualitatively or semi-quantitatively assess the interaction between two or more proteins in a cellular context.
Principle: An antibody specific to a "bait" protein is used to pull it out of a cell lysate. If other proteins are bound to the bait protein, they will be "co-precipitated" along with it. The presence of these interacting "prey" proteins is then detected by Western blotting.
Protocol:
-
Cell Lysis:
-
Treat cells with the PPI stabilizer or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the bait protein (e.g., anti-14-3-3) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) or magnetic beads to the lysate and incubate for another 1-4 hours to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against the prey protein.
-
An increased band intensity for the prey protein in the stabilizer-treated sample compared to the control indicates stabilization of the PPI.
-
AlphaScreen Assay
Objective: A high-throughput screening method to identify and characterize modulators of PPIs.
Principle: This bead-based, no-wash immunoassay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead. When the two beads are brought into close proximity by the interaction of the proteins bound to them, a cascade of chemical reactions is initiated upon excitation of the Donor bead, leading to a luminescent signal from the Acceptor bead.
Protocol:
-
Reagent Preparation:
-
Conjugate one interacting protein to Donor beads and the other to Acceptor beads (e.g., using streptavidin-coated Donor beads for a biotinylated protein and antibody-coated Acceptor beads for the other).
-
-
Assay Setup (e.g., in a 384-well plate):
-
Add the two interacting proteins, the Donor beads, the Acceptor beads, and the test compounds (PPI stabilizers) to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow for the interaction to occur.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: An increase in the AlphaScreen signal in the presence of a compound indicates that it stabilizes the protein-protein interaction. EC50 values can be determined by titrating the compound concentration.
Experimental Workflow Comparison
The selection of an appropriate experimental workflow depends on the specific research question, from high-throughput screening to detailed kinetic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stabilization of physical RAF/14-3-3 interaction by cotylenin A as treatment strategy for RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Small-Molecule Stabilizers of 14-3-3 Protein–Protein Interactions via Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the On-Target Effects of Fusicoccin A using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fusicoccin A (FC-A), a natural product known to stabilize 14-3-3 protein-protein interactions (PPIs), with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and discusses the pivotal role of knockout models in validating the on-target effects of such compounds.
This compound is a diterpene glycoside produced by the fungus Phomopsis amygdali that has emerged as a valuable chemical probe for studying 14-3-3 proteins.[1][2] These highly conserved, ubiquitously expressed regulatory proteins are implicated in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[2] FC-A functions by binding to the interface of a 14-3-3 protein and its phosphorylated client protein, effectively acting as a "molecular glue" to stabilize their interaction.[2] This stabilization can have profound effects on cellular signaling pathways, making FC-A and similar molecules of great interest for therapeutic development, particularly in oncology and neurobiology.
The Critical Role of Knockout Models in Target Validation
To unequivocally demonstrate that the observed cellular or physiological effects of a compound like this compound are mediated through its intended target, in this case, the 14-3-3 proteins, the use of knockout (KO) models is the gold standard. By genetically deleting the gene encoding a specific 14-3-3 isoform, researchers can create a cellular or whole-animal model that is devoid of the target protein.
If this compound's effects are indeed on-target, its activity should be significantly diminished or completely abolished in these knockout models compared to their wild-type counterparts. While several 14-3-3 isoform knockout mouse models have been generated and show various phenotypes, particularly neurological abnormalities, direct studies utilizing these models to validate the on-target effects of this compound are not yet widely published.[3] An alternative approach to knockout models is the use of RNA interference (e.g., siRNA) to transiently reduce the expression of specific 14-3-3 isoforms.[1]
This compound and its Alternatives: A Comparative Analysis
While this compound is a potent stabilizer of 14-3-3 PPIs, other natural, semi-synthetic, and synthetic molecules with similar mechanisms of action have been identified and characterized. The following tables summarize the quantitative data for FC-A and its alternatives.
Table 1: Quantitative Comparison of 14-3-3 PPI Stabilizers
| Compound | Type | Target 14-3-3 Isoform(s) | Client Protein | Fold Stabilization | EC50 (µM) | Kd (µM) |
| This compound | Natural Product | β, ε, ζ, σ, τ | ERα-ctp | ~66 | 3.6 ± 1.1 (for σ) | Apparent Kd with FC: ~0.05 |
| ε, σ | GpIBα-ctp | - | 78 ± 1.1 (for ε), 4.2 ± 1.1 (for σ) | - | ||
| ζ | KAT1 C-terminal peptide | ~2.5 | - | 0.27 ± 0.02 | ||
| Tobacco 14-3-3c | H+-ATPase C-terminal peptide | >10 | - | - | ||
| Cotylenin A | Natural Product | General | - | Potent Stabilizer | - | - |
| FC-THF | Semi-synthetic | General | TASK-3 | ~20 | - | - |
| Pyrrolidone 1 | Synthetic | General | Plant H+-ATPase | - | - | 80 |
| Epibestatin | Synthetic | General | Plant H+-ATPase | - | - | 1.8 |
Data compiled from multiple sources.[1][2][4] EC50 and Kd values can vary depending on the specific 14-3-3 isoform, client protein, and experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches used to validate its on-target effects, the following diagrams are provided.
Caption: Mechanism of this compound action.
Caption: Knockout model validation workflow.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize and validate the on-target effects of this compound.
Co-Immunoprecipitation (Co-IP) to Confirm In-Cell Interaction Stabilization
Objective: To demonstrate that this compound enhances the interaction between a 14-3-3 protein and its client protein within a cellular context.
Materials:
-
Cell culture expressing the 14-3-3 and client proteins of interest.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against the 14-3-3 protein or the client protein.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
This compound stock solution (in DMSO).
-
Vehicle control (DMSO).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time and concentration.
-
Lyse the cells on ice and clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting, probing for the interacting partner protein.
Expected Result: An increased amount of the co-immunoprecipitated partner protein will be observed in the this compound-treated sample compared to the vehicle control, indicating stabilization of the PPI.
Fluorescence Polarization (FP) Assay for In Vitro Quantification of PPI Stabilization
Objective: To quantitatively measure the effect of this compound on the binding affinity between a purified 14-3-3 protein and a fluorescently labeled phosphopeptide derived from a client protein.[1]
Materials:
-
Purified recombinant 14-3-3 protein.
-
Fluorescently labeled phosphopeptide corresponding to the 14-3-3 binding motif of the client protein (e.g., FAM-labeled).
-
Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
This compound stock solution.
-
384-well black plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Binding Assay (to determine intrinsic Kd):
-
Add a fixed concentration of the fluorescently labeled phosphopeptide to each well.
-
Titrate increasing concentrations of the 14-3-3 protein into the wells.
-
Incubate to reach equilibrium.
-
Measure fluorescence polarization.
-
Plot the data and fit to a one-site binding model to determine the dissociation constant (Kd).
-
-
Stabilization Assay (to determine EC50 of FC-A):
-
Add fixed concentrations of the fluorescently labeled phosphopeptide and 14-3-3 protein to each well.
-
Titrate increasing concentrations of this compound into the wells.
-
Incubate to reach equilibrium.
-
Measure fluorescence polarization.
-
Plot the change in polarization against the log of this compound concentration and fit to a dose-response curve to determine the EC50.
-
Expected Result: The FP assay will provide quantitative data on the binding affinity (Kd) and the concentration of this compound required to achieve 50% of its maximal stabilizing effect (EC50).[1]
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
Objective: To demonstrate that this compound binds to 14-3-3 proteins in a cellular environment by measuring changes in the thermal stability of the target protein.
Materials:
-
Intact cells.
-
This compound stock solution.
-
Vehicle control (DMSO).
-
PBS.
-
PCR tubes or plates.
-
Thermocycler.
-
Lysis method (e.g., freeze-thaw cycles).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the 14-3-3 protein of interest.
Procedure:
-
Treat intact cells with this compound or vehicle control.
-
Wash the cells to remove unbound compound.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermocycler for a fixed duration (e.g., 3 minutes).
-
Lyse the cells (e.g., by repeated freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble 14-3-3 protein in each sample by Western blotting.
Expected Result: In the presence of this compound, the 14-3-3 protein will be more resistant to thermal denaturation, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control. This "thermal shift" indicates target engagement.
Conclusion
This compound is a powerful tool for modulating 14-3-3 protein-protein interactions. While extensive in vitro and in-cell data support its on-target effects, the use of knockout models provides the most definitive validation. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the on-target effects of this compound and to compare its efficacy with that of emerging alternatives. As the field of PPI stabilization continues to evolve, the combination of these sophisticated experimental approaches will be crucial for the development of novel and highly specific therapeutics targeting the 14-3-3 protein family.
References
Unveiling Fusicoccin A's Binding Affinity: A Comparative Guide to Isothermal Titration Calorimetry and Alternative Methods
For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity of molecular stabilizers like Fusicoccin A (FC-A) is paramount for understanding their mechanism of action and advancing drug discovery efforts. This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) with other widely used biophysical techniques—Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR)—for measuring the binding affinity of FC-A in stabilizing 14-3-3 protein-protein interactions (PPIs).
This compound, a fungal phytotoxin, has emerged as a valuable chemical probe and potential therapeutic lead due to its ability to act as a "molecular glue," stabilizing the interaction between 14-3-3 proteins and their various client proteins. This stabilization can modulate critical cellular signaling pathways. Here, we delve into the experimental data and methodologies that empower researchers to quantify this molecular stabilization.
Quantitative Comparison of Binding Affinity Measurement Techniques
The choice of biophysical assay can significantly influence the quantitative parameters obtained for molecular interactions. Below is a summary of experimental data for the FC-A-mediated stabilization of the 14-3-3σ interaction with a phosphopeptide derived from the C-terminus of the Estrogen Receptor Alpha (ERα-ctp).
| Technique | Measured Parameter | Value (without FC-A) | Value (with FC-A) | Fold Stabilization | Reference |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 0.75 ± 0.14 µM | 0.02 ± 0.05 µM | ~40-fold | [1] |
| Fluorescence Polarization (FP) | Apparent Dissociation Constant (Apparent Kd) | 3.61 ± 0.41 µM | 0.05 ± 0.02 µM | ~70-fold | [1] |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 2.5 µM (for H+-ATPase peptide) | Not explicitly stated for the ternary complex, but FC-A enhances the association. | ~90-fold (inferred from ITC on a similar system) | [2] |
Note: The SPR data presented is for the interaction of a phosphopeptide from the plant plasma membrane H+-ATPase with a 14-3-3 protein, as a direct comparative SPR study for the 14-3-3σ/ERα-ctp complex was not available in the searched literature. The ~90-fold stabilization is a widely cited figure for FC-A's effect on this interaction, originally determined by ITC.[2][3]
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for reproducing and critically evaluating binding affinity data.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Protocol for FC-A Stabilization:
-
Sample Preparation:
-
Prepare a solution of the 14-3-3 protein (e.g., 10 µM) and the client phosphopeptide (e.g., 15 µM) in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to form the binary complex.
-
Prepare a concentrated solution of this compound (e.g., 100-200 µM) in the identical buffer. To measure stabilization, FC-A can be included in the cell with the binary complex or in the syringe with the titrant, depending on the experimental design.[1]
-
Thoroughly degas all solutions to prevent the formation of air bubbles.
-
-
ITC Experiment:
-
Load the 14-3-3/phosphopeptide binary complex into the sample cell of the microcalorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and stirring speed.
-
Perform a series of small, sequential injections (e.g., 2 µL) of the FC-A solution into the sample cell.
-
-
Data Analysis:
-
The heat change associated with each injection is measured and integrated.
-
The resulting data is plotted as heat change per mole of injectant versus the molar ratio of the injectant to the sample.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, ΔH, and ΔS of the FC-A binding to the binary complex.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger, unlabeled partner. It is a high-throughput method well-suited for determining binding affinities and for screening for inhibitors or stabilizers of PPIs.
Experimental Protocol for FC-A Stabilization:
-
Reagent Preparation:
-
Synthesize a fluorescently labeled version of the client phosphopeptide (e.g., with a 5-FAM label at the N-terminus).
-
Prepare solutions of the 14-3-3 protein and this compound in an appropriate assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100).
-
-
Binding Assay:
-
In the wells of a microplate, add a fixed concentration of the fluorescently labeled phosphopeptide (e.g., 50 nM).
-
To measure the intrinsic affinity, titrate increasing concentrations of the 14-3-3 protein.
-
To measure the stabilized affinity, add a fixed, saturating concentration of this compound (e.g., 80 µM) to each well before titrating the 14-3-3 protein.[1]
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Plot the change in fluorescence polarization as a function of the 14-3-3 protein concentration.
-
Fit the resulting binding curve to a one-site binding model to determine the apparent Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor chip. It provides kinetic information (association and dissociation rate constants, kon and koff) in addition to the equilibrium dissociation constant (Kd).
Experimental Protocol for FC-A Stabilization:
-
Chip Preparation and Ligand Immobilization:
-
Immobilize the 14-3-3 protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Prepare a reference flow cell with no immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Measurement:
-
Inject a solution of the client phosphopeptide (analyte) at various concentrations over the sensor and reference flow cells.
-
To assess the effect of FC-A, co-inject the phosphopeptide with a fixed concentration of this compound.
-
Monitor the binding response (in Resonance Units, RU) in real-time to observe the association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate the Kd from the ratio of the rate constants (koff/kon). The enhancement of binding in the presence of FC-A reflects its stabilizing effect.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental and biological context, the following diagrams illustrate the ITC workflow and the signaling pathway affected by this compound.
Conclusion
Isothermal Titration Calorimetry provides a direct and comprehensive thermodynamic characterization of this compound's stabilizing effect on 14-3-3 protein-protein interactions. While ITC is often considered the "gold standard" for its detailed thermodynamic output, techniques like Fluorescence Polarization offer higher throughput, making them ideal for initial screening and determining apparent affinities. Surface Plasmon Resonance provides valuable kinetic data, offering insights into the rates of complex formation and dissociation.
The choice of method will depend on the specific research question, the available instrumentation, and the quantity of protein available. As demonstrated by the data for the 14-3-3σ/ERα-ctp interaction, different techniques can yield slightly different quantitative values for binding affinity and stabilization.[1] This highlights the importance of understanding the principles and limitations of each method and, where possible, validating key findings with an orthogonal technique. By carefully selecting the appropriate biophysical tools and meticulously executing the experimental protocols, researchers can gain a robust and nuanced understanding of the molecular mechanisms underpinning the activity of promising therapeutic agents like this compound.
References
- 1. Analysis of Interactions Stabilized by this compound Reveals an Expanded Suite of Potential 14–3–3 Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural view of a fungal toxin acting on a 14-3-3 regulatory complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14-3-3: A Case Study in PPI Modulation | MDPI [mdpi.com]
A Comparative Guide to the Bioactivity of Fusicoccin A Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Fusicoccin A (FC-A) and its analogs. The primary focus is on their capacity to modulate 14-3-3 protein-protein interactions (PPIs), a critical mechanism with implications in both plant physiology and human disease. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for those engaged in fundamental research and therapeutic development.
This compound, a diterpenoid glucoside produced by the fungus Phomopsis amygdali, is a well-established stabilizer of 14-3-3 PPIs.[1][2] In plants, this stabilization leads to the irreversible activation of the plasma membrane H+-ATPase, causing stomatal opening and cell elongation.[1][3] In mammalian cells, the ability of FC-A and its analogs to modulate 14-3-3 interactions has opened avenues for research in areas such as cancer and neurobiology.[3][4] This guide will delve into the nuanced differences in bioactivity among various FC-A analogs, providing a framework for selecting the appropriate compound for specific research applications.
Quantitative Comparison of Bioactivity
The bioactivity of this compound analogs is primarily assessed by their ability to stabilize the complex between 14-3-3 proteins and their phosphorylated target proteins. This is often quantified by measuring the dissociation constant (Kd) or the half-maximal effective concentration (EC50). The following tables summarize the available quantitative data for key this compound analogs.
| Compound | 14-3-3 Isoform | Target Phosphopeptide | Assay Type | Dissociation Constant (Kd) | EC50 | Fold Stabilization | Reference(s) |
| This compound | 14-3-3σ | ERα C-terminal phosphopeptide | Isothermal Titration Calorimetry (ITC) | 0.02 ± 0.05 µM (in presence of FC-A) | ~40-fold | [4] | |
| 14-3-3β | Phospholigand 1 | Fluorescence Polarization | 0.72 ± 0.1 µM (intrinsic) | [5] | |||
| 14-3-3σ | Phospholigand 1 | Fluorescence Polarization | 6.6 ± 0.6 µM (intrinsic) | 3.6 ± 1.1 µM | [5] | ||
| 14-3-3ε | GpIBα phospholigand (3) | Fluorescence Polarization | 78 ± 1.1 µM | [5] | |||
| 14-3-3σ | GpIBα phospholigand (3) | Fluorescence Polarization | 4.2 ± 1.1 µM | [5] | |||
| Fusicoccin H | 14-3-3/H+-ATPase complex | H+-ATPase C-terminus | Fluorescence Polarization | No significant stabilization observed | [1] | ||
| 6'-amino benzyl (B1604629) 21b | 14-3-3 | Mode-1 and Mode-3 phosphopeptides | Cell-based evaluation | Higher antiproliferative activity than other FC agents | [6][7] |
Note: The intrinsic Kd represents the binding affinity of the 14-3-3 protein and the phosphopeptide in the absence of a stabilizer.
Comparison of Physiological Effects in Plants
| Compound | Effect | Plant Model | Concentration | Result | Reference(s) |
| This compound | Plant Growth | Arabidopsis thaliana | 30 µM | ~30% enhancement in plant growth | [1][8] |
| Fusicoccin J | Plant Growth | Arabidopsis thaliana | 30 µM | Similar degree of growth-promotion activity as FC-A | [8] |
| Fusicoccin H | Plant Growth | Arabidopsis thaliana | 30 µM | No effect on plant growth | [1][8] |
| This compound | Stomatal Opening | Arabidopsis thaliana | Not specified | Promotes stomatal opening | [1] |
| Fusicoccin H | Stomatal Opening | Arabidopsis thaliana | Not specified | No significant effect on stomatal opening | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for assessing its bioactivity.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay
This protocol is adapted from methods described for measuring 14-3-3 protein-protein interactions.[1]
Objective: To quantitatively measure the binding affinity and stabilizing effect of this compound analogs on the interaction between a 14-3-3 protein and a fluorescently labeled phosphopeptide.
Materials:
-
Recombinant 14-3-3 protein
-
Fluorescently labeled phosphopeptide (e.g., FAM-labeled peptide corresponding to the C-terminus of a known 14-3-3 binding partner)
-
This compound and its analogs
-
Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the 14-3-3 protein in the assay buffer.
-
To each well of the microplate, add a fixed concentration of the fluorescently labeled phosphopeptide (e.g., 10 nM).
-
Add the serially diluted 14-3-3 protein to the wells.
-
For stabilization assays, prepare a parallel set of wells containing the phosphopeptide, a fixed concentration of 14-3-3 protein, and a serial dilution of the Fusicoccin analog.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Plot the fluorescence polarization values against the protein or Fusicoccin analog concentration and fit the data to a suitable binding model to determine Kd or EC50 values.[1]
Co-Immunoprecipitation (Co-IP)
This is a generalized protocol for assessing in vivo protein interactions in plant tissues, which can be adapted for mammalian cells.[1]
Objective: To qualitatively or semi-quantitatively assess the effect of this compound analogs on the interaction between 14-3-3 proteins and a target protein in vivo.
Materials:
-
Plant seedlings or cultured cells
-
This compound or analog treatment solution
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitor cocktails)
-
Antibody against the target protein (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Antibodies against the 14-3-3 protein and the target protein (for Western blotting)
Procedure:
-
Treat the plant seedlings or cells with the Fusicoccin analog or a vehicle control for the desired time.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the 14-3-3 protein and the target protein to detect the co-immunoprecipitated proteins.[1]
Radioligand Binding Assay
This is a generalized protocol for a competitive radioligand binding assay.[9][10]
Objective: To determine the binding affinity of this compound analogs to their target receptor, typically in membrane preparations.
Materials:
-
Membrane preparation from cells or tissues expressing the target receptor
-
Radiolabeled this compound (e.g., [3H]this compound)
-
Unlabeled this compound and its analogs
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Cell harvester
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total binding: Membrane preparation and radioligand.
-
Non-specific binding: Membrane preparation, radioligand, and a saturating concentration of unlabeled this compound.
-
Competitive binding: Membrane preparation, radioligand, and increasing concentrations of the unlabeled Fusicoccin analog.
-
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.[9]
Structure-Activity Relationship
The bioactivity of this compound analogs is highly dependent on their chemical structure. Minor modifications to the fusicoccane core can lead to a significant loss of activity.[11] For instance, the epimerization at C3 or C9, or the introduction of a double bond between C2 and C6, results in a complete loss of binding activity.[11] The presence of a 12-hydroxyl group can also hamper the binding to 14-3-3 proteins with certain phospholigands.[12] Conversely, modifications to the glucoside moiety can enhance bioactivity. For example, introducing an amino group at the 6'-position of the glucoside has been shown to improve the stabilizing effect on 14-3-3 PPIs and result in higher antiproliferative activity.[6][7]
Conclusion
This guide provides a comparative overview of the bioactivity of various this compound analogs. The presented data highlights the significant impact of structural modifications on the ability of these compounds to stabilize 14-3-3 protein-protein interactions. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is crucial for the rational design and selection of this compound analogs with desired biological activities and therapeutic potential. The detailed experimental protocols offer a starting point for the in-house evaluation and comparison of these fascinating molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Interactions Stabilized by this compound Reveals an Expanded Suite of Potential 14-3-3 Binding Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity-relationship study of semi-synthetically modified fusicoccins on their stabilization effect for 14-3-3-phospholigand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity-relationship study of semi-synthetically modified fusicoccins on their stabilization effect for 14-3-3-phospholigand interactions. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Structural view of a fungal toxin acting on a 14-3-3 regulatory complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Effects of Fusicoccin upon Upregulation of 14-3-3-Phospholigand Interaction and Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Fusicoccin A-Induced Cellular Changes from Solvent-Induced Artifacts: A Comparative Guide
Fusicoccin (B1218859) A, a diterpenoid glycoside produced by the fungus Fusicoccum amygdali, has garnered significant interest for its ability to modulate a wide range of cellular processes by stabilizing the interaction between 14-3-3 proteins and their phosphorylated target proteins.[1][2] This mechanism of action makes it a valuable tool for studying signal transduction and a potential therapeutic agent. However, like many hydrophobic compounds, Fusicoccin A requires an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), for solubilization in aqueous experimental media.[3][4] These solvents are not biologically inert and can exert their own effects on cellular systems, potentially confounding the interpretation of experimental outcomes.[3][4] Therefore, meticulously designed control experiments are paramount.
The Critical Role of the Vehicle Control
A vehicle control is an essential experimental group that is treated with the same solvent (the "vehicle") used to dissolve the experimental compound, at the same final concentration, but without the compound itself. This allows researchers to isolate and subtract the effects of the solvent from the observed effects in the compound-treated group, thereby attributing the remaining changes solely to the action of the compound of interest.[1][5]
Key considerations for designing effective vehicle controls include:
-
Solvent Concentration Matching: The final concentration of the solvent must be identical in both the this compound-treated and the vehicle control groups.[5]
-
Determining Solvent Tolerance: It is crucial to determine the maximum concentration of the chosen solvent that does not induce significant toxicity or off-target effects in the specific experimental system (e.g., cell line, plant species).[1] For most cell lines, the final DMSO concentration should be kept at or below 0.5% (v/v), while for sensitive primary cells, a concentration of 0.1% or less may be necessary.[1]
-
Consistent Exposure Time: The duration of exposure to the solvent and the experimental compound should be the same across all groups.
Quantitative Comparison of this compound and Vehicle Control Effects
The following tables summarize quantitative data from studies that have effectively utilized vehicle controls to delineate the specific effects of this compound.
Table 1: Effect of this compound on Glioblastoma Multiforme (GBM) Cell Proliferation
| Treatment Group | Cell Line | Concentration | % Cell Viability (relative to untreated control) | Data Source |
| This compound | U373-MG | 50 µM | Significantly reduced | [6] |
| Vehicle Control (DMSO) | U373-MG | Matched to this compound | No significant change | [6] |
| This compound | Hs683 | 50 µM | Significantly reduced | [6] |
| Vehicle Control (DMSO) | Hs683 | Matched to this compound | No significant change | [6] |
Table 2: Effect of this compound on Arabidopsis thaliana Growth
| Treatment Group | Concentration | Fresh Weight (relative to control) | Dry Weight (relative to control) | Data Source |
| This compound | 30 µM | ~130% | ~130% | [7] |
| Vehicle Control (0.1% Ethanol) | 0.1% | 100% | 100% | [7] |
| Fusicoccin H (inactive analog) | 30 µM | No significant change | No significant change | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments designed to differentiate the effects of this compound from those of its solvent.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete culture medium. Prepare a corresponding set of vehicle control solutions with matching concentrations of the solvent. For example, if the highest concentration of this compound requires a 0.1% final DMSO concentration, the vehicle control for that concentration will be 0.1% DMSO in culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle controls to the respective wells. Include wells with untreated cells (medium only) as a baseline control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[8][9]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control. Compare the viability of this compound-treated cells to the corresponding vehicle-treated cells.
Plant Growth Assay
This protocol assesses the impact of this compound on plant growth, with a focus on biomass accumulation.
Materials:
-
Arabidopsis thaliana seedlings
-
Growth medium (e.g., Murashige and Skoog)
-
This compound stock solution (e.g., in ethanol)
-
Vehicle (e.g., ethanol)
-
Spray bottles
-
Growth chamber with controlled light and temperature
Procedure:
-
Seedling Growth: Grow seedlings for approximately 10 days under controlled conditions.
-
Treatment Application: Prepare a solution of this compound in water with a low percentage of ethanol (e.g., 0.1%) as a solvent. Prepare a vehicle control solution containing the same percentage of ethanol in water.
-
Spraying: Spray the seedlings daily with either the this compound solution or the vehicle control solution.[2]
-
Continued Growth: Continue the treatment for a specified period (e.g., 14 days).[2]
-
Harvesting and Measurement: At the end of the treatment period, harvest the plants and measure the fresh weight of the rosettes. To determine the dry weight, place the harvested plants in an oven at a specified temperature until a constant weight is achieved.
-
Data Analysis: Compare the fresh and dry weights of the this compound-treated plants with those of the vehicle-treated plants.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its study.
Caption: this compound signaling pathway in plants.
Caption: General experimental workflow.
By adhering to these principles of control experimentation, researchers can confidently attribute the observed biological activities to this compound, paving the way for a deeper understanding of its mechanism of action and its potential applications in both basic research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a phytotoxic carbotricyclic diterpene glucoside of fungal origin, reduces proliferation and invasion of glioblastoma cells by targeting multiple tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fungal toxin fusicoccin enhances plant growth by upregulating 14-3-3 interaction with plasma membrane H+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fusicoccin A: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Fusicoccin A, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals handling this compound, proper disposal is a critical final step in the experimental workflow. Although some safety data sheets (SDS) classify this compound as non-hazardous, a cautious approach is recommended due to limited definitive hazard information.[1][2] Until more specific toxicological data is available, treating this compound as a potentially hazardous substance is a prudent measure to ensure laboratory safety and environmental compliance.[1][3]
Operational Plan for this compound Disposal
This step-by-step protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling any this compound waste, it is imperative to wear appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)[4]
-
A lab coat[4]
-
In the case of handling solid powder where dust may be generated, an N95 respirator or equivalent is recommended.[4]
Step 2: Waste Segregation and Collection
Proper segregation of waste streams is crucial to prevent unforeseen chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Liquid Waste:
-
If this compound is dissolved in a solvent (e.g., DMSO), collect the solution in a compatible, sealed, and leak-proof waste container.[1][3]
-
Avoid mixing with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[1]
-
For aqueous solutions, check with local regulations, as some may permit drain disposal for small quantities of non-hazardous materials after pH neutralization (between 5.5 and 10.5), though this is not recommended for this compound without explicit EHS approval.[7][8]
-
Step 3: Container Labeling
Accurate and clear labeling of waste containers is a critical compliance and safety step.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[1]
-
The full chemical name, "this compound," must be written on the label.[1]
-
For solutions, include the solvent and the concentration of this compound.[1]
-
Indicate the date when waste was first added to the container.[1]
Step 4: Storage
Proper storage of hazardous waste is regulated and essential for safety.
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][7]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[1]
-
Ensure secondary containment is used to capture any potential leaks or spills.[6]
Step 5: Arranging for Disposal
The final step is to arrange for the pickup and disposal of the waste by qualified personnel.
-
Once a waste container is full or has reached the institutional time limit for storage in an SAA, contact your institution's EHS department to schedule a waste pickup.[1][6]
-
Follow your institution's specific procedures for requesting a waste collection.[1]
Key Data and Considerations
For quick reference, the following table summarizes the essential information for handling and disposing of this compound.
| Parameter | Information | Source(s) |
| CAS Number | 20108-30-9 | [2][3] |
| Physical Form | Supplied as a film or solid powder. | [2][3] |
| Solubility | Soluble in DMSO. | [3] |
| Hazard Classification | Conflicting; some sources state it is non-hazardous, while others recommend treating it as potentially hazardous. | [1][2][5] |
| Primary Routes of Exposure | Ingestion, inhalation, skin and eye contact. | [3] |
| Recommended PPE | Safety glasses, lab coat, chemical-resistant gloves. Respirator for solid form. | [4] |
| Solid Waste Disposal | Collect in a labeled, sealed container. | [1] |
| Liquid Waste Disposal | Collect in a compatible, labeled, sealed container. Do not mix with other solvents without approval. | [1] |
| Disposal Authority | Institutional Environmental Health and Safety (EHS) department. | [1] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final pickup.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound waste, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines for hazardous waste management.
References
- 1. benchchem.com [benchchem.com]
- 2. ruixibiotech.com [ruixibiotech.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acs.org [acs.org]
Personal protective equipment for handling Fusicoccin A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Fusicoccin A, a phytotoxin known for its biological activity.[1] Due to its potent effects, treating this compound as a potentially hazardous substance is prudent, even in the absence of a definitive hazard classification.[2][3] This guide is intended to provide immediate, essential safety protocols to minimize exposure and ensure safe laboratory practices.
Hazard Identification and Assessment
This compound is a phytotoxin produced by the fungus Phomopsis amygdali.[1] Its primary mode of action involves the irreversible opening of plant stomata, leading to wilting.[1] While some safety data sheets suggest no particular hazard is associated with the compound, its potent biological activity warrants caution.[1][4] This material should be considered hazardous until further information becomes available.[3]
Primary Hazards:
-
Contact: Avoid direct contact with skin and eyes.[1]
-
Inhalation: Avoid inhaling dust or aerosols.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following recommendations are based on standard laboratory practices for handling biologically active compounds.
| Activity | Required PPE |
| Handling Solid Compound | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, lab coat, N95 respirator (or equivalent).[1] |
| Preparing Solutions | Chemical-resistant gloves, safety goggles or a face shield, lab coat. Work should be conducted in a chemical fume hood to prevent aerosol inhalation.[1] |
| Administering to Cultures/Models | Chemical-resistant gloves, lab coat, safety glasses.[1] |
| Cleaning Spills | Chemical-resistant gloves, safety goggles, lab coat, N95 respirator (for powders).[1] |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure laboratory safety.
Key Disposal Principles:
-
Do not dispose of down the drain or in regular trash. [2]
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams.[2]
-
Use Appropriate Containers: Collect waste in designated, properly labeled, and sealed containers.[2]
-
Consult EHS: Always follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[2]
Disposal Procedures:
-
Solid Waste: Collect unused solid this compound and contaminated consumables (e.g., weighing paper, gloves) in a clearly labeled, sealable container.[2]
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed waste container.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.[2]
-
Pickup: Contact your institution's EHS department to arrange for pickup and disposal.[2]
Emergency Procedures
In case of accidental exposure, follow these first aid measures and seek medical attention immediately.
| Exposure Route | First Aid Measures |
| Oral Contact | If swallowed, rinse your mouth with water.[4] |
| Skin Contact | Rinse with plenty of soapy water.[4] |
| Eye Contact | Flush eyes with plenty of water for several minutes.[4] |
| Inhalation | Move the person into fresh air.[4] |
For spills, the material can be collected by a wet cloth or gently swept into a suitable container for proper disposal.[4]
This compound Signaling Pathway
The diagram below illustrates the simplified signaling pathway of this compound in plant cells, leading to stomatal opening.
Caption: Simplified this compound Signaling Pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
